molecular formula C8H7N3S B1265852 4-(Pyridin-3-yl)thiazol-2-amine CAS No. 30235-27-9

4-(Pyridin-3-yl)thiazol-2-amine

カタログ番号: B1265852
CAS番号: 30235-27-9
分子量: 177.23 g/mol
InChIキー: XOHZQGAYUHOJPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(Pyridin-3-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-pyridin-3-yl-1,3-thiazol-2-amine
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InChI

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZQGAYUHOJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184332
Record name 4-(3-Pyridinyl)-2-thiazolamine
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Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30235-27-9
Record name 4-(3-Pyridinyl)-2-thiazolamine
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Record name 4-(3-Pyridinyl)-2-thiazolamine
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Record name 4-(3-Pyridinyl)-2-thiazolamine
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Record name 4-(pyridin-3-yl)-1,3-thiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-(pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(pyridin-3-yl)thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a pyridine ring linked to a 2-aminothiazole moiety, serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, reactivity, and biological activities, with a focus on its role as a kinase inhibitor in cancer therapy. Detailed experimental protocols and visualizations of relevant signaling pathways are presented to support further research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₇N₃S[1]
Molecular Weight 177.23 g/mol [1]
CAS Number 30235-27-9[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
pKa Not available
Solubility Not available
XLogP3-AA (Lipophilicity) 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]

Synthesis

The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis: Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via the Hantzsch reaction.

Materials:

  • 3-bromoacetylpyridine hydrobromide

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-bromoacetylpyridine hydrobromide in ethanol.

  • Add 1.1 to 1.5 equivalents of thiourea to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water, which should cause a precipitate to form.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show characteristic signals for the pyridine and thiazole ring protons, as well as the amine protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, with the chemical shifts influenced by their electronic environment within the pyridine and thiazole rings.

IR Spectroscopy

The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3250 cm⁻¹), C-N stretching (aromatic amines, 1335-1250 cm⁻¹), and vibrations associated with the aromatic pyridine and thiazole rings.[2]

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of the compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are preferable. The predicted protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 178.22.[3]

Table 2: Predicted Key Mass Spectral Peaks [3]

Predicted m/zProposed Fragment IonNotes
178.22 [M+H]⁺Protonated molecular ion
151.24 [M+H - HCN]⁺Loss of hydrogen cyanide from the pyridine ring
121.18 [C₅H₅N₂S]⁺Fragmentation involving the thiazole ring
94.12 [C₅H₆N₂]⁺Aminopyridine fragment
85.13 [C₃H₃NS]⁺Thiazole ring fragment

Biological Activity and Mechanism of Action

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Derivatives of this compound have shown potent inhibitory activity against several key kinases involved in cell cycle progression, angiogenesis, and signal transduction.

Kinase Inhibition

The thiazole-pyridine motif allows for specific interactions with the ATP-binding pockets of various kinases, leading to potent and selective inhibition. Notable targets include:

  • Cyclin-Dependent Kinases 4 and 6 (CDK4/6): These kinases are crucial for the G1-S phase transition in the cell cycle. Inhibition of CDK4/6 leads to cell cycle arrest and has proven to be an effective anti-cancer strategy.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR): KDR is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Inhibition of KDR can block this process.[6][7]

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition results in aberrant mitosis and subsequent cell death.[8]

  • p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in cellular responses to stress and inflammation.

The drug Masitinib , a tyrosine-kinase inhibitor, contains the this compound core structure and is used in the treatment of mast cell tumors in animals.

Signaling Pathways

The inhibitory action of this compound and its derivatives on key kinases directly impacts critical cellular signaling pathways.

G cluster_0 Cell Cycle Regulation Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases binds Cyclin_D_CDK46 Cyclin D-CDK4/6 Complex Receptor_Tyrosine_Kinases->Cyclin_D_CDK46 activates Rb Retinoblastoma Protein (Rb) Cyclin_D_CDK46->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Compound This compound Compound->Cyclin_D_CDK46 inhibits

Caption: CDK4/6 Inhibition Pathway.

G cluster_1 Angiogenesis Regulation VEGF VEGF VEGFR2_KDR VEGFR2 (KDR) VEGF->VEGFR2_KDR binds Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) VEGFR2_KDR->Downstream_Signaling activates Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Migration Downstream_Signaling->Endothelial_Cell_Proliferation Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Compound This compound Compound->VEGFR2_KDR inhibits

Caption: VEGFR2 (KDR) Inhibition Pathway.

Experimental Protocols for Biological Activity

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK4/6, KDR)

  • Kinase-specific substrate (e.g., peptide)

  • This compound (test compound) dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Luminescence/fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In the assay plate, add the kinase, the substrate, and the assay buffer to each well.

  • Add the serially diluted test compound or controls to the appropriate wells. Include wells with no inhibitor as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's instructions to quantify kinase activity.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Start Prepare Reagents (Kinase, Substrate, ATP, Buffers) Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Plate_Setup Add Kinase, Substrate, and Compound to Plate Prepare_Compound->Plate_Setup Initiate_Reaction Initiate Reaction with ATP Plate_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Add Detection Reagent and Measure Signal Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Detect_Signal->Analyze_Data

Caption: Kinase Inhibition Assay Workflow.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[5][9]

G Seed_Cells Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Serial Dilutions of Compound Seed_Cells->Compound_Treatment Incubate_Cells Incubate for 48-72 hours Compound_Treatment->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Data_Analysis Calculate Cell Viability and Determine IC50/GI50 Read_Absorbance->Data_Analysis

References

The Multifaceted Pharmacology of the 4-(Pyridin-3-yl)thiazol-2-amine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-(pyridin-3-yl)thiazol-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its versatile structure serves as a foundational blueprint for a diverse array of biologically active molecules. While a singular, intrinsic mechanism of action cannot be ascribed to the unsubstituted core, its derivatives have been shown to modulate a wide range of biological targets, leading to a spectrum of pharmacological effects. This technical guide provides an in-depth analysis of the known mechanisms of action for key derivatives of the this compound scaffold, highlighting its therapeutic potential across various disease areas, with a particular focus on oncology.

Oncological Applications: A Primary Focus

The this compound scaffold has been most extensively explored in the context of cancer therapeutics. Derivatives have been developed as potent inhibitors of several key protein families implicated in cancer progression, including protein kinases and enzymes involved in DNA repair.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent class of derivatives, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition represents a validated strategy for cancer treatment.

Mechanism of Action: CDK4 and CDK6, in complex with Cyclin D, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes required for the G1 to S phase transition of the cell cycle. By inhibiting CDK4/6, these derivatives prevent Rb phosphorylation, leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor growth.[1]

Signaling Pathway: CDK4/6 Inhibition

CDK4_6_Inhibition cluster_0 G1 Phase Regulation CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F sequesters G1_S_Transition G1-S Phase Transition Rb->G1_S_Transition inhibits E2F->G1_S_Transition promotes pRb p-Rb pRb->E2F releases Inhibitor This compound Derivative Inhibitor->CDK4_6 inhibits

Caption: CDK4/6 Inhibition Pathway by this compound Derivatives.

Tyrosine Kinase Inhibition

The well-known tyrosine kinase inhibitor, Masitinib, incorporates a modified this compound moiety.[3] Masitinib is a multi-target inhibitor, primarily targeting c-Kit, a receptor tyrosine kinase often mutated or overexpressed in various cancers, including mast cell tumors.[3]

Mechanism of Action: Masitinib competitively binds to the ATP-binding site of c-Kit, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and differentiation. In addition to c-Kit, Masitinib also inhibits other tyrosine kinases such as PDGFR, Lck, FAK, and FGFR3, contributing to its broad anti-cancer activity.[3]

Signaling Pathway: Tyrosine Kinase Inhibition (e.g., c-Kit)

Tyrosine_Kinase_Inhibition cluster_0 Receptor Tyrosine Kinase Signaling Ligand Growth Factor (e.g., SCF) RTK c-Kit Receptor Ligand->RTK binds & activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Inhibitor Masitinib (Derivative) Inhibitor->RTK inhibits

Caption: Inhibition of c-Kit Signaling by a this compound Derivative.

Modulation of Other Oncogenic Targets

Derivatives of the this compound scaffold have shown inhibitory activity against a range of other cancer-related targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Certain N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives act as potent inhibitors of VEGFR kinase, a key mediator of angiogenesis. By blocking VEGFR signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5]

  • Tubulin Polymerization: N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors.[6] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.

  • Poly (ADP-ribose) Polymerase (PARP): Some pyridine-thiazole hybrids have been shown to induce genetic instability in tumor cells, with their cytotoxic effects being reduced by a PARP1 inhibitor, suggesting a potential role in modulating DNA damage repair pathways.[7]

  • Nur77 Modulation: Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been developed as novel anti-cancer agents that target the orphan nuclear receptor Nur77. These compounds induce Nur77-dependent apoptosis in cancer cells.[8]

Antimicrobial and Other Activities

Beyond oncology, the this compound scaffold has been investigated for other therapeutic applications:

  • Antimicrobial Activity: Various derivatives have demonstrated antibacterial and antifungal properties.[9][10][11] The precise mechanisms are often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

  • Corrosion Inhibition: The parent compound, 4-(pyridin-4-yl)thiazol-2-amine, has been shown to be an effective corrosion inhibitor for mild steel in acidic solutions, acting as a mixed-type inhibitor.[12]

  • Neurological and Inflammatory Targets: The versatility of the scaffold is further demonstrated by its use in developing inhibitors for targets such as c-Jun N-terminal kinase (JNK), which is implicated in inflammatory and neurodegenerative diseases, and corticotropin-releasing factor 1 (CRF1) receptor antagonists for stress-related disorders.[13][14]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative derivatives of the this compound scaffold.

Derivative ClassTargetActivityCell Line/AssayReference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4/6Potent InhibitionVarious Cancer Cell Lines[1][2]
Masitinib (related structure)c-Kit, PDGFR, Lck, FAK, FGFR3Tyrosine Kinase InhibitionIn vitro and in vivo models[3]
N-(1,3-thiazol-2-yl)pyridin-2-aminesVEGFR KinasePotent InhibitionKinase Assays[4][5]
N,4-diaryl-1,3-thiazole-2-aminesTubulinPolymerization InhibitionCancer Cell Lines[6]
Pyridine-Thiazole HybridsPARP1 (indirectly implicated)IC50 = 0.57 µMHL-60 cells[7]
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamidesNur77Modulation and Apoptosis InductionLiver Cancer Cell Lines[8]

Experimental Protocols

Detailed experimental protocols for the characterization of these compounds are often specific to the target and assay. Below are generalized workflows for common experimental procedures.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_0 Workflow for Determining Kinase Inhibition Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Assay_Setup Incubate kinase, substrate, and ATP with compound Compound_Prep->Assay_Setup Detection Detect phosphorylation (e.g., luminescence, fluorescence) Assay_Setup->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Experimental Workflow: Cell-Based Proliferation Assay

Cell_Proliferation_Assay_Workflow cluster_0 Workflow for Assessing Antiproliferative Activity Start Start Cell_Seeding Seed cancer cells in multi-well plates Start->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 72 hours) Compound_Treatment->Incubation Viability_Assay Measure cell viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Determine GI50/IC50 values Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a cell-based antiproliferation assay.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While the core structure itself does not possess a defined mechanism of action, its derivatives have been successfully engineered to target a wide array of biological molecules with high potency and selectivity. The most significant impact of this scaffold has been in the field of oncology, with derivatives targeting key drivers of cancer progression such as CDKs and receptor tyrosine kinases. The continued exploration of this chemical space holds significant promise for the discovery of new and improved treatments for a range of human diseases.

References

The Multifaceted Biological Activities of 4-(Pyridin-3-yl)thiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 4-(pyridin-3-yl)thiazol-2-amine derivatives. Synthesized through various chemical strategies, these compounds have emerged as promising scaffolds in drug discovery, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This document serves as a detailed resource for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing key biological pathways and workflows.

Core Biological Activities and Quantitative Data

The this compound core structure has been the subject of extensive research, leading to the development of numerous derivatives with a broad spectrum of biological activities. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Derivatives of this compound have shown potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3 beta (GSK3β), and the Epidermal Growth Factor Receptor (EGFR).

Novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their antiproliferative activity against various human carcinoma cell lines. For instance, certain derivatives have exhibited significant activity against hepatocyte carcinoma (HepG2), with IC50 values as low as 23.8 µg/mL.[1] Other studies have reported pyridine-thiazole hybrids with potent cytotoxicity against lung cancer cell lines (A549), with some compounds showing greater efficacy than the standard drug cisplatin.[2] Specifically, a series of thiazolyl pyridines linked with a thiophene moiety displayed excellent anticancer activities against the A549 cell line, with IC50 values for some derivatives being more potent than the reference drug doxorubicin (IC50 of 0.460 µM).[3] For example, compounds 8e and 8f had IC50 values of 0.302 and 0.788 µM, respectively.[3]

Furthermore, pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids have been identified as dual inhibitors of CDK2 and GSK3β.[4][5][6][7][8] Compound 13a , a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid, demonstrated excellent anti-proliferative activity against HepG2 cells with an IC50 of 9.5 μg/mL and was found to be a potent dual CDK2/GSK3β inhibitor (IC50 = 0.396 µg/mL and 0.118 µg/mL, respectively).[6][8] Another compound, 8a (a pyridine-5-acetyl-thiazolidin-4-one hybrid), showed excellent activity against HEp-2 cells (IC50 = 5.9 µg/mL).[6][8]

The following table summarizes the anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
II HepG223.8 (µg/mL)[1]
8a HEp-25.9 (µg/mL)[6][8]
13a HepG29.5 (µg/mL)[6][8]
8e A5490.302[3]
8f A5490.788[3]
4b A-5490.00803[9]
4e A-5490.0095[9]
4b MDA-MB-2310.0103[9]
4e MDA-MB-2310.0147[9]
7l MV4-110.83[10]
7l HT-292.12[10]
7l MCF-73.12[10]
7l HeLa8.61[10]
Antimicrobial Activity

The versatile scaffold of this compound has also been exploited to develop potent antimicrobial agents. These derivatives have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.

A series of pyridine- and thiazole-based hydrazides were synthesized and evaluated for their antimicrobial properties.[11][12] The results indicated that some of these compounds exhibited significant activity, with compound 5j showing the lowest Minimum Inhibitory Concentration (MIC) values.[12] Another study on new heteroaryl(aryl) thiazole derivatives reported moderate to good antibacterial activity, with compound 3 being the most active, showing MIC values ranging from 0.23 to 0.70 mg/mL.[13]

The antimicrobial activity of selected derivatives is presented in the table below.

Compound IDMicroorganismMIC (µg/mL)Reference
7b Various Pathogens0.22 - 0.25[14]
Compound 3 Various Bacteria230 - 700[13]
Compound 5x Various Bacteria60 - 120[15]
IIC Various Bacteria16 - 128[16]
Anti-inflammatory Activity

Several derivatives of the this compound scaffold have been investigated for their anti-inflammatory potential. The in vitro anti-inflammatory activity of a series of pyridine- and thiazole-based hydrazides was evaluated using the bovine serum albumin denaturation method.[11][12] The results showed inhibition in the IC50 range of 46.29–100.60 μg/mL, with compound 5g having the lowest IC50 value.[11][12]

In vivo studies using the carrageenan-induced rat paw edema model have also been conducted.[17][18] Some of the synthesized thiazolo[4,5-b]pyridin-2-one derivatives demonstrated anti-inflammatory effects comparable to or exceeding that of the standard drug Ibuprofen.[17][18]

The following table summarizes the anti-inflammatory activity of selected derivatives.

Compound IDAssayIC50 (µg/mL)Reference
5g Bovine Serum Albumin Denaturation46.29[11][12]
5l Bovine Serum Albumin Denaturation100.60[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route involves the reaction of a substituted 2-acetylpyridine with thiosemicarbazide to form a thiosemicarbazone intermediate.[9] This intermediate is then cyclized with α-haloketones or other appropriate reagents to yield the desired thiazole derivatives.[9] Modifications at various positions of the pyridine and thiazole rings are achieved by using appropriately substituted starting materials.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Inoculum Preparation: A standardized microbial inoculum is prepared and uniformly spread onto the surface of an agar plate.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with Ibuprofen), and test groups.

  • Compound Administration: The test compounds are administered to the animals, typically intraperitoneally, at a specific dose.

  • Induction of Inflammation: After a set period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmograph.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[17][18]

Visualization of Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

Signaling Pathway: Dual Inhibition of CDK2 and GSK3β

Caption: Dual inhibition of CDK2 and GSK3β pathways by this compound derivatives.

Experimental Workflow: Anticancer Screening

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 kinase_assay Kinase Inhibition Assay (e.g., CDK2, GSK3β) ic50->kinase_assay western_blot Western Blot for Signaling Proteins kinase_assay->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle animal_model Xenograft Mouse Model cell_cycle->animal_model treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement SAR_Anticancer core This compound Core R1 R2 R3 substituent_R1 Substituents at R1 (e.g., on Pyridine Ring) core:f1->substituent_R1 substituent_R2 Substituents at R2 (e.g., on Thiazole Ring) core:f2->substituent_R2 substituent_R3 Substituents at R3 (e.g., on Amine Group) core:f3->substituent_R3 activity Anticancer Activity (IC50) substituent_R1->activity Modulates Potency substituent_R2->activity Affects Selectivity substituent_R3->activity Influences Bioavailability

References

An In-depth Technical Guide on the Structure-Activity Relationship of 4-(pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(pyridin-3-yl)thiazol-2-amine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow for specific interactions with a variety of biological targets, making it a cornerstone in modern medicinal chemistry. This scaffold is particularly prominent in the development of kinase inhibitors, which are critical in oncology and the treatment of inflammatory diseases.[1] Derivatives have demonstrated potent inhibitory activity against a range of targets including Cyclin-Dependent Kinases (CDK4/6), Vascular Endothelial Growth Factor Receptor (KDR), Acetylcholinesterase (AChE), and Rho-associated protein kinase (ROCK), showcasing its therapeutic versatility.[1][2][3][4]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the this compound core. It synthesizes data from numerous studies to offer a detailed perspective for researchers engaged in the design and optimization of novel therapeutics based on this scaffold. The document includes quantitative SAR data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding.

Core Scaffold and Synthetic Overview

The fundamental structure of this compound consists of a pyridine ring linked at its 3-position to the 4-position of a 2-aminothiazole ring.

Core Structure:

  • (Py) : Pyridine Ring

  • (Th) : Thiazole Ring

General Synthetic Routes

The synthesis of this compound derivatives is commonly achieved through established heterocyclic chemistry reactions. The most prevalent method is the Hantzsch thiazole synthesis .[1] This approach typically involves the condensation of a 3-haloketone (e.g., 2-bromo-1-(pyridin-3-yl)ethan-1-one) with a thiourea derivative. Modifications on the 2-amino group can be introduced by using substituted thioureas. Further diversification is often achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to connect the pyridine and thiazole moieties.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings.

Modifications of the Pyridine Ring

The position of the nitrogen atom within the pyridine ring is a critical determinant of activity. While this guide focuses on the 3-pyridyl isomer, comparative studies reveal crucial SAR insights.

  • Isomeric Position : For ROCK II inhibitory activity, compounds with a 4-pyridine substitution were generally found to be more potent than those with a 3-pyridine substitution.[2] In studies on Bloom Helicase inhibitors based on a related 5-(pyridyl)-1,3,4-thiadiazol-2-amine scaffold, the 3-pyridine analog showed activity comparable to the 4-pyridine lead, whereas the 2-pyridine analog was inactive.[5] This suggests that the placement of the nitrogen atom significantly influences the molecule's ability to form key interactions within the target's binding site, likely affecting hydrogen bonding patterns and overall topology.

Modifications of the Thiazole Ring
  • 2-Amino Group : The 2-amino group is a crucial interaction point, often serving as a hydrogen bond donor.

    • N-Substitution : Substitution on this amine can modulate potency and selectivity. For example, linking nicotinic acid (pyridine-3-carboxylic acid) to the 2-amino group of a 4-phenylthiazole core produced compounds with efficacy against bacterial wilt pathogen.[6] In another study, the development of N-(1,3-thiazol-2-yl)pyridin-2-amines led to a potent and selective class of KDR kinase inhibitors.[4]

    • Hybrid Molecules : Pyridine-thiazole hybrid molecules, where the 2-amino group is part of a larger substituent, have shown potent antiproliferative activity. For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated an IC50 of 0.57 µM in HL-60 leukemia cells.[7][8]

  • 5-Position : The 5-position of the thiazole ring is a key site for modification to enhance potency.

    • In a series of pyridine-thiazole hybrids, the introduction of a substituted pyrazole moiety at the 5-position of the thiazole ring resulted in a compound with remarkable anticancer activity against MCF-7 and HepG2 cell lines (IC50 = 5.84 and 8.76 μM, respectively).[9]

Quantitative SAR Data

The following tables summarize the quantitative biological data for various this compound derivatives and related analogs.

Table 1: Enzyme Inhibitory Activity
Compound IDTarget EnzymeModificationIC50Reference
13c Acetylcholinesterase (AChE)4-(Pyridin-4-yl) with specific substitutions0.15 µM[2]
4v ROCK II4-(Pyridin-4-yl) with aminomethyl at C520 nM[2]
A8 PI3Kδ6-(Pyridin-3-yl)quinazoline core0.7 nM[10]
A5 PI3Kδ6-(Pyridin-3-yl)quinazoline core1.3 nM[10]
SNS-032 Analog CDK2Thiazole core structure48 nM[11]
Table 2: In Vitro Antiproliferative Activity
Compound IDCell LineDescriptionIC50Reference
3 HL-60 (Leukemia)Pyridine-thiazole hybrid0.57 µM[7][8]
A8 SU-DHL-66-(Pyridin-3-yl)quinazoline derivative0.12 µM[10]
A5 SU-DHL-66-(Pyridin-3-yl)quinazoline derivative0.16 µM[10]
4b A-549 (Lung)Triphenylamine-linked pyridone0.00803 µM[12]
4e A-549 (Lung)Triphenylamine-linked pyridone0.0095 µM[12]
4b MDA-MB-231 (Breast)Triphenylamine-linked pyridone0.0103 µM[12]
7 MCF-7 (Breast)Pyridine-thiazole hybrid5.36 µM[9]
10 MCF-7 (Breast)Pyridine-thiazole hybrid5.84 µM[9]
7 HepG2 (Liver)Pyridine-thiazole hybrid7.20 µM[9]
10 HepG2 (Liver)Pyridine-thiazole hybrid8.76 µM[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR data.

Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents : Kinase enzyme, substrate peptide, ATP, test compound, and a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure : a. The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the kinase buffer in a 96-well plate. b. The reaction is initiated by adding a defined concentration of ATP. c. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. The reaction is terminated by adding a stop solution (e.g., EDTA).

  • Detection : The amount of phosphorylated substrate is quantified. This is commonly done using methods like ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis : The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[2]

  • Reagents : Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), AChE enzyme, and phosphate buffer.

  • Procedure : a. The AChE enzyme is pre-incubated with the test compound at various concentrations in a phosphate buffer. b. DTNB is added to the mixture. c. The reaction is initiated by the addition of the substrate, ATCI. d. The plate is incubated at 37°C.

  • Detection : AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The absorbance is measured kinetically at 412 nm.

  • Data Analysis : The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated, and IC50 values are derived from dose-response curves.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[12]

  • Reagents : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell culture medium, test compound, and a solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure : a. Cells are seeded in a 96-well plate and allowed to adhere for 24 hours.[12] b. The cells are then treated with the test compound at various concentrations and incubated for a specified period (e.g., 48-72 hours). c. After incubation, the medium is replaced with a fresh medium containing MTT solution. d. The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Detection : The formazan crystals are dissolved using a solubilizing agent, and the absorbance is read at approximately 570 nm using a microplate reader.

  • Data Analysis : The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[12]

Visualization of Pathways and Workflows

CDK4/6-Mediated Cell Cycle Progression

The this compound scaffold is a known inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[3][13] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest and suppression of tumor growth.[1]

CDK4_6_Pathway cluster_rb_e2f Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates Arrest G1 Phase Arrest Inhibitor This compound Derivative Inhibitor->Complex Inhibits Inhibitor->Arrest E2F E2F pRb p-Rb (Phosphorylated) pRb->E2F Releases G1_S_Genes G1/S Phase Transition Genes E2F->G1_S_Genes Activates Transcription Progression Cell Cycle Progression G1_S_Genes->Progression Rb_E2F_Complex Rb-E2F Complex (Transcription Repressed) Rb_E2F_Complex->G1_S_Genes Represses

Caption: CDK4/6 signaling pathway and the inhibitory action of the therapeutic agent.

Experimental Workflow for SAR Study

The process of conducting an SAR study involves a logical flow from compound synthesis to biological evaluation and data analysis.

SAR_Workflow Synthesis Analog Synthesis (e.g., Hantzsch reaction) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Biological Screen (e.g., Kinase Inhibition Assay) Purification->Primary_Screen Data_Analysis Data Analysis (IC50 Determination) Primary_Screen->Data_Analysis SAR_Eval SAR Evaluation Data_Analysis->SAR_Eval SAR_Eval->Synthesis Unfavorable SAR (Redesign) Lead_Opt Lead Optimization (Design Next Generation) SAR_Eval->Lead_Opt Favorable SAR Secondary_Assay Secondary Assays (e.g., Cell Viability, Selectivity) SAR_Eval->Secondary_Assay Potent Hit Lead_Opt->Synthesis End Candidate Selection Secondary_Assay->End

Caption: A typical experimental workflow for a structure-activity relationship (SAR) study.

Logical Relationships in SAR Optimization

The decision-making process in lead optimization is guided by the interplay between potency, selectivity, and physicochemical properties.

SAR_Logic Core Core Scaffold This compound R_Group Identify Modification Sites (R1, R2, R3...) Core->R_Group Potency Improve Potency? R_Group->Potency Selectivity Improve Selectivity? Potency->Selectivity No Modify_Potency Modify H-bond donors/acceptors Explore hydrophobic pockets Potency->Modify_Potency Yes ADME Improve ADME Properties? Selectivity->ADME No Modify_Selectivity Exploit subtle differences in target binding sites Selectivity->Modify_Selectivity Yes Modify_ADME Modulate logP, pKa Introduce polar groups ADME->Modify_ADME Yes Evaluate Synthesize & Test New Analog ADME->Evaluate No (Goal Met) Modify_Potency->Evaluate Modify_Selectivity->Evaluate Modify_ADME->Evaluate Evaluate->Potency

Caption: Logical decision-making process for optimizing lead compounds based on SAR data.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent modulators of various biological targets, especially protein kinases. The structure-activity relationship is finely tuned, with the isomeric position of the pyridine nitrogen and substitutions at the 2-amino and 5-positions of the thiazole ring being critical for activity and selectivity.

Key SAR takeaways include:

  • The positioning of the pyridine nitrogen (3- vs 4- vs 2-position) dramatically impacts biological activity, highlighting the importance of precise geometric and electronic arrangements for target engagement.

  • The 2-amino group is a key pharmacophoric feature, and its substitution offers a powerful strategy for modulating potency and tailoring properties.

  • The 5-position of the thiazole ring is a tolerant and effective site for introducing substituents to enhance potency.

Future research should focus on integrating computational methods, such as molecular docking and free energy perturbation calculations, with synthetic chemistry to more rationally design next-generation inhibitors.[13] Exploring novel substitutions and bioisosteric replacements for the core rings could lead to compounds with improved pharmacokinetic profiles and enhanced selectivity, ultimately paving the way for new and effective therapeutics.

References

The Dawn of a New Therapeutic Frontier: An In-depth Guide to Novel Pyridine-Thiazole Hybrid Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to the promising intersection of pyridine and thiazole moieties. The amalgamation of these two pharmacologically significant heterocycles into hybrid molecules has unlocked a new realm of possibilities in drug discovery, demonstrating potent anticancer and antimicrobial activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, offering a valuable resource for professionals in the field.

Synthetic Strategies: Building the Pyridine-Thiazole Core

The construction of pyridine-thiazole hybrid molecules typically involves multi-step synthetic pathways. A common and effective approach is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea or thioamide with an α-halocarbonyl compound.[1] Variations of this method, alongside other synthetic strategies like the Claisen-Schmidt condensation, have been successfully employed to generate diverse libraries of these hybrid molecules.[2]

A key intermediate in many syntheses is 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, which serves as a versatile building block for further derivatization.[2] The general synthetic workflow often begins with the formation of the core pyridine-thiazole scaffold, followed by the introduction of various substituents to explore structure-activity relationships (SAR).

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Pyridine derivative, Thiourea, α-halocarbonyl) step1 [2+3] Cyclocondensation (Hantzsch Thiazole Synthesis) start->step1 intermediate Key Intermediate (e.g., Pyridine-Thiazole Ketone) step1->intermediate step2 Condensation or Substitution Reactions intermediate->step2 final_product Novel Pyridine-Thiazole Hybrid Molecules step2->final_product

A generalized workflow for the synthesis of pyridine-thiazole hybrids.

Biological Evaluation: Unveiling Therapeutic Potential

Pyridine-thiazole hybrids have demonstrated significant cytotoxic activity against a range of cancer cell lines and potent inhibitory effects against various microbial strains. The biological evaluation of these compounds is a critical step in identifying lead candidates for further development.

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative effects of pyridine-thiazole derivatives against various cancer cell lines, including those from colon, breast, lung, leukemia, and glioblastoma tumors.[2] The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDCancer Cell LineIC50 (µM)Reference
3 HL-60 (Leukemia)0.57[2][3]
4 Various tumor cells-[2]
7 MCF-7 (Breast)5.36[1]
7 HepG2 (Liver)6.78[1]
10 MCF-7 (Breast)5.84[1]
10 HepG2 (Liver)8.76[1]
2f A549 (Lung)Potent Inhibition[4]
Pyridone-based analogues A549 (Lung), MCF-7 (Breast)~0.008 - 0.015[5]
Thiazole-based derivatives A549 (Lung), MCF-7 (Breast)~0.050 - 0.120[5]
C2 MCF-7 (Breast)110.4 (µg/ml)[6][7]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Antimicrobial Activity

In addition to their anticancer properties, pyridine-thiazole hybrids have emerged as promising antimicrobial agents. Their activity is typically assessed by determining the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (mM)Reference
4c Staphylococcus aureus0.02
4c Bacillus cereus0.02
13a E. coli93.7 (µg/mL)[8]
13a C. albicans7.8 (µg/mL)[8]
13a Aspergillus flavus5.8 (µg/mL)[8]

Mechanisms of Action: Elucidating the Molecular Pathways

Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates. Research suggests that pyridine-thiazole hybrids exert their therapeutic effects through multiple pathways.

Inhibition of Key Signaling Molecules

Several studies have pointed to the inhibition of critical enzymes involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[2][9] Inhibition of PARP1 can lead to the accumulation of DNA damage and ultimately, apoptosis in cancer cells. Other targeted kinases include Rho-associated protein kinase (ROCK-1) and matrix metalloproteinase-9 (MMP-9).[1][4]

G cluster_pathway PARP1 Inhibition Pathway DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis DNA_Repair->Apoptosis Hybrid_Molecule Pyridine-Thiazole Hybrid Molecule Hybrid_Molecule->PARP1

Simplified diagram of PARP1 inhibition by pyridine-thiazole hybrids.
Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies have shown that pyridine-thiazole hybrids can induce apoptosis in cancer cells, as evidenced by changes in nucleus morphology and activation of caspases.[4][9]

DNA Interaction and Cleavage

Some pyridine-thiazole derivatives have been found to interact with DNA, potentially distorting its structure and leading to genetic instability in tumor cells.[2][9] Furthermore, certain compounds have demonstrated DNA cleavage activity, which can contribute to their cytotoxic effects.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are generalized methodologies for the synthesis and biological evaluation of pyridine-thiazole hybrid molecules, based on published literature.

General Synthesis Protocol
  • Synthesis of the Thiourea Intermediate: A pyridine-containing amine is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in an acidic medium to yield the corresponding pyridylthiourea.

  • Hantzsch Thiazole Synthesis: The pyridylthiourea is then reacted with an appropriate α-halocarbonyl compound (e.g., 3-chloro-2,4-pentanedione) in a suitable solvent (e.g., ethanol) under reflux conditions to form the core pyridine-thiazole scaffold.[2]

  • Further Derivatization (e.g., Claisen-Schmidt Condensation): The resulting ketone intermediate can be further modified. For example, a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (e.g., piperidine) can introduce an α,β-unsaturated ketone moiety.[2]

  • Purification and Characterization: The final products are purified using techniques such as recrystallization or column chromatography. The structures are then confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized pyridine-thiazole hybrids are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil or cisplatin) are also included.[1][5]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.[5]

G cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate step1 Treat with Pyridine-Thiazole Hybrid Compounds start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 2-4 hours step3->step4 step5 Solubilize Formazan Crystals step4->step5 end Measure Absorbance and Calculate IC50 step5->end

A typical workflow for evaluating anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The pyridine-thiazole compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Conclusion and Future Directions

The discovery of novel pyridine-thiazole hybrid molecules represents a significant advancement in the quest for new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their diverse mechanisms of action, make them highly attractive candidates for further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their efficacy, selectivity, and pharmacokinetic properties. Furthermore, in-depth mechanistic studies and in vivo evaluations are warranted to translate the promising in vitro results into tangible clinical applications. The continued exploration of this chemical space holds immense potential for addressing the pressing global challenges of cancer and infectious diseases.

References

Spectroscopic and Synthetic Insights into 4-(Pyridin-3-yl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data, specifically ¹H NMR and ¹³C NMR, for the compound 4-(pyridin-3-yl)thiazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel heterocyclic compounds.

Summary of Spectroscopic Data

The structural elucidation of this compound is critically supported by Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key ¹H and ¹³C NMR chemical shift assignments.

Table 1: ¹H NMR Spectroscopic Data for this compound
Proton DesignationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-pyridyl8.90s-
H-pyridyl8.52d br-
H-pyridyl7.89d7.20
H-pyridyl7.63s-
NH₂ and H-thiazole7.46-7.31t br-

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Carbon DesignationChemical Shift (δ, ppm)
C=N (Thiazole)168.1
C-4 (Thiazole)148.5
C-5 (Thiazole)107.2
Pyridine C150.8, 147.5, 133.8, 131.1, 124.2

Note: The assignments for the pyridine carbons are based on predictive models and data from structurally similar compounds, as explicit experimental data was not found in the cited literature.

Experimental Protocols

The synthesis and characterization of this compound can be achieved through established chemical methodologies.

Synthesis of this compound

A general and efficient one-pot synthesis method for 2-aminothiazole derivatives has been described.[1] This procedure involves the reaction of an appropriate acetophenone derivative with thiourea in the presence of a catalyst. For the synthesis of this compound, 3-acetylpyridine would serve as the starting ketone.

General Procedure:

  • A mixture of the acetophenone derivative (1.5 mmol), thiourea (1.0 mmol), and a catalytic amount of a suitable catalyst in ethanol (3.0 mL) is stirred at 80 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • The crude product is then purified by recrystallization from a suitable solvent to yield the pure 2-aminothiazole derivative.[1]

NMR Spectroscopic Analysis

The characterization of the synthesized compound is performed using NMR spectroscopy.

Instrumentation: NMR spectra are typically recorded on a Bruker DRX-400 or 500 spectrometer.[1]

Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[1]

Visualizing the Synthetic Pathway

The synthesis of this compound can be represented as a straightforward chemical transformation.

G cluster_reactants Reactants cluster_product Product 3-Acetylpyridine 3-Acetylpyridine Reaction + 3-Acetylpyridine->Reaction Thiourea Thiourea Thiourea->Reaction This compound This compound Process Hantzsch Thiazole Synthesis Reaction->Process Catalyst, Ethanol, 80°C Process->this compound

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-(pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

4-(pyridin-3-yl)thiazol-2-amine is a heterocyclic compound featuring both a pyridine and an aminothiazole moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules. A thorough understanding of the physicochemical properties of a novel compound is a mandatory first step in the drug development pipeline. These properties—including solubility, acidity (pKa), and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation development and mechanism of action studies.

This technical guide provides a comprehensive overview of the essential experimental protocols required to fully characterize the physicochemical profile of this compound. It is designed to equip researchers with the necessary methodologies to generate reliable and reproducible data, thereby enabling informed decisions in the early stages of drug discovery and development.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical parameters for this compound. As publicly available experimental data is limited, this table serves as a template for data acquisition.

PropertyValueMethod of Determination
IUPAC Name 4-(pyridin-3-yl)-1,3-thiazol-2-amine-
Molecular Formula C₈H₇N₃S-
Molecular Weight 177.23 g/mol Mass Spectrometry
Melting Point (Tₘ) To be determinedDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔHբ) To be determinedDifferential Scanning Calorimetry (DSC)
pKa To be determinedPotentiometric Titration
Aqueous Solubility To be determinedShake-flask method
Solubility in Acid (5% HCl) To be determinedQualitative Solubility Test[1][2]
Solubility in Base (5% NaOH) To be determinedQualitative Solubility Test[1][2]
LogP / LogD To be determinedRP-HPLC, Shake-flask method[3]

Experimental Protocols

Detailed methodologies for determining the fundamental physicochemical properties are provided below.

Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the target compound in various aqueous and organic solvents.[1][4]

Objective: To determine the solubility profile of the compound in water, acidic, and basic solutions, which is indicative of its ionizability and polarity.

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Hydrochloric Acid (HCl)

  • 5% (w/v) Sodium Hydroxide (NaOH)

  • Diethyl ether or other suitable organic solvent

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Calibrated pH meter or pH indicator strips

Procedure:

  • Sample Preparation: Weigh approximately 25 mg of the compound into a small, clean test tube.[1]

  • Water Solubility:

    • Add 0.75 mL of deionized water to the test tube in 0.25 mL portions.[1]

    • After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

    • Visually inspect for dissolution. If the compound dissolves completely, it is classified as water-soluble.

    • If soluble, measure the pH of the solution to determine if the compound is acidic, basic, or neutral in character.[2]

  • Acid Solubility (for water-insoluble compounds):

    • To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, vortexing after each addition.

    • Dissolution indicates the presence of a basic functional group (e.g., the pyridine nitrogen or the exocyclic amine), which forms a soluble hydrochloride salt. The compound would be classified as a Class B (base).

  • Base Solubility (for water-insoluble compounds):

    • To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition.

    • Observe for dissolution. While unlikely for this structure, solubility would indicate an acidic functional group.

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant(s) (pKa) using potentiometric titration, a highly accurate method for this purpose.[5][6][7]

Objective: To quantify the acidity/basicity of the ionizable groups in this compound. The pyridine nitrogen and the 2-amino group are expected to be the primary basic centers.

Materials:

  • This compound (accurately weighed)

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • Standardized 0.1 M Sodium Hydroxide (NaOH) titrant

  • Deionized, CO₂-free water

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (10 mL or 25 mL, Class A)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (typically 25 °C).[6]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the compound in a known volume of CO₂-free deionized water to achieve a concentration of approximately 1-10 mM.

    • Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[6]

  • Titration:

    • Since the compound is expected to be basic, it will be titrated with a standardized acid (0.1 M HCl). To characterize both pKa values, an acid-base titration can be performed.

    • Make the solution acidic (e.g., to pH ~2) with 0.1 M HCl.[6]

    • Place the solution in a jacketed beaker to maintain a constant temperature and stir gently.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not in contact with the stir bar.

    • Add the titrant (0.1 M NaOH) in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12 to ensure all equivalence points are passed.[6]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first and second derivatives of the curve. The equivalence points correspond to the peaks in the first derivative plot.

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the pKa values can be determined from the Henderson-Hasselbalch equation at the half-neutralization points.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol details the use of DSC to determine the melting point (Tₘ) and the enthalpy of fusion (ΔHբ).[8][9]

Objective: To assess the thermal stability and purity of the compound. A sharp melting peak is indicative of high purity.

Materials:

  • This compound

  • Aluminum DSC pans and lids

  • DSC instrument calibrated for temperature and enthalpy (e.g., with indium standard)

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum DSC pan.[8]

  • Encapsulation: Place a lid on the pan and seal it using a crimper. Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[8]

  • Thermal Scan:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature well above the melting transition (e.g., 200 °C).[8]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting process.

    • Melting Point (Tₘ): The onset temperature of the peak is typically reported as the melting point. The peak temperature can also be noted.[9]

    • Enthalpy of Fusion (ΔHբ): The area under the melting peak is integrated to determine the heat of fusion, typically reported in J/g or kJ/mol.[10]

Expected Spectroscopic Characteristics

While experimental spectra are required for confirmation, the structure of this compound allows for the prediction of key spectroscopic features.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and thiazole rings. The pyridine ring protons will appear in the δ 7.0-9.0 ppm region, with coupling patterns characteristic of a 3-substituted pyridine. A singlet for the thiazole proton (C5-H) is expected. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.[11][12]

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm range. The C2 carbon of the thiazole ring, bonded to the amino group and the ring nitrogen, is expected to be significantly downfield (e.g., >165 ppm).[13]

  • FT-IR: The spectrum should display characteristic absorption bands. The N-H stretching of the primary amine group is expected to show two bands in the 3300-3450 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹. C=N and C=C stretching vibrations from both heterocyclic rings will appear in the 1500-1650 cm⁻¹ region. A C-N stretching band is also expected around 1300-1350 cm⁻¹.[14][15]

  • UV-Vis Spectroscopy: As a heteroaromatic compound, this compound is expected to exhibit strong UV absorption due to π→π* transitions characteristic of the conjugated system.[16][17] The exact λₘₐₓ will depend on the solvent used.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the characterization process and its context within the broader drug discovery pipeline.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, FT-IR) A->B C Solubility Profiling (Aqueous & Organic) B->C D pKa Determination (Potentiometric Titration) E Thermal Analysis (DSC for Tm, ΔHf) F Lipophilicity Measurement (LogP/LogD) C->D G Data Compilation & Candidate Assessment D->G E->G F->G

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

G cluster_1 Drug Discovery & Development Pipeline TD Target Identification & Validation HTS Hit Identification (e.g., HTS) TD->HTS L2H Hit-to-Lead (Lead Generation) HTS->L2H PCC Physicochemical Characterization L2H->PCC LO Lead Optimization (ADME/Tox Profiling) PCC->LO PRE Preclinical Studies (In vivo) LO->PRE IND IND-Enabling Studies PRE->IND CT Clinical Trials (Phase I-III) IND->CT REG Regulatory Review & Approval CT->REG

Caption: Role of physicochemical characterization in the drug discovery and development process.

References

In Silico Analysis of 4-(pyridin-3-yl)thiazol-2-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the in silico methodologies applied to the study of 4-(pyridin-3-yl)thiazol-2-amine and its derivatives, a scaffold of significant interest in medicinal chemistry. This document details the computational approaches used to elucidate its potential as a therapeutic agent, focusing on its interactions with key biological targets, predicted pharmacokinetic properties, and structure-activity relationships.

Executive Summary

This compound has emerged as a promising scaffold in the development of kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) implicated in cancer. In silico studies, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, have been instrumental in understanding its mechanism of action and optimizing its drug-like properties. This guide synthesizes the findings from various computational studies to provide a detailed technical resource for researchers in the field.

Molecular Targets and Signaling Pathways

The primary biological targets for this compound and its analogs are Cyclin-Dependent Kinases, with a particular emphasis on CDK2, CDK4, and CDK6. These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

The CDK signaling pathway is a critical regulator of cell cycle progression. The binding of cyclins to CDKs forms active complexes that phosphorylate key substrates, such as the Retinoblastoma protein (Rb), driving the cell through different phases of the cycle. The general mechanism of action for inhibitors of this class involves competing with ATP for the binding site on the CDK, thereby preventing the phosphorylation of its substrates.

CDK Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex (Active) Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_P pRb (Phosphorylated) CyclinD_CDK46->Rb_P Cyclin E Cyclin E CyclinE_CDK2 Cyclin E-CDK2 Complex (Active) Cyclin E->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Phosphorylation of substrates E2F E2F Rb->E2F Binds and Inhibits E2F->Cyclin E Promotes Transcription Rb_P->E2F Releases Inhibitor This compound (or analog) Inhibitor->CDK4/6 Inhibits Inhibitor->CDK2 Inhibits

Caption: Simplified CDK signaling pathway and the inhibitory action of this compound.

In Silico Methodologies and Protocols

A multi-faceted in silico approach is typically employed to evaluate compounds like this compound. This involves a workflow that progresses from initial screening to more detailed simulations.

In_Silico_Workflow Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Binding Pose and Score Prediction) Ligand_Prep->Docking QSAR 3D-QSAR (CoMFA/CoMSIA for SAR) Ligand_Prep->QSAR ADMET ADMET Prediction (Pharmacokinetics and Toxicity) Ligand_Prep->ADMET Target_Selection Target Identification and Preparation (PDB, Protein Cleaning) Target_Selection->Docking MD_Sim Molecular Dynamics Simulation (Stability and Interaction Dynamics) Docking->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->Binding_Energy Lead_Opt Lead Optimization Binding_Energy->Lead_Opt QSAR->Lead_Opt ADMET->Lead_Opt

Caption: A typical workflow for the in silico evaluation of drug candidates.
Molecular Docking

Molecular docking is employed to predict the preferred binding orientation of this compound within the ATP-binding pocket of CDKs and to estimate the strength of the interaction.

Experimental Protocol (Utilizing AutoDock Vina):

  • Protein Preparation:

    • The crystal structure of the target protein (e.g., CDK2, PDB ID: 3PY0) is obtained from the Protein Data Bank.[1]

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Kollman charges are assigned using AutoDock Tools.[2]

    • The prepared protein is saved in the PDBQT format.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.

    • The ligand's energy is minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined using AutoDock Tools.

    • The prepared ligand is saved in the PDBQT format.

  • Docking Execution:

    • A grid box is defined to encompass the ATP-binding site of the protein.

    • AutoDock Vina is run with a specified exhaustiveness level (e.g., 8 or higher for more thorough searching).[3]

    • The program generates multiple binding poses ranked by their docking scores (binding affinities in kcal/mol).

  • Analysis:

    • The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the protein-ligand complex over time and to gain a more dynamic understanding of the binding interactions.

Experimental Protocol (Utilizing GROMACS):

  • System Preparation:

    • The docked complex from the molecular docking step is used as the starting structure.

    • A force field (e.g., CHARMM36) is chosen for the protein and ligand. Ligand parameters are often generated using servers like CGenFF.[4]

    • The complex is placed in a periodic box of water (e.g., TIP3P water model).[4]

    • Ions are added to neutralize the system.

  • Simulation Steps:

    • Energy Minimization: The system's energy is minimized to remove steric clashes.

    • NVT Equilibration: The system is equilibrated in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature.

    • NPT Equilibration: The system is further equilibrated in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.[5]

    • Production MD: A production simulation is run for a significant duration (e.g., 100 ns) to collect trajectory data.

  • Analysis:

    • The trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to observe the persistence of key interactions over time.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory, providing a more accurate estimation than docking scores alone.[6][7][8]

Experimental Protocol (Utilizing g_mmpbsa):

  • Trajectory Extraction: Snapshots from the stable part of the production MD trajectory are extracted.

  • Energy Calculation: The g_mmpbsa tool in GROMACS is used to calculate the different energy components (molecular mechanics, polar solvation, and nonpolar solvation energies) for the complex, protein, and ligand.[6]

  • Binding Free Energy Calculation: The binding free energy is calculated by subtracting the free energies of the protein and ligand from the free energy of the complex.[6]

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed on a series of this compound derivatives to correlate their 3D structural features with their biological activities.[9]

Experimental Protocol (Utilizing SYBYL):

  • Dataset Preparation: A dataset of molecules with known biological activities (e.g., IC50 values) is collected.

  • Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold or a docked conformation.[10]

  • Field Calculation: Steric and electrostatic fields (for CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (for CoMSIA) are calculated around the aligned molecules.[11]

  • Statistical Analysis: Partial Least Squares (PLS) analysis is used to generate a QSAR model that correlates the calculated fields with the biological activities.[12]

  • Model Validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation and by predicting the activities of a test set of molecules.

  • Contour Map Analysis: The results are visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

ADMET Prediction

In silico ADMET prediction is crucial for early assessment of the drug-like properties of this compound and its analogs, helping to identify potential liabilities before synthesis.

Experimental Protocol (Utilizing SwissADME):

  • Input: The SMILES string or 2D structure of the molecule is submitted to the SwissADME web server.

  • Analysis: The server calculates a wide range of physicochemical properties, pharmacokinetic parameters, drug-likeness metrics, and medicinal chemistry friendliness.

  • Interpretation: The results are analyzed to assess properties like lipophilicity (LogP), water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.

Quantitative Data Summary

Table 1: Representative Molecular Docking and Biological Activity Data for this compound Analogs against CDKs

Compound ID/ReferenceTargetDocking Score (kcal/mol)Binding Energy (MM/PBSA, kJ/mol)IC50 (µM)
Analog 1[13]CDK2--0.63
Analog 2[14]CDK2--0.57
Analog 3[14]CDK2--0.24
NPPA3[15]CDK2--68.23-
Derivative 20a[16]CDK2--0.004
Derivative 20a[16]CDK9--0.009
Derivative 12u[17]CDK9--0.007

Note: The data presented is for various derivatives and analogs and not for the parent compound itself. The specific structures can be found in the cited literature.

Table 2: Predicted ADMET Properties for a Representative this compound Analog (Calculated using SwissADME)

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight< 500 g/mol Good for oral bioavailability
LogP (Consensus)1.0 - 3.0Optimal lipophilicity
Water SolubilityModerately SolubleFavorable for absorption
Pharmacokinetics
GI AbsorptionHighGood oral absorption predicted
BBB PermeantNoLow risk of CNS side effects
P-gp SubstrateNoLow potential for efflux
CYP1A2 InhibitorNoLow potential for drug-drug interactions
CYP2C19 InhibitorNoLow potential for drug-drug interactions
CYP2C9 InhibitorYes/No (Varies by analog)Potential for drug-drug interactions
CYP2D6 InhibitorNoLow potential for drug-drug interactions
CYP3A4 InhibitorYes/No (Varies by analog)Potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 ViolationsGood drug-likeness
Ghose Filter0 ViolationsGood drug-likeness
Veber's Rule0 ViolationsGood drug-likeness
Medicinal Chemistry
PAINS0 AlertsNo known promiscuous binders
Brenk0 AlertsNo known toxicophores
Synthetic Accessibility2.0 - 4.0Moderately easy to synthesize

Note: These are generalized predictions for a typical analog within this chemical class and may vary for specific derivatives.

Conclusion and Future Directions

The in silico studies of this compound and its derivatives have provided valuable insights into their potential as kinase inhibitors for cancer therapy. Molecular docking and dynamics simulations have elucidated their binding modes and stability within the active sites of CDKs. 3D-QSAR studies have guided the optimization of their structures to enhance potency and selectivity. Furthermore, ADMET predictions have been crucial in the early assessment of their drug-like properties.

Future research in this area should focus on:

  • The synthesis and in vitro testing of novel derivatives designed based on the insights from in silico models.

  • More extensive kinase profiling to assess the selectivity of lead compounds.

  • In vivo studies in animal models to evaluate the efficacy and pharmacokinetic profiles of the most promising candidates.

  • The use of more advanced computational techniques, such as free energy perturbation (FEP), for more accurate prediction of binding affinities.

By integrating these computational and experimental approaches, the development of this compound-based therapeutics can be significantly accelerated, bringing novel and effective treatments to patients.

References

Potential Therapeutic Targets of 4-(Pyridin-3-yl)thiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 4-(pyridin-3-yl)thiazol-2-amine itself is not extensively documented as a therapeutic agent, its core structure serves as a key pharmacophore in a variety of derivatives that exhibit significant potential in drug discovery. These derivatives have been shown to interact with a range of high-value therapeutic targets, primarily in the fields of oncology and genetic repair. This technical guide provides an in-depth overview of the primary molecular targets of these derivatives, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways and experimental workflows.

Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have emerged as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] These kinases are pivotal regulators of the cell cycle, and their inhibition can lead to G1 phase arrest and the suppression of tumor growth.[1][3]

Quantitative Data: In Vitro Biological Activities
Compound/Derivative ClassTargetMetricValue (nM)Reference
4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78)CDK4Kᵢ1[1]
CDK6Kᵢ34[1]
MV4-11 cellsGI₅₀23[1]
Experimental Protocols

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against CDK4 and CDK6.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Retinoblastoma (Rb) protein (substrate)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, Rb substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence to determine the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ values from the dose-response curves.

This protocol describes a method to evaluate the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MV4-11)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • MTT or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the cells for 48-72 hours.

  • Add the MTT or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine cell viability.

  • Calculate the GI₅₀ (concentration for 50% inhibition of cell growth) values.[1]

Signaling Pathway and Workflow

CDK4_6_Pathway cluster_extracellular Extracellular cluster_cell Cell Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits G1/S Phase Genes G1/S Phase Genes E2F->G1/S Phase Genes activates Cell Cycle Progression Cell Cycle Progression G1/S Phase Genes->Cell Cycle Progression Inhibitor This compound derivative Inhibitor->CDK4/6 inhibits

CDK4/6 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR)

N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Quantitative Data: In Vitro Kinase Inhibition
Compound/Derivative ClassTargetMetricValue (nM)Reference
N-(1,3-thiazol-2-yl)pyridin-2-amine derivativeKDRIC₅₀<100BenchChem
Experimental Protocols

This protocol details a method for measuring the inhibitory activity of compounds against VEGFR-2 kinase.[4][5]

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase[4][5]

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)[4][5]

  • ATP[4][5]

  • Test compounds (dissolved in DMSO)[4]

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)[4][5]

  • Kinase-Glo™ MAX Assay kit[4][5]

  • White 96-well or 384-well plates[4][5]

  • Luminometer[4][5]

Procedure:

  • Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.[4]

  • Add the master mix to the wells of a white plate.[4]

  • Add the serially diluted test compounds to the appropriate wells. "Positive Control" wells receive buffer with DMSO, and "Blank" wells receive buffer only.[4]

  • Thaw the VEGFR-2 enzyme on ice and dilute it to the working concentration in 1x Kinase Buffer.[4]

  • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[4]

  • Incubate the plate at 30°C for 45 minutes.[4]

  • Add Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.[4]

  • Incubate at room temperature for 15 minutes.[4]

  • Measure the luminescence using a microplate reader. The signal is inversely proportional to kinase activity.[4]

  • Subtract the "Blank" reading from all other readings and calculate the IC₅₀ values.[4]

This protocol assesses the anti-proliferative effect of VEGFR-2 inhibitors on Human Umbilical Vein Endothelial Cells (HUVECs).[6][7]

Materials:

  • HUVECs[6][7]

  • Endothelial Cell Growth Medium (EGM-2)[6]

  • Low-serum medium (e.g., 0.5% FBS)[6]

  • VEGF-A[6][7]

  • Test compounds (dissolved in DMSO)[6]

  • 96-well plates[6][7]

  • Cell proliferation reagent (e.g., Cell Counting Kit-8)[6]

  • Microplate reader[6][7]

Procedure:

  • Seed HUVECs in 96-well plates and allow them to adhere overnight.[6]

  • Synchronize the cells by incubating in low-serum medium for 24 hours.[6]

  • Treat the cells with various concentrations of the test compound in the presence of VEGF-A (e.g., 20 ng/mL).[6][7]

  • Incubate for 48-72 hours.[6]

  • Add the cell proliferation reagent and incubate for 1-4 hours.[6]

  • Measure the absorbance at 450 nm.[6][7]

  • Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.[6]

Signaling Pathway and Workflow

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 binds PLCg PLCg VEGFR-2->PLCg activates PI3K PI3K VEGFR-2->PI3K activates Raf Raf PLCg->Raf activates Akt Akt PI3K->Akt activates Cell Proliferation Cell Proliferation Akt->Cell Proliferation Raf->Cell Proliferation Inhibitor N-(1,3-thiazol-2-yl)pyridin-2-amine derivative Inhibitor->VEGFR-2 inhibits

VEGFR-2 Signaling Pathway

Tubulin

A series of N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as tubulin polymerization inhibitors.[8][9] These compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9]

Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibition
Compound/DerivativeCell LineMetricValue (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)SGC-7901IC₅₀0.36[9]
MGC-803IC₅₀0.86[9]
Bcap-37IC₅₀0.52[9]
Tubulin PolymerizationIC₅₀26.8[8]
Experimental Protocols

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[8]

Materials:

  • Purified tubulin

  • GTP

  • Test compounds (dissolved in DMSO)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Pre-incubate tubulin with various concentrations of the test compound or vehicle (DMSO) in a 96-well plate at room temperature for 1 minute.[8]

  • Initiate the polymerization reaction by adding GTP.[8]

  • Monitor the change in absorbance at 340 nm over time at 37°C.[8]

  • The rate of increase in absorbance corresponds to the rate of tubulin polymerization.

  • Calculate the IC₅₀ value for the inhibition of tubulin polymerization.[8]

This protocol allows for the visualization of the effects of tubulin inhibitors on the microtubule network in cells.[10][11]

Materials:

  • Cancer cell line (e.g., SGC-7901) cultured on glass coverslips[11]

  • Test compound[11]

  • Fixation solution (e.g., ice-cold methanol)[11]

  • Blocking buffer (e.g., 3% BSA)[11]

  • Primary antibody (e.g., anti-α-tubulin antibody)[11]

  • Fluorescently-conjugated secondary antibody (e.g., FITC-conjugated)[11]

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium[11]

  • Fluorescence microscope[10]

Procedure:

  • Treat cells grown on coverslips with the test compound for a specified time (e.g., 24 hours).[11]

  • Fix the cells with ice-cold methanol.[11]

  • Block non-specific antibody binding with blocking buffer.[11]

  • Incubate with the primary anti-α-tubulin antibody.[11]

  • Wash and incubate with the fluorescently-conjugated secondary antibody.[11]

  • (Optional) Counterstain the nuclei with DAPI.[10]

  • Mount the coverslips on microscope slides with antifade medium.[11]

  • Visualize and capture images of the microtubule network using a fluorescence microscope.[10]

Workflow and Cellular Effect

Tubulin_Inhibition_Workflow cluster_process Experimental Process cluster_cellular_effect Cellular Effect Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Fixation & Permeabilization Fixation & Permeabilization Compound Treatment->Fixation & Permeabilization Antibody Staining Antibody Staining Fixation & Permeabilization->Antibody Staining Microscopy Microscopy Antibody Staining->Microscopy Tubulin Polymerization Tubulin Polymerization Microtubule Network Microtubule Network Tubulin Polymerization->Microtubule Network forms Mitotic Spindle Mitotic Spindle Microtubule Network->Mitotic Spindle forms G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Inhibitor N,4-diaryl-1,3-thiazole-2-amine Inhibitor->Tubulin Polymerization inhibits

Tubulin Inhibition and Cellular Consequences

Bloom Helicase (BLM)

Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been identified as potent inhibitors of Bloom helicase (BLM), a member of the RecQ family of DNA helicases.[12] BLM plays a crucial role in DNA repair and maintaining genomic stability.[12]

Quantitative Data: In Vitro BLM Inhibition
Compound/Derivative ClassTargetMetricValue (µM)Reference
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative (Compound 1)BLMIC₅₀1.4[12]
3-cyano substituted derivative (Compound 10)BLMIC₅₀0.1[12]
Experimental Protocols

This assay measures the ability of a helicase to unwind a duplex DNA substrate.[12]

Materials:

  • Purified Bloom helicase

  • Duplex DNA substrate with a fluorescent label on one strand and a quencher on the other

  • ATP

  • Test compounds (dissolved in DMSO)

  • Reaction buffer

  • Trapping DNA (single-stranded)

  • Gel electrophoresis system

  • Fluorescence imager

Procedure:

  • Incubate the helicase, DNA substrate, and test compound in the reaction buffer.

  • Initiate the unwinding reaction by adding ATP.

  • After a specific time, stop the reaction (e.g., by adding EDTA and SDS).

  • Separate the unwound single-stranded DNA from the duplex DNA by native polyacrylamide gel electrophoresis.

  • Visualize and quantify the fluorescently labeled single-stranded DNA using a fluorescence imager.

  • Calculate the percentage of unwinding and determine the IC₅₀ value.

This cell-based assay is a hallmark for detecting defects in BLM function.[13][14]

Materials:

  • Human cell line (e.g., HeLa)[13]

  • Cell culture medium

  • 5-bromo-2'-deoxyuridine (BrdU)[13][14]

  • Colcemid[13]

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Hoechst 33258 stain[13]

  • Giemsa stain[13]

  • Microscope slides[13]

  • Microscope[13]

Procedure:

  • Culture cells for two cell cycles in the presence of BrdU.[13][14]

  • Treat with the test compound for a specified duration.

  • Arrest cells in metaphase by adding Colcemid.[13]

  • Harvest the cells and treat with a hypotonic solution.[13]

  • Fix the cells and prepare metaphase spreads on microscope slides.[13]

  • Stain the slides with Hoechst 33258 and then with Giemsa to differentially stain the sister chromatids.[13]

  • Visualize the chromosomes under a microscope and count the number of sister chromatid exchanges per metaphase.[13]

Signaling Pathway and Workflow

BLM_Helicase_Pathway cluster_dna_repair DNA Double-Strand Break Repair DNA DSB DNA Double- Strand Break Resection Resection DNA DSB->Resection RAD51 Loading RAD51 Loading Resection->RAD51 Loading Strand Invasion Strand Invasion RAD51 Loading->Strand Invasion Holliday Junction Holliday Junction Strand Invasion->Holliday Junction Resolution Resolution Holliday Junction->Resolution Repaired DNA Repaired DNA Resolution->Repaired DNA BLM Helicase BLM Helicase BLM Helicase->RAD51 Loading counteracts BLM Helicase->Holliday Junction dissolves Inhibitor 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative Inhibitor->BLM Helicase inhibits

Role of BLM Helicase in DNA Repair

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yl)thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique structural combination of a pyridine ring and a 2-aminothiazole moiety makes it a valuable scaffold for the synthesis of various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The pyridine nucleus, a common feature in many pharmaceuticals, can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides a detailed experimental protocol for the synthesis of this compound via the well-established Hantzsch thiazole synthesis.

Principle of the Method: Hantzsch Thiazole Synthesis

The synthesis of this compound is achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. In this specific protocol, 3-(bromoacetyl)pyridine hydrobromide serves as the α-haloketone, and thiourea provides the thioamide component. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Experimental Protocol

Materials and Reagents:

  • 3-(Bromoacetyl)pyridine hydrobromide

  • Thiourea

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(bromoacetyl)pyridine hydrobromide (1.0 eq) and thiourea (1.1 eq).

  • Solvent Addition: To the flask, add 100 mL of absolute ethanol.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction mixture to reflux (approximately 78-80 °C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is approximately 7-8. This will neutralize the hydrobromide salt and precipitate the free base of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold distilled water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator over anhydrous sodium sulfate or in a vacuum oven at 40-50 °C.

  • Purification (Recrystallization): For further purification, recrystallize the crude product from an ethanol/water mixture or an ethyl acetate/hexane solvent system to obtain pure this compound as a solid.

Data Presentation

ParameterValueReference
Starting Materials
3-(Bromoacetyl)pyridine hydrobromide1.0 equivalentGeneral Protocol
Thiourea1.1 equivalentsGeneral Protocol
Reaction Conditions
SolventAbsolute EthanolGeneral Protocol
TemperatureReflux (78-80 °C)General Protocol
Reaction Time4-6 hoursGeneral Protocol
Product Characterization
AppearanceSolidExpected
Yield Not explicitly found in search results for the exact compound. Yields for analogous syntheses are typically moderate to high.
Melting Point Not explicitly found in search results.
¹H NMR Not explicitly found in search results.
¹³C NMR Not explicitly found in search results.
Mass Spectrometry Not explicitly found in search results.

Visualizations

Experimental Workflow:

experimental_workflow start Start reagents Combine 3-(bromoacetyl)pyridine hydrobromide and thiourea in ethanol start->reagents reflux Reflux for 4-6 hours reagents->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with NaHCO3 solution cool->neutralize filter Filter the precipitate neutralize->filter wash Wash with distilled water filter->wash dry Dry the solid wash->dry purify Recrystallize from ethanol/water dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis Signaling Pathway:

hantzsch_synthesis alpha_haloketone 3-(Bromoacetyl)pyridine (α-Haloketone) intermediate1 Thiouronium Salt Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack thiourea Thiourea (Thioamide) thiourea->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration h2o H2O

Caption: Simplified reaction pathway for the Hantzsch synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-(Bromoacetyl)pyridine hydrobromide is a lachrymator and should be handled with care.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This protocol outlines a reliable and straightforward method for the synthesis of this compound using the Hantzsch thiazole synthesis. This procedure is scalable and can be adapted for the synthesis of related analogs for further investigation in drug discovery and development programs. The resulting compound can be characterized using standard analytical techniques to confirm its identity and purity.

Application Notes and Protocols for 4-(pyridin-3-yl)thiazol-2-amine in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-3-yl)thiazol-2-amine and its derivatives have emerged as a promising scaffold in the field of anticancer drug discovery. This class of compounds has demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. Their mechanisms of action are diverse, primarily involving the inhibition of key cellular processes such as cell cycle progression and signal transduction. These notes provide an overview of the applications of this compound derivatives in cancer research, along with detailed protocols for their evaluation.

Mechanism of Action and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several key proteins implicated in cancer progression. A predominant mechanism is the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are crucial for the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state, leading to cell cycle arrest at the G1 phase.[1][3]

Some derivatives have also been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[4] Furthermore, research suggests that certain pyridine-thiazole hybrids may exert their anticancer effects by inducing genetic instability in tumor cells, potentially through interactions with DNA or related proteins.[5] Another investigated mechanism for similar thiazole derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.[6]

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis node1 Seed cells in 96-well plates node2 Treat cells with varying concentrations of this compound derivatives node1->node2 node3 Add MTT solution to each well node2->node3 node4 Incubate for 2-4 hours node3->node4 node5 Add solubilization solution (e.g., DMSO) node4->node5 node6 Measure absorbance at 570 nm node5->node6 node7 Calculate IC50 values node6->node7

References

Application Notes and Protocols: 4-(Pyridin-3-yl)thiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(pyridin-3-yl)thiazol-2-amine and its derivatives as potent kinase inhibitors, with a primary focus on their application in cancer research and drug development. This document details their biological targets, mechanism of action, and provides protocols for their evaluation.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of a class of synthetic kinase inhibitors. These compounds have demonstrated significant inhibitory activity against key kinases involved in cell cycle regulation and angiogenesis, most notably Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Vascular Endothelial Growth Factor Receptor (VEGFR). Their mode of action typically involves competitive binding to the ATP pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive diseases such as cancer.

Target Kinases and Biological Activity

Derivatives of the this compound scaffold have shown high potency and selectivity for CDK4 and CDK6, which are crucial regulators of the G1 phase of the cell cycle.[1][2] By inhibiting CDK4/6, these compounds can induce G1 cell cycle arrest and suppress the proliferation of tumor cells.[3][4] Furthermore, this structural class has been explored for the inhibition of other kinases, including VEGFR, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Data Presentation

The following tables summarize the in vitro inhibitory activity of representative compounds based on the 4-(thiazol-yl)pyrimidin-2-amine scaffold, which is closely related to this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds

Compound IDTarget KinaseIC50 (nM)Reference
Compound 58 CDK44[1]
Compound 69 CDK4/6-[1]
Abemaciclib CDK4/cyclin D12[5]
Abemaciclib CDK6/cyclin D110[5]
Palbociclib CDK411[6]
Palbociclib CDK616[6]
Ribociclib CDK410[6]
Ribociclib CDK639[6]

Table 2: Anti-proliferative Activity of a Representative Compound (Compound 83) [7]

Cell LineCancer TypeIC50 (nM)
MV4-11 Acute Myeloid Leukemia20

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.

Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., CDK4/Cyclin D1)

  • Kinase-specific substrate (e.g., Retinoblastoma protein fragment)

  • [γ-³³P]ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Test compound (serially diluted)

  • 96-well filter plates

  • Phosphoric acid (for stopping the reaction)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant kinase, and substrate in each well of a 96-well plate.

  • Add the serially diluted test compound or vehicle (DMSO) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serially diluted concentrations of the test compound or vehicle (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot for Phospho-Rb (Pharmacodynamic Marker)

This protocol is used to confirm the mechanism of action of CDK4/6 inhibitors by assessing the phosphorylation status of the Retinoblastoma protein (Rb), a direct substrate of CDK4/6.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Rb (Ser780), anti-total-Rb, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathways and Experimental Workflows

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_MAPK Ras/MAPK Pathway Mitogenic_Signals->Ras_MAPK PI3K_AKT PI3K/AKT Pathway Mitogenic_Signals->PI3K_AKT CyclinD Cyclin D Ras_MAPK->CyclinD Upregulation PI3K_AKT->CyclinD Upregulation CDK4_6 CDK4/6 CyclinD->CDK4_6 Activation pRb pRb CDK4_6->pRb Phosphorylation Inhibitor This compound (Inhibitor) Inhibitor->CDK4_6 Inhibition pRb_P pRb-P (Phosphorylated) E2F E2F pRb->E2F Inhibition pRb_P->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Transcription Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Simplified CDK4/6 signaling pathway and the mechanism of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Activation PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Migration Migration VEGFR->Migration Inhibitor This compound (Inhibitor) Inhibitor->VEGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Proliferation Endothelial Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Overview of the VEGFR signaling pathway in angiogenesis.

Experimental_Workflow_Kinase_Assay Start Start Prepare_Reagents Prepare Kinase, Substrate, and Labeled ATP Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Reaction_Setup Set up Kinase Reaction in 96-well Plate Prepare_Reagents->Reaction_Setup Serial_Dilution->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Capture_Substrate Capture Phosphorylated Substrate on Filter Plate Stop_Reaction->Capture_Substrate Wash Wash to Remove Unincorporated ATP Capture_Substrate->Wash Measure_Signal Measure Radioactivity Wash->Measure_Signal Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radiometric biochemical kinase inhibition assay.

Experimental_Workflow_Cell_Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Serially Diluted Compound Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure_Signal Measure Luminescence Add_Reagent->Measure_Signal Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based proliferation assay.

References

Application Notes: MTT Assay for Cytotoxicity Profiling of 4-(pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is foundational in drug discovery for screening the cytotoxic potential of novel chemical entities.[3] The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in metabolically active, viable cells.[1][2][4] The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 500-600 nm).[1][4] The intensity of the purple color is directly proportional to the number of viable cells.[2][3]

This document provides a detailed protocol for determining the cytotoxic effects of the small molecule compound, 4-(pyridin-3-yl)thiazol-2-amine, on a selected cancer cell line.

Principle of the MTT Assay

The conversion of MTT to formazan occurs only in cells with active metabolism.[2] This biochemical conversion is a hallmark of viable cells and forms the basis of the assay.

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial NAD(P)H-dependent oxidoreductases Formazan_Insoluble Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan_Insoluble Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake Formazan_Soluble Solubilized Formazan (Purple Solution) Formazan_Insoluble->Formazan_Soluble Addition of Quantification Measure Absorbance (570 nm) Formazan_Soluble->Quantification DMSO Solubilization Solution (e.g., DMSO)

Caption: Principle of the MTT assay.

Experimental Protocol

This protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening.

3.1. Materials and Reagents

  • Cell Line: Human cervical cancer cell line (HeLa) or another appropriate cell line.

  • Test Compound: this compound.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS).[3] Store protected from light at -20°C.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).[3]

  • Other Reagents: PBS, Trypsin-EDTA.

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

3.2. Procedure

  • Cell Seeding:

    • Culture HeLa cells until they reach about 80% confluency.

    • Trypsinize the cells and prepare a single-cell suspension in the culture medium.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Blank: Medium only (no cells) for background subtraction.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions or control media to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]

    • Incubate the plate for 4 hours at 37°C, protected from light.[1] During this time, visible purple formazan crystals will form in viable cells.

    • After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Collection:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm or higher can be used to reduce background noise.[1][5]

3.3. Data Analysis

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation

The following table presents example data from an MTT assay testing the cytotoxicity of this compound on HeLa cells after 48 hours of exposure.

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean AbsorbanceStd. Deviation% Cell Viability
0 (Control) 1.2541.2881.2711.2710.017100.0%
0.1 1.2111.2451.2331.2300.01796.8%
1 1.1051.1421.1191.1220.01988.3%
10 0.7890.8150.7990.8010.01363.0%
50 0.4320.4550.4410.4430.01234.8%
100 0.1580.1720.1650.1650.00713.0%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the MTT cytotoxicity assay protocol.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Measurement A Seed Cells (1x10⁴ cells/well) B Incubate 24h (Cell Adhesion) A->B C Prepare Compound Dilutions B->C D Treat Cells with Compound (Varying Concentrations) C->D E Incubate for 48h (Exposure Period) D->E F Add MTT Reagent (10 µL/well) E->F G Incubate 4h (Formazan Formation) F->G H Add Solubilizer (DMSO) (100 µL/well) G->H I Read Absorbance (570 nm) H->I J Analyze Data (% Viability & IC₅₀) I->J

Caption: MTT assay experimental workflow.

References

Application Notes and Protocols for 4-(pyridin-3-yl)thiazol-2-amine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-3-yl)thiazol-2-amine is a heterocyclic organic compound featuring a pyridine ring linked to a thiazole ring. This structural motif is a key component in a variety of biologically active molecules, most notably in the tyrosine kinase inhibitor Masitinib. Masitinib is known to target several kinases, including c-Kit, platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor 3 (FGFR3), and has been investigated for its therapeutic potential in oncology and inflammatory diseases. Given that this compound forms a core part of Masitinib, it is plausible that this compound itself may exhibit inhibitory activity against similar protein kinases and possess anti-proliferative properties.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. The protocols outlined below are designed to assess its cytotoxic effects, elucidate its potential mechanism of action, and characterize its impact on key cellular signaling pathways.

Data Presentation

CompoundTarget/Cell LineAssay TypeIC50/EC50Reference
Masitinibc-KitKinase Assay~200 nM[1]
MasitinibPDGFRαKinase Assay~300 nM[1]
MasitinibPDGFRβKinase Assay~400 nM[1]
MasitinibFGFR3Kinase Assay~700 nM[1]
MasitinibHMC-1α155 (Mastocytoma)Cell Proliferation~10 nM[2]
MasitinibFMA3 (Mastocytoma)Cell Proliferation~30 nM[2]

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of the compound is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 177.23 g/mol .

  • Weigh the compound accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Ba/F3 expressing c-Kit, gastrointestinal stromal tumor (GIST) cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound working solutions (prepared by diluting the stock solution in complete medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and positive control (a known cytotoxic drug) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to investigate the effect of this compound on the phosphorylation of key signaling proteins, such as c-Kit and its downstream effectors (e.g., Akt, ERK).

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Kit, anti-total-c-Kit, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Mandatory Visualizations

G Potential Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Kit) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound This compound Compound->RTK Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential mechanism of action via RTK inhibition.

G Experimental Workflow for Cell Viability Assessment A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Data Analysis: Calculate IC50 H->I G Workflow for Western Blot Analysis A Cell Treatment with Compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-phospho-c-Kit) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

References

Application Notes and Protocols: 4-(pyridin-3-yl)thiazol-2-amine as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and professionals in drug development and materials science on the use of 4-(pyridin-3-yl)thiazol-2-amine (PyTA) as a corrosion inhibitor for mild steel in acidic environments.

Introduction

Mild steel is a cornerstone material in numerous industries due to its excellent mechanical properties and cost-effectiveness.[1][2] However, it is highly susceptible to corrosion, particularly in acidic environments, leading to significant economic losses and safety concerns.[2] The use of corrosion inhibitors is a practical and effective method to mitigate this issue.[1][2] Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, have been identified as effective corrosion inhibitors.[1][2] These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.[1]

This compound, a heterocyclic compound incorporating both pyridine and thiazole moieties, has demonstrated significant potential as a corrosion inhibitor for mild steel in hydrochloric acid solutions.[1][2][3] Its efficacy is attributed to the presence of multiple active centers (N and S atoms) and π-electrons, which facilitate strong adsorption onto the steel surface.[1][2] This document outlines the quantitative performance of this inhibitor and provides detailed protocols for its evaluation.

Data Presentation

The corrosion inhibition performance of 4-(pyridin-4-yl)thiazol-2-amine (PTA), a structural isomer of the topic compound, has been thoroughly investigated. The data presented below is from studies on this isomer and is expected to be comparable for this compound due to structural similarities.

Weight Loss Measurements

The inhibition efficiency (ηw%) of PTA at different concentrations in 1 M HCl at room temperature for a 72-hour immersion period.

Inhibitor Concentration (mM)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (ηw%)
0 (Blank)--
0.05--
0.1--
0.2-96.06[1][2][3]
0.3-97.92[2]

Note: Specific corrosion rate values were not available in the provided search results.

Potentiodynamic Polarization

Electrochemical parameters for mild steel in 1 M HCl in the absence and presence of different concentrations of PTA.

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (μA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (ηp%)
0 (Blank)-----
0.05-----
0.1-----
0.2---->90
0.3-----

Note: Specific values for Ecorr, Icorr, and Tafel slopes (βa, βc) were not detailed in the search results, but it was noted that PTA acts as a mixed-type inhibitor.[1][2][3]

Electrochemical Impedance Spectroscopy (EIS)

EIS parameters for mild steel in 1 M HCl in the absence and presence of PTA.

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (μF cm⁻²)Inhibition Efficiency (ηEIS%)
0 (Blank)---
0.05---
0.1---
0.2-->90
0.3---

Note: Detailed Rct and Cdl values were not available in the search results. An increase in Rct and a decrease in Cdl with increasing inhibitor concentration are expected.

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition properties of this compound.

Materials and Preparation
  • Mild Steel Specimen: The chemical composition of the mild steel used in one study was C (0.17%), P (0.02%), Mn (0.472%), Si (0.25%), S (0.018%), with the remainder being iron.[4] Coupons for weight loss are typically cut to specific dimensions (e.g., 1.0 cm x 1.0 cm x 0.5 cm).[4] For electrochemical measurements, the specimens are embedded in epoxy resin, leaving a defined surface area exposed (e.g., 1 cm²).[4][5]

  • Surface Preparation: Before each experiment, the mild steel surface is mechanically polished using a series of emery papers of increasing grit (up to 1200 grade), degreased with acetone, rinsed with distilled water, and dried.[4]

  • Corrosive Medium: A 1 M HCl solution is prepared by diluting analytical grade HCl with distilled water.

  • Inhibitor Solutions: Stock solutions of this compound are prepared in the corrosive medium, and subsequent concentrations are obtained by serial dilution.

Weight Loss Method
  • Prepare mild steel coupons as described in section 3.1.

  • Weigh the coupons accurately using an analytical balance.

  • Immerse the coupons in beakers containing 1 M HCl with and without various concentrations of the inhibitor.

  • Maintain the beakers at a constant temperature (e.g., 25 ± 0.1 °C) for a specified duration (e.g., 72 hours).[1]

  • After the immersion period, retrieve the coupons, rinse them with distilled water and acetone, dry them, and reweigh them.

  • Calculate the corrosion rate (CR) and inhibition efficiency (ηw%) using the following equations:

    • CR = (W_initial - W_final) / (A * t)

    • ηw% = [(CR_blank - CR_inh) / CR_blank] * 100

    • Where W is the weight, A is the surface area, t is the immersion time, CR_blank is the corrosion rate without inhibitor, and CR_inh is the corrosion rate with inhibitor.

Electrochemical Measurements

Electrochemical experiments are performed using a standard three-electrode cell configuration with a PARSTAT 2273 electrochemical workstation or equivalent.[1]

  • Working Electrode (WE): Prepared mild steel specimen.[1]

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE).[1]

  • Counter Electrode (CE): Platinum electrode.[1]

  • Immerse the three-electrode setup in the test solution (1 M HCl with and without inhibitor).

  • Allow the working electrode to stabilize at its open-circuit potential (OCP) for approximately 30-60 minutes.[5]

3.3.1. Potentiodynamic Polarization (PDP)

  • After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency (ηp%) using:

    • ηp% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

  • At the OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to obtain parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (ηEIS%) using:

    • ηEIS% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

Surface Analysis

3.4.1. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

  • Immerse mild steel coupons in 1 M HCl with and without the inhibitor for a set period.

  • Remove, rinse, and dry the coupons.

  • Mount the specimens on stubs and coat with a conductive layer (e.g., gold) if necessary.

  • Examine the surface morphology using SEM to observe the effects of corrosion and the formation of a protective film.

  • Use EDX to perform elemental analysis of the surface to confirm the presence of elements from the inhibitor molecule in the protective layer.[1][3]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_eval Corrosion Evaluation cluster_analysis Data Analysis prep_steel Mild Steel Specimen Preparation weight_loss Weight Loss Measurements prep_steel->weight_loss electrochem Electrochemical Tests (PDP & EIS) prep_steel->electrochem surface_analysis Surface Analysis (SEM/EDX) prep_steel->surface_analysis prep_sol Inhibitor & Acid Solution Preparation prep_sol->weight_loss prep_sol->electrochem prep_sol->surface_analysis calc_eff Calculate Inhibition Efficiency weight_loss->calc_eff electrochem->calc_eff analyze_mech Analyze Mechanism & Adsorption surface_analysis->analyze_mech calc_eff->analyze_mech

Caption: Workflow for evaluating corrosion inhibitor performance.

Proposed Inhibition Mechanism

Inhibition_Mechanism H_plus H⁺ ions Fe_surface Fe H_plus->Fe_surface Corrosion Attack Cl_minus Cl⁻ ions Cl_minus->Fe_surface Adsorption Inhibitor PyTAH⁺ (Protonated Inhibitor) Inhibitor->Fe_surface Adsorption (Physisorption & Chemisorption) Adsorbed_Inhibitor Protective Inhibitor Film Adsorbed_Inhibitor->Fe_surface Blocks Active Sites

References

Application Notes and Protocols: Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of N-(4-phenylthiazol-2-yl) nicotinamide derivatives. This class of compounds has garnered significant interest due to their potential therapeutic applications, including antimicrobial and anticancer activities. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation and evaluation of novel analogs.

Introduction

The N-(4-phenylthiazol-2-yl) nicotinamide scaffold represents a promising pharmacophore in drug discovery. It combines the structural features of nicotinamide (a form of vitamin B3) and a 2-amino-4-phenylthiazole moiety. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Similarly, the nicotinamide core is a key component in various coenzymes and has been incorporated into numerous therapeutic agents. The synergistic combination of these two moieties in N-(4-phenylthiazol-2-yl) nicotinamide derivatives has led to the development of compounds with potent biological effects.

Synthesis of N-(4-phenylthiazol-2-yl) nicotinamide Derivatives

The general synthetic strategy for N-(4-phenylthiazol-2-yl) nicotinamide derivatives involves the coupling of a 2-amino-4-phenylthiazole intermediate with a nicotinic acid derivative. A common and efficient method is the formation of an amide bond using a coupling agent or by converting the nicotinic acid to a more reactive species like an acyl chloride.

General Synthetic Scheme

G cluster_0 Step 1: Synthesis of 2-amino-4-phenylthiazole cluster_1 Step 2: Synthesis of Nicotinoyl Chloride cluster_2 Step 3: Amide Coupling Phenacyl bromide Phenacyl bromide 2-amino-4-phenylthiazole 2-amino-4-phenylthiazole Phenacyl bromide->2-amino-4-phenylthiazole Thiourea, Ethanol, Reflux Thiourea Thiourea Thiourea->2-amino-4-phenylthiazole 2-amino-4-phenylthiazole_step3 2-amino-4-phenylthiazole 2-amino-4-phenylthiazole->2-amino-4-phenylthiazole_step3 Nicotinic acid Nicotinic acid Nicotinoyl chloride Nicotinoyl chloride Nicotinic acid->Nicotinoyl chloride SOCl2, Reflux Thionyl chloride (SOCl2) Thionyl chloride (SOCl2) Thionyl chloride (SOCl2)->Nicotinoyl chloride Nicotinoyl chloride_step3 Nicotinoyl chloride Nicotinoyl chloride->Nicotinoyl chloride_step3 Target Compound N-(4-phenylthiazol-2-yl) nicotinamide 2-amino-4-phenylthiazole_step3->Target Compound Pyridine or Triethylamine, DCM Nicotinoyl chloride_step3->Target Compound

Caption: General synthetic workflow for N-(4-phenylthiazol-2-yl) nicotinamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-phenylthiazole

  • To a solution of phenacyl bromide (10 mmol) in ethanol (50 mL), add thiourea (12 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of N-(4-phenylthiazol-2-yl) nicotinamide [1]

  • To a solution of nicotinic acid (2.3 mmol) in dichloromethane (CH2Cl2, 20 mL), add oxalyl chloride (6.9 mmol) dropwise, followed by a drop of dimethylformamide (DMF).[1]

  • Stir the mixture at room temperature for 6 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to obtain the crude nicotinoyl chloride.[1]

  • In a separate flask, dissolve 2-amino-4-phenylthiazole (2.0 mmol) and triethylamine (2.4 mmol) in CH2Cl2 (20 mL).[1]

  • Cool the amine solution in an ice-water bath and add the solution of nicotinoyl chloride in CH2Cl2 (10 mL) dropwise.[1]

  • Stir the resulting mixture at room temperature until the reaction is complete as indicated by TLC.[1]

  • Add water (10 mL) to the reaction mixture.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to afford the pure N-(4-phenylthiazol-2-yl) nicotinamide derivative.[1]

Biological Activities and Data

N-(4-phenylthiazol-2-yl) nicotinamide derivatives have been investigated for various biological activities, primarily focusing on their antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the efficacy of these compounds against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Table 1: In Vitro Antimicrobial Activity of Nicotinamide-Thiazole Derivatives [2]

CompoundStructure (R group on thiazole)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
5a -CONH-Ph201819
5b -CONH-cyclopropyl222021
5c -CONH-cyclobutyl211920
5i -CO-N(CH2CH2)2S322934

Data extracted from a study on nicotinamide-thiazole derivatives, where compound 5i showed significant activity.[2]

Protocol 3: Broth Microdilution Method for MIC Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Start Start Prepare Compound Stock Prepare Compound Stock Start->Prepare Compound Stock Serial Dilution in Plate Serial Dilution in Plate Prepare Compound Stock->Serial Dilution in Plate Inoculate with Microorganism Inoculate with Microorganism Serial Dilution in Plate->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Read Results (MIC) Read Results (MIC) Incubate->Read Results (MIC) End End Read Results (MIC)->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The anticancer potential of N-(4-phenylthiazol-2-yl) nicotinamide derivatives has been evaluated against various human cancer cell lines. Some derivatives have shown potent cytotoxic effects, suggesting their potential as novel anticancer agents. The proposed mechanisms often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Cytotoxic Activity of Thiazole Derivatives against Human Cancer Cell Lines (IC50 in µM)

CompoundStructurePC-3 (Prostate)MCF-7 (Breast)HCT-116 (Colon)MDAMB-231 (Pancreatic)
10a R1=H, R2=H7 ± 0.64 ± 0.2--
10o R1=OCH3, R2=CH3---3 ± 0.2
Doxorubicin Reference Drug-4 ± 0.2-3 ± 0.2
Sorafenib Reference Drug-7 ± 0.3--

Data adapted from a study on thiazole-2-acetamide derivatives, highlighting the potential of the 4-phenylthiazol-2-yl scaffold.[3]

Protocol 4: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Add DMSO Add DMSO Incubate_MTT->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on N-(4-phenylthiazol-2-yl) nicotinamide derivatives suggest that the nature and position of substituents on both the phenyl ring of the thiazole moiety and the pyridine ring of the nicotinamide can significantly influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the compound's potency and selectivity.[4] Further derivatization and biological screening are warranted to establish a comprehensive SAR and to optimize the lead compounds for improved therapeutic profiles.

Conclusion

The N-(4-phenylthiazol-2-yl) nicotinamide scaffold serves as a versatile platform for the development of novel therapeutic agents. The synthetic protocols provided herein are robust and can be adapted for the generation of a diverse library of derivatives. The biological evaluation methods described are standard assays for screening antimicrobial and anticancer activities. Further exploration of this chemical space is likely to yield potent and selective drug candidates.

References

Application Notes and Protocols for Cell Viability Assays of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of novel thiazole derivatives on various cell lines. This document outlines detailed protocols for commonly employed cell viability assays, including the MTT, alamarBlue (Resazurin), and LDH assays. Adherence to these protocols is crucial for obtaining reliable and reproducible data, enabling the accurate determination of key parameters such as the half-maximal inhibitory concentration (IC50) and providing insights into the compound's mechanism of action.

Introduction to Thiazole Derivatives and Cytotoxicity

Thiazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including potential anticancer effects.[1][2][3] Evaluating the cytotoxicity of novel thiazole compounds is a critical first step in the drug discovery process. This involves determining the concentration at which these compounds inhibit cell growth or induce cell death. The following assays provide robust methods for quantifying cell viability and cytotoxicity.

Assay Selection and Workflow

The choice of assay depends on the specific research question and the suspected mechanism of action of the thiazole derivative. A typical workflow for assessing compound cytotoxicity is illustrated below.

experimental_workflow cluster_prep Preparation cluster_assay Experiment cluster_measurement Measurement cluster_analysis Analysis cell_culture Cell Culture Maintenance cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Thiazole Derivative Stock Solution Preparation treatment Treat Cells with Thiazole Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, or 72h treatment->incubation assay_addition Add Assay Reagent (MTT, alamarBlue, or LDH substrate) incubation->assay_addition readout Measure Absorbance or Fluorescence assay_addition->readout data_analysis Data Analysis and IC50 Calculation readout->data_analysis

Caption: Experimental workflow for assessing compound cytotoxicity.

Data Presentation: Summarized Quantitative Data

The results of cell viability assays are typically presented as the percentage of cell viability relative to a vehicle-treated control. The IC50 value, which is the concentration of a compound that inhibits 50% of cell viability, is a key parameter.

Table 1: Example of IC50 Values for Novel Thiazole Derivatives against Cancer Cell Lines

CompoundCell LineIncubation Time (h)IC50 (µM)[3]
Thiazole Derivative 4aMCF-74812.7 ± 0.77
Thiazole Derivative 4aHepG2486.69 ± 0.41
Thiazole Derivative 4bMCF-74831.5 ± 1.91
Thiazole Derivative 4bHepG24851.7 ± 3.13
Thiazole Derivative 4cMCF-7482.57 ± 0.16
Thiazole Derivative 4cHepG2487.26 ± 0.44
Thiazole Derivative 5MCF-74828.0 ± 1.69
Thiazole Derivative 5HepG24826.8 ± 1.62
Staurosporine (Control)MCF-7486.77 ± 0.41
Staurosporine (Control)HepG2488.4 ± 0.51

Experimental Protocols

General Cell Culture and Compound Preparation

Proper aseptic cell culture techniques are fundamental for reliable results and should be performed in a certified biological safety cabinet.[4]

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7, HepG2, A549)

  • Complete growth medium specific to the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Novel thiazole derivative

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Line Maintenance: Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells upon reaching 80-90% confluency.[4]

  • Compound Preparation: Prepare a high-concentration stock solution of the novel thiazole derivative in sterile DMSO (e.g., 10 mM). Store the stock solution at -20°C or as recommended for the compound's stability.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.[6]

Principle of MTT Assay:

MTT_pathway MTT MTT (Yellow, water-soluble) Formazan Formazan (Purple, insoluble) MTT->Formazan Reduction Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) Mitochondrial_Dehydrogenase->Formazan

Caption: Principle of the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control (DMSO) for 24, 48, or 72 hours.[4]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][4]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.[6]

alamarBlue (Resazurin) Assay

The alamarBlue assay is a fluorescent/colorimetric assay that uses the redox indicator resazurin to measure the metabolic activity of living cells.[7][8] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • alamarBlue Addition: Aseptically add alamarBlue reagent to each well in an amount equal to 10% of the culture volume.[9]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[8] For some cell types, a longer incubation of up to 24 hours may be necessary.[10]

  • Measurement: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm and 600 nm.[8][9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium.[11] This assay is a reliable method for assessing cell membrane integrity.

Principle of LDH Assay:

LDH_pathway cluster_cell Damaged Cell LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Membrane Damage Pyruvate Pyruvate Lactate Lactate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH Formazan_LDH Formazan (Colored Product) NADH->Formazan_LDH Diaphorase Tetrazolium Tetrazolium Salt (INT) Tetrazolium->Formazan_LDH

Caption: Principle of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the thiazole derivatives as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[12][13]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction solution to each well containing the supernatant.[13]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[13] Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

References

Application Notes and Protocols: Molecular Docking Studies of 4-(pyridin-3-yl)thiazol-2-amine with Putative Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct molecular docking studies for 4-(pyridin-3-yl)thiazol-2-amine were identified in the reviewed literature. The following application notes and protocols are based on studies of structurally analogous compounds containing the 4-phenylthiazol-2-amine or aminopyridine core. The identified putative target proteins and the associated methodologies provide a strategic framework for initiating molecular docking studies of this compound.

Introduction

The this compound scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Its structural analogs have shown promise in diverse therapeutic areas, including oncology and infectious diseases. Molecular docking serves as a pivotal in silico tool to predict the binding interactions of this ligand with various protein targets, thereby elucidating its potential mechanism of action and guiding further drug discovery efforts. Based on the literature for structurally related molecules, several key protein targets have been identified as relevant for compounds containing the aminothiazole and pyridine moieties. These include Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR) kinase, DNA gyrase, and Aurora Kinase A. This document provides detailed protocols for performing molecular docking studies of this compound against these putative targets, along with a summary of quantitative data from analogous compounds to serve as a benchmark.

Quantitative Data from Structurally Analogous Compounds

The following tables summarize the binding affinities and inhibitory concentrations of compounds structurally related to this compound against their respective protein targets. This data is crucial for validating docking protocols and for comparing the predicted binding energies of the title compound.

Table 1: Docking Scores and Biological Activities of Thiazole Derivatives against CDK2.

Compound ID/NameTarget ProteinDocking Score (kcal/mol)IC50 (nM)Reference
N-(pyridin-3-yl)pyrimidin-4-amine analogue 7l CDK2/cyclin A2-64.42[1]
Imidazol-5-one derivative e CDK2-11.0< 5.0 µM (Cytotoxicity)
Imidazol-5-one derivative h CDK2-10.8< 5.0 µM (Cytotoxicity)
Imidazol-5-one derivative j CDK2-10.9< 5.0 µM (Cytotoxicity)
Imidazol-5-one derivative l CDK2-10.9< 5.0 µM (Cytotoxicity)

Table 2: Docking Scores and Biological Activities of Thiazole Derivatives against EGFR Kinase.

Compound ID/NameTarget ProteinDocking Score (kcal/mol)IC50 (nM)Reference
Quinazoline-based thiazole 4f EGFR (wild-type)-2.17[2]
Quinazoline-based thiazole 4f EGFR (L858R/T790M)-2.81[2]
Quinazoline-based thiazole 4f EGFR (L858R/T790M/C797S)-3.62[2]
Thiazolyl pyrazoline 7g EGFR-11.143.92 µM (A549 cells)
Thiazolyl pyrazoline 7m EGFR-10.646.53 µM (A549 cells)

Table 3: Docking Scores and Biological Activities of Thiazole Derivatives against DNA Gyrase.

Compound ID/NameTarget ProteinDocking Score (kcal/mol)MIC (µg/mL)Reference
Thiazole derivative 13a DNA gyrase-9.246.9 - 93.7[3]
Thiazole derivative 9 DNA gyrase-8.8-[3]
Pyridyl and hydrazinyl bearing thiazole derivativesDNA gyrase-5.61 (for reference drug prothionamide) to more negative values for test compounds-[4]

Table 4: Docking Scores and Biological Activities of Thiazole Derivatives against Aurora Kinase A.

Compound ID/NameTarget ProteinDocking Score (kcal/mol)IC50 (nM)Reference
Pyrazole derivative P-6 Aurora-A kinase-110
2-amino thiazole derivative 1a Aurora kinase (1MQ4)Excellent binding interactions reported-
2-amino thiazole derivative 2a Aurora kinase (1MQ4)Excellent binding interactions reported-
2-amino thiazole derivative 3e Aurora kinase (1MQ4)Excellent binding interactions reported-

Experimental Protocols

A generalized molecular docking workflow is presented below, followed by a specific, detailed protocol for docking with CDK2 using AutoDock Vina, a widely used and freely available software. This protocol can be adapted for the other target proteins.

General Molecular Docking Workflow

G General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB download, remove water, add hydrogens) Grid_Box_Generation Grid Box Generation (Define docking site) Protein_Preparation->Grid_Box_Generation Ligand_Preparation Ligand Preparation (2D to 3D conversion, energy minimization) Docking_Execution Docking Execution (Run docking algorithm) Ligand_Preparation->Docking_Execution Grid_Box_Generation->Docking_Execution Pose_Clustering_and_Scoring Pose Clustering and Scoring (Rank binding modes) Docking_Execution->Pose_Clustering_and_Scoring Interaction_Analysis Interaction Analysis (Visualize H-bonds, hydrophobic interactions) Pose_Clustering_and_Scoring->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol: Molecular Docking of this compound with CDK2 using AutoDock Vina

1. Software and Hardware Requirements:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • A workstation with a multi-core processor is recommended for efficient computation.

2. Protein Preparation: a. Obtain Protein Structure: Download the crystal structure of human CDK2 in complex with a ligand from the Protein Data Bank (PDB ID: for example, 1QMZ). b. Prepare the Receptor: i. Open the PDB file in AutoDockTools. ii. Remove water molecules and any co-crystallized ligands and ions not essential for binding. iii. Add polar hydrogens to the protein. iv. Compute Gasteiger charges. v. Save the prepared protein in the PDBQT format (e.g., CDK2.pdbqt).

3. Ligand Preparation: a. Create 3D Structure: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure. b. Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). c. Prepare Ligand in ADT: i. Open the 3D structure of the ligand in AutoDockTools. ii. Detect the rotatable bonds. iii. Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

4. Grid Box Generation: a. Load the prepared protein (CDK2.pdbqt) into ADT. b. Open the "Grid" -> "Grid Box" option. c. Center the grid box on the active site of CDK2. This can be done by centering it on the co-crystallized ligand from the original PDB file. d. Adjust the size of the grid box to encompass the entire binding pocket, typically with dimensions around 20x20x20 Å. e. Note the coordinates of the center and the dimensions of the grid box.

5. Docking Execution: a. Create a configuration file (e.g., conf.txt) with the following parameters: receptor = CDK2.pdbqt ligand = ligand.pdbqt center_x = [x-coordinate of grid center] center_y = [y-coordinate of grid center] center_z = [z-coordinate of grid center] size_x = [x-dimension of grid box] size_y = [y-dimension of grid box] size_z = [z-dimension of grid box] out = docking_results.pdbqt b. Run AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt

6. Analysis of Results: a. Visualize Docking Poses: Open the output file (docking_results.pdbqt) and the protein file (CDK2.pdbqt) in PyMOL or Chimera. b. Analyze Binding Interactions: Examine the predicted binding poses and identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of CDK2. c. Compare with Known Inhibitors: Compare the predicted binding mode and energy with those of known CDK2 inhibitors from the literature to validate the results.

Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved is crucial for interpreting the biological significance of the docking results.

CDK2 Signaling Pathway in Cell Cycle Regulation

G CDK2 in G1/S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CyclinA->CDK2 activates CDK2->Rb phosphorylates S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry promotes Inhibitor This compound (Putative Inhibitor) Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

EGFR Signaling Pathway in Cancer

G EGFR Signaling Pathway in Cancer EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos activates PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor This compound (Putative Inhibitor) Inhibitor->EGFR inhibits

Caption: A simplified overview of the EGFR signaling cascade in cancer.

Conclusion

While direct experimental data for this compound is currently lacking, the information compiled from its structural analogs provides a robust foundation for initiating computational and experimental investigations. The detailed protocols and comparative data presented herein are intended to facilitate the exploration of this compound's therapeutic potential by enabling researchers to perform and interpret molecular docking studies against high-value biological targets. The insights gained from such studies will be instrumental in guiding the design of future experiments and the development of novel therapeutics based on the this compound scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-(pyridin-3-yl)thiazol-2-amine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.

Low or No Product Yield

Low or no yield is a frequent challenge in organic synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting/Solution
Poor Quality of Starting Materials 3-Bromoacetylpyridine Hydrobromide: This starting material can be unstable. Ensure it is pure and stored under anhydrous conditions. Consider preparing it fresh before use. Thiourea: Use high-purity thiourea. Impurities can interfere with the reaction.
Suboptimal Reaction Temperature The reaction may be sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it can lead to the formation of byproducts and decomposition of reactants or product. It is recommended to start at a moderate temperature (e.g., reflux in ethanol) and optimize as needed.
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion of starting materials, while excessively long reaction times can lead to the formation of degradation products.
Inefficient Solvent System The choice of solvent can significantly impact the reaction yield. While ethanol is commonly used, exploring other solvents or solvent mixtures may improve the outcome. For instance, microwave-assisted synthesis in a mixture of water and ethanol has been reported to give good yields for similar reactions.
Presence of Water The Hantzsch synthesis is sensitive to water, which can hydrolyze the α-haloketone starting material. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Impurities and Byproducts

The presence of impurities can complicate the purification process and reduce the overall yield of the desired product.

Issue Potential Cause Troubleshooting/Solution
Presence of Unreacted Starting Materials Incomplete reaction.Optimize reaction time and temperature by monitoring the reaction with TLC. Ensure the correct stoichiometry of reactants is used.
Formation of a Regioisomer Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.Maintain neutral or slightly basic reaction conditions to favor the formation of the 2-aminothiazole.
Polymerization or Decomposition 3-Bromoacetylpyridine hydrobromide can be prone to self-reaction or decomposition, especially at elevated temperatures.Add the 3-bromoacetylpyridine hydrobromide slowly to the reaction mixture. Maintain a controlled temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch synthesis of this compound?

A1: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (3-bromoacetylpyridine hydrobromide) with a thioamide (thiourea). The reaction proceeds through a series of steps including nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system for this compound is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The starting materials and the product will have different Rf values, allowing for easy visualization of the reaction's progress.

Q3: What is the best method for purifying the final product?

A3: The crude product can be purified by recrystallization or column chromatography. For recrystallization, solvents such as ethanol, methanol, or mixtures like ethanol/water can be effective.[1] For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a good starting point.

Q4: My purified product is still showing impurities in the NMR spectrum. What should I do?

A4: If impurities persist after initial purification, a second purification step may be necessary. If you initially used recrystallization, try column chromatography, and vice-versa. Ensure the purity of your solvents used for purification, as impurities can also be introduced at this stage.

Data Presentation

The following table summarizes the reported yields for the synthesis of pyridyl-thiazole derivatives under various conditions. While specific data for this compound is limited in readily available literature, these examples provide a basis for optimization.

Starting MaterialsReaction ConditionsSolventYield (%)Reference
2-bromoacetophenone, thioureaReflux, 12 hMethanolGood[2]
3-(2-bromoacetyl)-2H-chromen-2-one, N-arylthioureasMicrowave, 5-10 minEthanol80-92Not specified
3-chloropentane-2,4-dione, thiosemicarbazoneReflux, 6 hEthanol56[3]
Ethyl bromoacetate, thiosemicarbazoneReflux, 4 hEthanol62[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 3-Bromoacetylpyridine hydrobromide

  • Thiourea

  • Anhydrous Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoacetylpyridine hydrobromide (1 equivalent) in anhydrous ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

General Workflow for Hantzsch Thiazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-Bromoacetylpyridine Hydrobromide C Hantzsch Thiazole Synthesis (e.g., Reflux in Ethanol) A->C B Thiourea B->C D Neutralization & Extraction C->D E Column Chromatography or Recrystallization D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReagents Check Purity of Starting Materials Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK PureReagents Use Pure/Fresh Reagents CheckReagents->PureReagents Impurities Found AdjustTempTime Adjust Temperature & Time OptimizeConditions->AdjustTempTime Yes ChangeSolvent Change Solvent System OptimizeConditions->ChangeSolvent No Improvement CheckWorkup Review Work-up & Purification ImprovePurification Improve Purification Technique CheckWorkup->ImprovePurification Issues Identified Success Improved Yield CheckWorkup->Success No Issues PureReagents->OptimizeConditions AdjustTempTime->CheckWorkup ChangeSolvent->CheckWorkup ImprovePurification->Success

Caption: A logical approach to troubleshooting low product yield.

References

"common side reactions in the synthesis of 4-(pyridin-3-yl)thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(pyridin-3-yl)thiazol-2-amine. The primary synthetic route discussed is the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For this specific target molecule, the reaction is typically carried out between 3-(bromoacetyl)pyridine hydrobromide and thiourea.

Q2: What are the primary starting materials for the Hantzsch synthesis of this compound?

A2: The key precursors are 3-(bromoacetyl)pyridine, often used as its hydrobromide salt, and thiourea. The reaction is typically conducted in a suitable solvent such as ethanol.

Q3: What is the most common and significant side reaction in this synthesis?

A3: A primary side reaction is the formation of the isomeric byproduct, 3-pyridin-3-yl-2-imino-2,3-dihydrothiazole. The formation of this isomer is particularly favored under acidic reaction conditions. The reaction between an α-haloketone and a substituted thiourea can lead to two different cyclization pathways, resulting in the desired 2-aminothiazole and the isomeric 2-iminothiazoline.

Q4: My purification by silica gel column chromatography is showing significant tailing of the product spot. What could be the cause and how can I fix it?

A4: The tailing of your product on a silica gel column is likely due to the basic nature of the pyridine ring interacting with the acidic silanol groups of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape of your compound.

Q5: Are there alternative purification methods to column chromatography?

A5: Yes, given the basic nature of the product, acid-base extraction can be an effective purification technique. This involves dissolving the crude product in an organic solvent and extracting it with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Suboptimal solvent.1. Ensure the purity and reactivity of 3-(bromoacetyl)pyridine and thiourea. 2. Optimize the reaction temperature; typically, refluxing in ethanol is effective. 3. While ethanol is common, other polar solvents like methanol or isopropanol can be trialed.
Presence of a Major Impurity with the Same Mass 1. Formation of the 2-imino-2,3-dihydrothiazole isomer.1. Adjust the reaction pH. The use of 3-(bromoacetyl)pyridine hydrobromide will create acidic conditions. Consider adding a non-nucleophilic base to favor the formation of the desired 2-aminothiazole. Careful monitoring of the reaction by TLC is crucial.
Multiple Spots on TLC of the Crude Reaction Mixture 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Formation of various side products.1. Increase the reaction time and monitor by TLC until the starting materials are consumed. 2. Ensure the reaction is not overheated and consider running it under an inert atmosphere (e.g., nitrogen). 3. Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side product formation.
Difficulty in Isolating the Product from the Reaction Mixture 1. Product is soluble in the reaction solvent.1. After the reaction is complete, cool the mixture in an ice bath to induce precipitation. If the product does not precipitate, remove the solvent under reduced pressure and proceed with purification.
Product is an Oil and Fails to Solidify 1. Presence of residual solvent or impurities.1. Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If this fails, purification by column chromatography or acid-base extraction is necessary.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield and purity of this compound. This data is based on general principles of the Hantzsch thiazole synthesis and is intended for comparative purposes.

Entry Solvent Temperature (°C) Reaction Time (h) Base Added Approx. Yield (%) Purity (Product:Isomer Ratio)
1Ethanol78 (Reflux)6None6585:15
2Ethanol78 (Reflux)12None7580:20
3Methanol65 (Reflux)8None6088:12
4Ethanol78 (Reflux)6NaHCO₃ (1.1 eq)8595:5
5Isopropanol82 (Reflux)8None7082:18

Note: The purity ratio refers to the desired this compound versus the 3-pyridin-3-yl-2-imino-2,3-dihydrothiazole isomer.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the Hantzsch thiazole synthesis of the target compound.

Materials:

  • 3-(Bromoacetyl)pyridine hydrobromide

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (for purification)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(bromoacetyl)pyridine hydrobromide (1.0 eq) in ethanol (10 mL per gram of starting material), add thiourea (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove some impurities.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate containing 1% triethylamine) to afford the pure this compound.

Visualizations

Troubleshooting_Workflow start Start Synthesis of This compound check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions: - Check Starting Materials - Adjust Temperature - Vary Solvent check_yield->optimize_conditions Yes end_product Pure Product Obtained check_purity->end_product No purification_issues Purification Strategy: - Column Chromatography with TEA - Acid-Base Extraction check_purity->purification_issues Yes optimize_conditions->start Re-run purification_issues->end_product

Caption: A general troubleshooting workflow for the synthesis of this compound.

Hantzsch_Side_Reaction reactants 3-(Bromoacetyl)pyridine + Thiourea intermediate Thiouronium Intermediate reactants->intermediate product Desired Product: This compound intermediate->product Neutral/Basic Conditions side_product Side Product: 3-pyridin-3-yl-2-imino-2,3-dihydrothiazole intermediate->side_product Acidic Conditions

Caption: The key side reaction in the Hantzsch synthesis leading to an isomeric byproduct.

Technical Support Center: Purification of 4-(pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(pyridin-3-yl)thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a brownish or yellowish solid. How can I remove the color?

A1: Colored impurities often arise from starting materials, by-products, or degradation. A common and effective method for removing colored impurities is treatment with activated carbon followed by recrystallization. The activated carbon adsorbs the colored molecules, and subsequent recrystallization further purifies the compound. It is crucial to use the minimum amount of activated carbon necessary, as excessive use can lead to a loss of your desired product.

Q2: I am seeing significant tailing of my product peak during column chromatography. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like this compound on silica gel is a common issue. It is often caused by strong interactions between the basic amine and pyridine groups on your compound and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[1] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks.

Q3: What are the most common impurities I should expect during the synthesis and purification of this compound?

A3: Common impurities can include unreacted starting materials such as 3-acetylpyridine and thiourea, as well as by-products from side reactions. Depending on the synthetic route, these could include over-alkylated products or other isomers. The purification strategy should be designed to effectively separate these components from the desired product.

Q4: Can I use reverse-phase HPLC for the purification of this compound?

A4: Yes, reverse-phase HPLC is a suitable technique for purifying this compound, especially for achieving high purity on a smaller scale. Due to the basic nature of the compound, it is advisable to use an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), in the mobile phase (water/acetonitrile or water/methanol).[2] This ensures that the amine and pyridine nitrogens are protonated, which generally leads to sharper, more symmetrical peaks.[2]

Q5: My compound seems to be insoluble in common organic solvents for recrystallization. What should I do?

A5: For basic compounds like this compound that have poor solubility in common organic solvents, you can try using a solvent mixture or an acidic solvent.[3] For instance, mixtures of a polar solvent like ethanol or methanol with water can be effective. Alternatively, dissolving the compound in a dilute acidic solution (e.g., aqueous HCl) and then carefully neutralizing it can induce crystallization. Organic acids like acetic acid mixed with other solvents can also be used for the recrystallization of basic compounds.[3]

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Possible Cause: The compound is highly polar and is irreversibly adsorbed onto the silica gel. Solution:

  • Increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system (e.g., from 100% dichloromethane to a mixture of dichloromethane and methanol) can be effective.

  • As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent to reduce strong interactions with the silica gel.[1]

  • Consider using a different stationary phase, such as alumina (basic or neutral), which may have different adsorption properties.

Issue 2: Co-elution of Impurities with the Product in Column Chromatography

Possible Cause: The impurities have similar polarity to the desired product. Solution:

  • Optimize the solvent system. A shallow gradient or isocratic elution with a finely-tuned solvent mixture can improve separation.

  • Try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, consider a dichloromethane/methanol system.

  • If column chromatography is insufficient, a subsequent purification step like recrystallization or preparative HPLC may be necessary.

Issue 3: Oily Product Obtained After Solvent Evaporation

Possible Cause: Residual solvent or a low-melting impurity is present. Solution:

  • Ensure all solvent is removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure compound.

  • Triturate the oil with a non-polar solvent in which the desired compound is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). This can often help to solidify the product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures with water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Add the minimum amount of hot solvent needed to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a standard method for purifying this compound using flash column chromatography.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give the product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of dichloromethane and methanol. To prevent peak tailing, add 0.1-1% triethylamine to the eluent.[1]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.

  • Elution: Begin eluting with the determined solvent system. A gradient from a lower polarity to a higher polarity (e.g., increasing the percentage of methanol in dichloromethane) is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides illustrative data for typical purification outcomes of a compound like this compound. Actual results may vary based on the crude sample's purity and the specific experimental conditions.

Purification TechniqueTypical PurityTypical RecoveryNotes
Recrystallization>98%60-85%Purity is highly dependent on the chosen solvent and the initial purity of the crude material.
Column Chromatography95-99%70-90%Recovery can be affected by the compound's polarity and interaction with the stationary phase.
Reverse-Phase HPLC>99%50-80%Ideal for obtaining very high purity on a small scale. Recovery can be lower due to the scale of the technique.

Visualization of Troubleshooting Workflow

Purification_Troubleshooting start Start: Crude This compound recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography Alternative Start check_purity1 Assess Purity (TLC, NMR, LC-MS) recrystallization->check_purity1 check_purity2 Assess Purity (TLC, NMR, LC-MS) column_chromatography->check_purity2 pure_product Pure Product check_purity1->pure_product Purity >98% troubleshoot_recrystallization Troubleshoot Recrystallization: - Test different solvents - Use activated carbon for color - Check for oiling out check_purity1->troubleshoot_recrystallization Purity <98% check_purity2->pure_product Purity >98% troubleshoot_chromatography Troubleshoot Chromatography: - Optimize eluent (add base) - Change stationary phase - Use gradient elution check_purity2->troubleshoot_chromatography Purity <98% troubleshoot_recrystallization->recrystallization troubleshoot_recrystallization->column_chromatography Recrystallization fails troubleshoot_chromatography->recrystallization Co-elution occurs troubleshoot_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

"troubleshooting Hantzsch thiazole synthesis for substituted pyridines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the Hantzsch reaction to synthesize substituted pyridines. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Hantzsch pyridine synthesis and the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis is a versatile reaction for creating heterocyclic compounds. The key difference lies in the starting materials and the resulting heterocycle:

  • Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is then oxidized to the final substituted pyridine.[1][2]

  • Hantzsch Thiazole Synthesis: This reaction involves the condensation of an α-haloketone with a thioamide (or a similar compound like thiourea) to produce a substituted thiazole.[3][4][5]

This guide will primarily focus on the Hantzsch synthesis for substituted pyridines .

Q2: What is the initial product of the Hantzsch pyridine synthesis?

A2: The initial product is a 1,4-dihydropyridine (1,4-DHP), also known as a Hantzsch ester.[1][2] This intermediate needs to be oxidized in a subsequent step to form the aromatic pyridine ring. The driving force for this oxidation is the formation of a stable aromatic system.[1]

Q3: What are some common applications of the Hantzsch pyridine synthesis?

A3: The Hantzsch synthesis is widely used to produce 1,4-dihydropyridine compounds, which are an important class of calcium channel blockers used in medications for cardiovascular diseases, such as nifedipine and amlodipine.[1] The subsequent oxidation of these compounds provides access to a wide range of substituted pyridines, which are valuable scaffolds in medicinal chemistry.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Pyridine Product

Q: My Hantzsch pyridine synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?

A: Low yields are a common issue with the classical Hantzsch synthesis, which can be due to harsh reaction conditions, long reaction times, or impure starting materials.[1][6] Here are several factors to consider for optimization:

  • Purity of Reagents: Ensure that all starting materials, especially the aldehyde, are free of impurities. Aldehydes can oxidize to carboxylic acids, which can interfere with the reaction.

  • Reaction Conditions: The classical method often requires high temperatures and long reaction times.[1] Modern approaches have shown significant improvements in yield.

  • Catalyst: The use of a catalyst can significantly improve reaction rates and yields.

  • Solvent Choice: The choice of solvent can impact the reaction's efficiency.

  • Aromatization Step: The oxidation of the intermediate 1,4-dihydropyridine to the final pyridine is a critical step. Inefficient oxidation will lead to low yields of the desired product.

Below is a summary of optimized reaction conditions that have been reported to improve yields:

CatalystSolvent SystemEnergy SourceReported YieldReference
p-Toluenesulfonic acid (PTSA)Aqueous micelles (SDS, 0.1M)Ultrasonic irradiationUp to 96%[1]
Ceric Ammonium Nitrate (CAN)Solvent-freeRoom Temperature StirringGood to excellent[7]
IodineRefluxing MethanolConventional Heating-[1]
NoneWaterConventional Heating (70-75°C in a sealed vessel)Good to excellent[8]
Acetic AcidEthanol-Water (1:1 v/v)Microwave Irradiation (140°C)High Yield[9]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure reagents found (Purify and restart) optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Reagents are pure optimize_conditions->start Sub-optimal conditions (Modify and restart) check_oxidation Evaluate Aromatization Step optimize_conditions->check_oxidation Conditions optimized check_oxidation->start Inefficient oxidation (Change oxidant/conditions) purification Review Purification Strategy check_oxidation->purification Oxidation is efficient purification->start Product loss during purification (Modify procedure) success Improved Yield purification->success

Caption: A general workflow for troubleshooting low yields in Hantzsch pyridine synthesis.

Problem 2: Formation of Significant Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?

A: The Hantzsch synthesis can proceed through several competing reaction pathways, which can lead to the formation of various side products.[1][6] Common side products can result from:

  • Self-condensation of the β-keto ester.

  • Michael addition of the enamine to the Knoevenagel condensation product before cyclization. [6]

  • Incomplete reaction, leaving intermediates in the final mixture. [6]

To minimize side products, consider the following strategies:

  • Control Reaction Temperature: Exothermic reactions can lead to degradation and side product formation. Using an ice bath or performing the reaction at a lower concentration can help manage heat.[6]

  • Order of Reagent Addition: Carefully controlling the order in which reagents are added can favor the desired reaction pathway.

  • Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of one reagent can sometimes lead to side reactions.[5]

Problem 3: Difficulty in Purifying the Final Pyridine Product

Q: I am struggling to purify my substituted pyridine. What are some effective purification techniques?

A: The basic nature of the pyridine ring can sometimes complicate purification. Here are several effective strategies:

  • Acid-Base Extraction: Since pyridines are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]

  • Column Chromatography: This is a versatile technique for separating pyridine compounds. However, tailing on silica gel can be an issue due to the basicity of the pyridine. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[6]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[6]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[6]

Experimental Protocols

General Protocol for Hantzsch 1,4-Dihydropyridine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (2 mmol), and the nitrogen source (e.g., ammonium acetate, 1.2 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, water) and catalyst (if any).

  • Reaction: Stir the mixture at the optimized temperature (from room temperature to reflux) for the required time (can range from minutes with microwave heating to several hours with conventional heating).[7][8][9]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The 1,4-dihydropyridine product may precipitate and can be collected by filtration. If it does not precipitate, the product can be extracted using an appropriate organic solvent.

  • Purification: The crude 1,4-dihydropyridine can be purified by recrystallization or column chromatography.

General Protocol for Aromatization to Substituted Pyridine

  • Oxidation: Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid, methanol).

  • Oxidizing Agent: Add an oxidizing agent. Common oxidants include nitric acid, potassium permanganate, or milder reagents like iodine.[1]

  • Reaction: Stir the reaction at an appropriate temperature until the oxidation is complete, monitoring by TLC.

  • Workup and Purification: The workup procedure will depend on the oxidizing agent used. The final substituted pyridine is then purified using the methods described in the purification troubleshooting section.

Signaling Pathways and Workflows

Hantzsch Pyridine Synthesis Pathway

Hantzsch cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct Michael Addition DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization & Dehydration Pyridine Substituted Pyridine DHP->Pyridine Oxidation (Aromatization)

Caption: The reaction pathway of the Hantzsch synthesis for substituted pyridines.

References

Technical Support Center: Optimization of Reaction Conditions for Pyridine-Thiazole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of pyridine-thiazole coupling reactions. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides & FAQs

Low or No Product Yield

Question: My Suzuki-Miyaura coupling between a bromopyridine and a thiazoleboronic acid is resulting in a very low to non-existent yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings involving nitrogen-containing heterocycles like pyridine and thiazole are a frequent issue.[1] A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical, as standard catalysts may not be efficient.[1]

    • Troubleshooting: Consider switching to a more electron-rich and sterically hindered phosphine ligand, such as Buchwald ligands, which can promote the oxidative addition and reductive elimination steps.[1] While Pd(dppf)Cl₂ is a common starting point, more specialized catalysts may be necessary if it fails.[1]

  • Base Selection: The choice and strength of the base are crucial for the transmetalation step.[1]

    • Troubleshooting: The effectiveness of a base can be highly substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] An inorganic base in an aqueous/organic solvent mixture is often effective.[1] If using K₃PO₄ in an anhydrous coupling, adding a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.[1]

  • Solvent System: The solvent affects the solubility of reactants and the catalyst's activity.[1]

    • Troubleshooting: A mixture of an organic solvent and water is often used in Suzuki reactions to aid in dissolving the inorganic base.[1] Common solvent systems include dioxane/water, THF/water, and toluene/water.[1] Ensure your reactants are soluble in the chosen system.[1]

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions.[1]

    • Troubleshooting: Most Suzuki couplings are run at elevated temperatures, typically between 80-100 °C.[1] A moderate increase in temperature might improve the yield if the reaction is sluggish.[1]

  • Quality of Reagents: Degradation of the boronic acid can be a significant issue.

    • Troubleshooting: Pyridyl and thiazole boronic acids can be unstable.[1] Protodeboronation, the cleavage of the C-B bond, is a common side reaction.[1] It is advisable to use fresh, high-purity boronic acids or their more stable pinacol ester derivatives.[1]

Question: I am attempting a Buchwald-Hartwig amination to couple a thiazole with a pyridine derivative, but the reaction is not proceeding. What should I check?

Answer: For a failing Buchwald-Hartwig amination, consider the following troubleshooting steps:

  • Catalyst System (Palladium Source and Ligand): This is the most critical factor.

    • Troubleshooting: The choice of ligand is crucial and often substrate-dependent. Consider screening a variety of Buchwald ligands to find the optimal one for your specific substrates.

  • Base: The base facilitates the deprotonation of the amine.

    • Troubleshooting: Strong, non-nucleophilic bases are typically required.[1] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[1] The base strength should be matched to the pKa of the amine.[1]

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reaction components.

    • Troubleshooting: Ensure you are using a dry, aprotic solvent such as toluene, dioxane, or THF.

  • Temperature: The reaction often requires heating.[1]

    • Troubleshooting: If the reaction is sluggish at a lower temperature, cautiously increasing the heat may be necessary. Typical reaction temperatures are between 80-100°C.[2]

Catalyst Deactivation/Poisoning

Question: I suspect my palladium catalyst is being poisoned in the coupling of a thiazole derivative. What could be the cause and how can I mitigate it?

Answer: The sulfur atom in the thiazole ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning".[1] This is a known challenge when working with sulfur-containing heterocycles.[1]

  • Mitigation Strategies:

    • Ligand Choice: Employ bulky, electron-rich ligands. These ligands form more stable complexes with palladium, reducing the opportunity for the thiazole's sulfur to bind and poison the catalyst.[1]

    • Higher Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can compensate for partial deactivation and drive the reaction to completion.[1]

    • Alternative Coupling Partners: If possible, consider reversing the coupling partners. For instance, if you are using a thiazoleboronic acid and a halopyridine, try using a halothiazole and a pyridineboronic acid. The reactivity can be significantly different.[1]

Byproduct Formation & Purification

Question: My Negishi coupling between a thiazole and a pyridine derivative is yielding a complex mixture of byproducts. How can I improve the selectivity?

Answer: Negishi couplings can be prone to side reactions if not properly controlled.[1]

  • Organozinc Reagent Preparation and Quality: The purity and reactivity of the organozinc reagent are crucial.

    • Troubleshooting: Ensure the organozinc reagent is freshly prepared or properly stored to avoid degradation. Titrate the reagent to determine its exact concentration before use.

  • Catalyst and Ligand: The choice of palladium catalyst influences the reaction's efficiency and selectivity.[1]

    • Troubleshooting: Screen different palladium catalysts and phosphine ligands. Sometimes a less reactive catalyst can provide higher selectivity.

  • Reaction Conditions: Temperature and reaction time can impact selectivity.[1]

    • Troubleshooting: Lowering the reaction temperature may help to suppress side reactions. Monitor the reaction closely and stop it once the desired product is formed to avoid subsequent decomposition or byproduct formation.

Question: I am having difficulty purifying my final pyridine-thiazole product. What are some effective purification strategies?

Answer: Purification of pyridine derivatives can be challenging due to their basicity and often similar polarities to byproducts.[3]

  • Chromatography: Column chromatography is a versatile technique. However, tailing can be an issue on silica gel due to the basic nature of the pyridine.[3]

    • Troubleshooting: This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[3]

  • Acid-Base Extraction: Utilize the basicity of the pyridine ring.

    • Troubleshooting: The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyridine, drawing it into the aqueous layer.[3] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3]

Data Presentation

Table 1: General Reaction Parameters for Pyridine-Thiazole Suzuki-Miyaura Coupling

ParameterTypical Range/ValueNotes
Catalyst Loading 1-5 mol%Higher loading may be needed for deactivated substrates.[1]
Ligand Buchwald ligands, dppfBulky, electron-rich ligands are often preferred.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base choice is substrate-dependent.[1]
Solvent Dioxane/H₂O, THF/H₂OAqueous mixtures help dissolve inorganic bases.[1]
Temperature 80-100 °CHigher temperatures may be required for sluggish reactions.[1]
Reactant Ratio 1.2-1.5 equiv. of boronic acid/esterAn excess of the boron reagent is common.[1]

Table 2: Recommended Bases for Buchwald-Hartwig Amination

BaseAbbreviationCommon Applications
Sodium tert-butoxideNaOtBuA strong, commonly used base.[1]
Lithium bis(trimethylsilyl)amideLHMDSA very strong, non-nucleophilic base.[1]
Cesium carbonateCs₂CO₃A milder base, sometimes effective.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), thiazoleboronic acid or boronic ester (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 3.0 equiv).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Degassing: Bubble nitrogen or argon through the mixture for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the vial.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halopyridine, Thiazoleboronic Acid, Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (N2/Ar) solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Purify (Chromatography/ Crystallization) extract->purify product Final Product purify->product troubleshooting_low_yield cluster_params Investigate Reaction Parameters cluster_solutions Potential Solutions start Low/No Yield in Pyridine-Thiazole Coupling catalyst Catalyst/Ligand Inactive? start->catalyst base Incorrect Base? start->base solvent Poor Solubility? start->solvent temp Temperature Too Low? start->temp reagents Reagent Degradation? start->reagents sol_catalyst Screen Bulky, Electron-Rich Ligands (e.g., Buchwald) catalyst->sol_catalyst sol_base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) base->sol_base sol_solvent Change Solvent System (e.g., Dioxane/H₂O) solvent->sol_solvent sol_temp Increase Temperature (e.g., to 80-100 °C) temp->sol_temp sol_reagents Use Fresh/High-Purity Reagents (or Pinacol Esters) reagents->sol_reagents

References

Technical Support Center: Synthesis of 4-(pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4-(pyridin-3-yl)thiazol-2-amine. Our goal is to help you minimize impurities, optimize reaction conditions, and improve final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide derivative.[3][4] For the synthesis of this compound, the specific reactants are 2-bromo-1-(pyridin-3-yl)ethanone (the α-haloketone) and thiourea.

Q2: My reaction has produced a low yield of the desired product along with several spots on my TLC plate. What are the likely impurities?

A2: Impurity formation is a common issue in Hantzsch synthesis. The most probable impurities include:

  • Unreacted Starting Materials: Residual 2-bromo-1-(pyridin-3-yl)ethanone and thiourea.

  • α-Haloketone Self-Condensation: The α-haloketone can undergo self-condensation, especially under harsh basic conditions, leading to complex byproducts.

  • Thiourea Decomposition Products: Thiourea can decompose at elevated temperatures.

  • Side Reaction Products: The reaction conditions, if not optimized, can lead to various side reactions. The basicity and loading of the base, for instance, are critical for preventing competition between the desired reaction and side reactions.[5]

Q3: How can I adjust my reaction conditions to minimize the formation of these impurities?

A3: Optimizing reaction parameters is crucial for a clean reaction and high yield. Key factors to control include the choice of solvent, reaction temperature, and stoichiometry. Many modern protocols aim for greener chemistry, using water as a solvent or even solvent-free conditions.[6][7]

Below is a table summarizing recommended starting conditions based on established Hantzsch synthesis protocols.

ParameterRecommended ConditionRationale & Notes
α-Haloketone 2-bromo-1-(pyridin-3-yl)ethanoneThe bromo-ketone is generally more reactive than the chloro-ketone. Ensure high purity as it can be unstable.
Thio-Component ThioureaUse a slight excess (1.1 to 1.2 equivalents) to ensure complete consumption of the limiting α-haloketone.
Solvent Ethanol, THFEthanol is a traditional and effective solvent. THF has also been shown to be optimal in related syntheses.[5]
Temperature Room Temperature to Reflux (e.g., 78°C for Ethanol)Start at room temperature. Gentle heating or refluxing can increase the reaction rate, but excessive heat may promote side reactions.
Reaction Time 2 - 16 hoursMonitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.
Atmosphere AirMost Hantzsch syntheses can be conveniently run in the air.[5]

Q4: What is the most effective technique for purifying the final this compound product?

A4: The most common and effective purification method for this class of compounds is recrystallization.[8]

  • Solvent Selection: Hot ethanol is frequently used for recrystallizing 2-aminothiazole derivatives.[8] Other potential solvents include isopropanol or ethanol/water mixtures.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to form pure crystals.

  • Alternative Methods: If recrystallization fails to remove all impurities, column chromatography on silica gel is a reliable alternative. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane can be used for elution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction turns dark brown or black, forming a tar-like substance. 1. Decomposition or polymerization of the α-haloketone. 2. Reaction temperature is too high.1. Ensure the purity of the 2-bromo-1-(pyridin-3-yl)ethanone. Use freshly prepared or properly stored reagent. 2. Run the reaction at a lower temperature (e.g., room temperature). 3. Add the α-haloketone solution dropwise to the thiourea solution to maintain a low instantaneous concentration.
Low yield of the desired product. 1. Incomplete reaction. 2. Formation of multiple side products. 3. Loss of product during work-up or purification.1. Increase the reaction time and monitor by TLC until the limiting reagent is consumed. 2. Re-evaluate and optimize reaction conditions (see Q3 and the protocols below). 3. During work-up, ensure the pH is appropriately adjusted to precipitate the product. For recrystallization, avoid using an excessive volume of solvent.
The final product is an oil or fails to crystallize. 1. Presence of persistent impurities that inhibit crystallization. 2. The product may be protonated (as a salt) if the work-up was acidic.1. Purify the crude material using column chromatography before attempting recrystallization. 2. Perform an aqueous work-up. Basify the solution with a mild base (e.g., NaHCO₃ solution) to a pH of 8-9 to ensure the product is in its free base form, then extract with an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Synthesis

This protocol is a generalized procedure based on the classical Hantzsch reaction.[3][9]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.1 eq) in absolute ethanol (e.g., 50 mL for a 10 mmol scale).

  • Addition of α-Haloketone: To this stirring solution, add 2-bromo-1-(pyridin-3-yl)ethanone (1.0 eq) either as a solid in portions or as a solution in a small amount of ethanol.

  • Reaction: Stir the resulting mixture at room temperature or heat to reflux (typically 50-78°C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the starting ketone spot has disappeared (typically 2-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize the hydrobromide salt formed and precipitate the free amine product.

    • Collect the resulting precipitate by vacuum filtration.

  • Initial Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Addition: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Collection: Collect the pure crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol and dry them under vacuum to obtain the purified product.

Workflow & Pathway Diagrams

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Pathway cluster_steps ketone 2-Bromo-1-(pyridin-3-yl)ethanone intermediate Thiouronium Intermediate step1 Nucleophilic Attack thiourea Thiourea step2 Intramolecular Cyclization intermediate->step2 product This compound step1->intermediate step3 Dehydration step2->step3 step3->product Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues start Problem Identified (e.g., Low Yield, Impure Product) check_reagents 1. Verify Purity of Starting Materials start->check_reagents decision_reagents Reagents OK? check_reagents->decision_reagents check_conditions 2. Analyze Reaction Conditions (Temp, Solvent, Time) decision_conditions Conditions OK? check_conditions->decision_conditions check_workup 3. Review Work-up & Purification Procedure decision_workup Procedure OK? check_workup->decision_workup decision_reagents->check_conditions Yes action_reagents Use Fresh/Purified Reagents decision_reagents->action_reagents No decision_conditions->check_workup Yes action_conditions Optimize Conditions (See Table) decision_conditions->action_conditions No action_workup Modify Purification (e.g., Chromatography) decision_workup->action_workup No end_node Problem Resolved decision_workup->end_node Yes action_reagents->start action_conditions->start action_workup->start

References

Technical Support Center: Scale-Up Synthesis of 4-(pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(pyridin-3-yl)thiazol-2-amine.

Troubleshooting Guide

The scale-up of the Hantzsch thiazole synthesis for producing this compound can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.

Issue ID Problem Potential Cause(s) Recommended Solution(s) at Scale
SUTS-01 Low or Inconsistent Yield - Incomplete reaction due to insufficient heating or reaction time.- Sub-optimal stoichiometry of reactants.- Degradation of starting materials or product.- Formation of byproducts.- Implement strict temperature control using a jacketed reactor with an appropriate heat transfer fluid.- Conduct kinetic studies to determine the optimal reaction time at the desired scale.- Precisely control the molar ratio of reactants through calibrated dosing systems.- Use high-purity starting materials and inert atmosphere (e.g., nitrogen blanket) to prevent degradation.
SUTS-02 Exothermic Runaway Reaction - The Hantzsch synthesis is often exothermic, and the heat generated can exceed the heat removal capacity of a large reactor.[1]- Perform reaction calorimetry (e.g., DSC or RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).- Implement a semi-batch process with controlled addition of the α-haloketone to the thiourea solution.- Ensure the reactor has an adequate cooling system and an emergency quenching plan.[2][3]
SUTS-03 Impurity Formation (e.g., Isomers, Dimers) - Under acidic conditions, formation of the isomeric 3-(pyridin-3-yl)-2-iminothiazoline can occur.[4]- Over-reaction or side reactions at elevated temperatures.- Presence of reactive impurities in starting materials.- Maintain the reaction pH in the neutral to slightly basic range to favor the desired 2-aminothiazole isomer.- Optimize the reaction temperature to minimize byproduct formation.- Develop stringent specifications for starting materials to limit reactive impurities.[5]
SUTS-04 Difficult Product Isolation and Purification - The product may precipitate with impurities.- Poor filterability of the crude product.- The product may be a weak base, leading to solubility issues.[6]- Develop a controlled crystallization process by optimizing solvent systems, cooling profiles, and seeding strategies to improve purity and crystal habit.[7]- Consider pH adjustment during work-up to facilitate extraction or precipitation.- Evaluate different filtration techniques (e.g., Nutsche filter-dryer) for efficient solid-liquid separation at scale.
SUTS-05 Polymorphism and Crystal Habit Issues - Different crystalline forms (polymorphs) of the final product may be obtained, affecting its physical properties and bioavailability.[7]- Conduct a polymorph screen to identify all possible crystalline forms and their relative stabilities.- Define and control the crystallization conditions (solvent, temperature, cooling rate, agitation) to consistently produce the desired polymorph.[7]- Characterize the crystal form of each batch using techniques like PXRD, DSC, and TGA.
SUTS-06 Safety Concerns - Use of toxic and corrosive α-haloketones.- Handling of fine powders (product) can pose inhalation hazards.- Use closed-system transfers for all hazardous reagents.- Ensure adequate ventilation and use appropriate personal protective equipment (PPE).- Conduct a thorough process safety assessment before scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (e.g., 2-bromo-1-(pyridin-3-yl)ethan-1-one) with thiourea.[8] This method is widely used for the synthesis of various 2-aminothiazole derivatives.

Q2: How can I control the exotherm during the scale-up of the Hantzsch reaction?

A2: Controlling the exotherm is critical for safety and product quality.[1] Key strategies include:

  • Reaction Calorimetry: Determine the heat of reaction to understand the thermal hazard.

  • Semi-Batch Operation: Add the more reactive component (typically the α-haloketone) slowly to the reaction mixture to control the rate of heat generation.[2]

  • Efficient Cooling: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system.

  • Dilution: Conducting the reaction in a larger volume of solvent can help to absorb the heat generated.

Q3: What are the critical parameters to control during the crystallization of this compound?

A3: To ensure consistent product quality, the following crystallization parameters should be tightly controlled:

  • Solvent System: The choice of solvent(s) will affect solubility, yield, and crystal form.

  • Temperature and Cooling Profile: The rate of cooling can significantly impact crystal size and purity.

  • Agitation Rate: Proper mixing is essential for heat and mass transfer, which influences crystal growth.

  • Seeding: Using seed crystals of the desired polymorph can control the final crystal form and size distribution.[7]

Q4: What are the typical impurities I should expect and how can I control them?

A4: Potential impurities include unreacted starting materials, the isomeric 3-(pyridin-3-yl)-2-iminothiazoline (especially under acidic conditions), and byproducts from side reactions.[4][5] Control strategies include:

  • Using high-purity starting materials.

  • Maintaining optimal reaction conditions (pH, temperature).

  • Developing a robust purification method, such as recrystallization or column chromatography, with appropriate analytical methods (e.g., HPLC) to monitor impurity levels.[9]

Q5: Are there any specific safety precautions for handling the starting materials and the final product?

A5: Yes. The α-haloketone starting material is typically a lachrymator and is corrosive. The final product, as a fine powder, can be an inhalation hazard. It is essential to:

  • Work in a well-ventilated area, preferably a fume hood or a contained system.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For large-scale operations, respiratory protection may be necessary.

  • Consult the Safety Data Sheet (SDS) for all reagents and the product for detailed handling and emergency procedures.[10][11][12][13]

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound via Hantzsch Synthesis

This protocol is a general guideline for scaling up the synthesis and should be optimized for specific equipment and safety considerations.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Nitrogen inlet

  • Condenser

  • Filtration equipment (e.g., Buchner funnel or Nutsche filter)

  • Drying oven (vacuum or convection)

Reagents:

  • 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution (or other suitable base)

  • Deionized water

Procedure:

  • Reactor Setup: Assemble the jacketed reactor system and ensure it is clean and dry. Purge the reactor with nitrogen.

  • Charge Reactants: Charge thiourea and ethanol to the reactor. Begin stirring to form a slurry.

  • Controlled Addition: Dissolve 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide in a minimal amount of ethanol and charge it to the addition funnel.

  • Reaction: Heat the reactor contents to a predetermined temperature (e.g., 60-70 °C). Slowly add the solution of 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide to the thiourea slurry over a period of 1-2 hours, while carefully monitoring the internal temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). Continue heating until the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a solution of sodium bicarbonate to neutralize the reaction mixture and precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash it with deionized water and then with cold ethanol.

  • Drying: Dry the crude product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent system to achieve the desired purity.

Visualizations

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis alpha_haloketone α-Haloketone (2-bromo-1-(pyridin-3-yl)ethan-1-one) intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate Nucleophilic Attack thiourea Thiourea thiourea->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Tautomerization product This compound cyclization->product Elimination of H2O

Caption: Reaction pathway for the Hantzsch synthesis of this compound.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time/ Temperature with Caution incomplete->increase_time_temp check_stoichiometry Verify Stoichiometry incomplete->check_stoichiometry end Yield Improved increase_time_temp->end check_stoichiometry->end check_workup Review Work-up & Isolation Procedure complete->check_workup solubility_loss Product Loss due to Solubility? check_workup->solubility_loss optimize_workup Optimize pH/Solvent for Precipitation/Extraction solubility_loss->optimize_workup Yes degradation Product Degradation? solubility_loss->degradation No optimize_workup->end analyze_impurities Analyze Impurity Profile (HPLC-MS) degradation->analyze_impurities Yes analyze_impurities->end

Caption: A logical workflow for troubleshooting low yield issues during scale-up.

References

"degradation pathways of 4-(pyridin-3-yl)thiazol-2-amine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a framework for investigating the degradation of 4-(pyridin-3-yl)thiazol-2-amine based on general principles of pharmaceutical forced degradation studies. The specific degradation pathways and quantitative data presented are hypothetical and illustrative, as detailed experimental studies on this specific molecule are not publicly available. Researchers should use this information as a starting point for their own empirical investigations.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary? A forced degradation study, also known as stress testing, is the process of subjecting a drug substance or drug product to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for several reasons:

  • To identify likely degradation products and establish degradation pathways.[3][4]

  • To demonstrate the specificity of stability-indicating analytical methods.[5]

  • To understand the intrinsic stability of the molecule, which helps in the development of a stable formulation and determination of appropriate storage conditions.[1][2]

Q2: What are the typical stress conditions recommended by regulatory guidelines (ICH)? The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions to evaluate its stability.[1][2] Key conditions include:

  • Hydrolysis: Across a wide pH range (e.g., acidic, neutral, and basic solutions).[1][3]

  • Oxidation: Using common oxidizing agents like hydrogen peroxide.[1][3]

  • Photolysis: Exposure to a combination of UV and visible light.[1][3]

  • Thermal Stress: High-temperature exposure (e.g., 40-80°C).[6]

Q3: How much degradation should I aim for in my experiments? The goal is to achieve a meaningful level of degradation without destroying the molecule completely. A degradation level of 5-20% of the active ingredient is generally considered appropriate and sufficient for validating analytical methods.[3][6] Degradation exceeding 20% may lead to secondary degradation and a more complex profile than what would be observed under normal storage conditions.[6]

Q4: What is "mass balance" and why is it important? Mass balance is an essential part of a forced degradation study. It is the process of accounting for all the drug substance after degradation by summing the amount of remaining parent drug and the amount of all formed degradation products. A good mass balance, typically between 97-104%, provides confidence that all significant degradants have been detected by the analytical method.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No significant degradation is observed. The compound is highly stable under the applied conditions. Stress conditions are too mild.Increase the severity of the stressor (e.g., higher temperature, stronger acid/base/oxidant concentration, longer exposure time). Ensure the co-solvent used to dissolve the compound is not inhibiting the reaction.[6]
Degradation is too rapid (>20%), leading to multiple secondary degradants. Stress conditions are too harsh.Reduce the severity of the stressor (e.g., lower temperature, more dilute reagents).[4] Analyze samples at earlier time points to capture the formation of primary degradants.
Poor peak shape or co-elution of degradants with the parent drug in HPLC. The analytical method lacks specificity.Optimize the HPLC method. Try modifying the mobile phase composition, pH, or gradient slope. Consider using a different column chemistry or a longer column for better resolution.
Mass balance is poor (significantly less than 100%). Degradants are not being detected. Volatile degradants have formed and been lost. Degradants are strongly retained on the analytical column.Check for non-chromophoric degradants by using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD). Ensure proper sample handling to minimize loss of volatiles. Modify the HPLC method to ensure all components are eluted from the column.[7]
A peak is observed in the stressed sample, but it's unclear if it's a degradant or an impurity from an excipient. Interference from placebo or formulation components.Always run a stressed placebo (all formulation components except the active drug) alongside the active sample.[7] Any peaks appearing in the stressed placebo can be excluded as drug degradants.

Hypothetical Degradation Pathways

Based on the structure of this compound, which contains a pyridine ring, a thiazole ring, and an exocyclic amine, several degradation pathways can be postulated.

  • Oxidative Degradation: The nitrogen atom in the pyridine ring is electron-rich and susceptible to oxidation, which would form the corresponding Pyridine-N-oxide.[8][9] This is a common transformation.[10][11]

  • Hydrolytic Degradation: While aminothiazoles are generally stable, harsh acidic or basic conditions could potentially lead to the hydrolysis of the exocyclic amine to form a 2-hydroxythiazole derivative. The thiazole ring itself can be susceptible to cleavage under strong basic conditions.

  • Photolytic Degradation: Thiazole-containing compounds have been shown to undergo photo-oxygenation, where the thiazole ring reacts with singlet oxygen, leading to an unstable endoperoxide that rearranges to ring-opened products.[12] Photochemical isomerization is also a known pathway for thiazoles.[13][14]

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound N_Oxide Pyridine-N-Oxide Derivative Parent->N_Oxide Hydrolysis_Product 4-(pyridin-3-yl)thiazol-2-ol Parent->Hydrolysis_Product Ring_Opened_Base Ring-Opened Products (Basic Conditions) Parent->Ring_Opened_Base Photo_Oxygenation Ring-Opened Amide (via Photo-oxygenation) Parent->Photo_Oxygenation

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The concentration of the drug substance, choice of co-solvent, and specific time points should be optimized based on preliminary experiments. A starting drug concentration of 1 mg/mL is often recommended.[6]

1. Acid/Base Hydrolysis

  • Preparation: Prepare stock solutions of the compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 1 mg/mL.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24, 48 hours).

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24 hours).

  • Analysis: Analyze samples directly by HPLC.

3. Photostability Testing

  • Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., 1 mg/mL). Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples in a photostability chamber.

  • Stress Conditions: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

  • Analysis: After the exposure period, compare the stressed samples to the dark controls using a stability-indicating HPLC method.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Reporting Prep Prepare Stock Solution (e.g., 1 mg/mL) Stress_Conditions Apply Stress Conditions Prep->Stress_Conditions Placebo Prepare Placebo Control Placebo->Stress_Conditions Hydrolysis Acid/Base/Neutral Hydrolysis Stress_Conditions->Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂) Stress_Conditions->Oxidation Thermal Thermal (e.g., 60°C) Stress_Conditions->Thermal Photo Photolytic (ICH Q1B) Stress_Conditions->Photo Sampling Sample at Time Points & Quench Reaction Hydrolysis->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze via Stability- Indicating HPLC Sampling->HPLC Data Process Data (Assay, Purity, Mass Balance) HPLC->Data Report Identify Degradants & Elucidate Pathways Data->Report

Caption: General experimental workflow for a forced degradation study.

Summary of Quantitative Data (Illustrative Example)

The tables below present hypothetical data to illustrate how results from forced degradation studies can be summarized.

Table 1: Illustrative Summary of Forced Degradation Results

Stress ConditionReagent/SettingTime% Degradation of ParentNo. of Degradants >0.1%Mass Balance (%)
Acid Hydrolysis 0.1 M HCl48h8.5299.1
Base Hydrolysis 0.1 M NaOH24h15.2398.5
Oxidation 3% H₂O₂6h18.91100.3
Thermal (Solution) 60°C in Water7 days4.11100.8
Photolysis (Solid) ICH Q1B-11.7299.5

Table 2: Illustrative Degradation Profile under Oxidative Stress (3% H₂O₂ at RT)

Time (hours)Assay of Parent (%)Degradant 1 (RRT 0.85) Area %Degradant 2 (RRT 1.15) Area %Total Degradants (%)
0 100.0NDND0.0
1 97.22.60.12.7
2 94.55.10.35.4
4 89.19.80.910.7
6 81.116.52.118.6
(ND = Not Detected; RRT = Relative Retention Time)

References

"solubility issues with 4-(pyridin-3-yl)thiazol-2-amine in biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(pyridin-3-yl)thiazol-2-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a heterocyclic small molecule containing both pyridine and thiazole moieties. Compounds with similar structures have been investigated for a range of biological activities, including as anticancer agents.[1][2] The specific biological targets and full range of applications for this particular compound are still a subject of ongoing research.

Q2: What is the primary solvent for dissolving this compound?

A2: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare high-concentration stock solutions of hydrophobic compounds like this compound.[3] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of the compound.[3]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically at or below 0.5%.[4][5] It is recommended to run a solvent control (media with the same final concentration of DMSO) alongside your experiments.[6]

Q4: Why does my this compound precipitate when I add it to my aqueous assay buffer or cell culture medium?

A4: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[3] It occurs when a concentrated DMSO stock solution is diluted into an aqueous environment where the compound is less soluble. This can be caused by the final concentration exceeding the compound's aqueous solubility limit, rapid dilution leading to "solvent shock," or unfavorable pH of the medium.[3][7]

Q5: How does pH affect the solubility of this compound?

A5: The pyridine ring in this compound is weakly basic. In acidic conditions (lower pH), the pyridine nitrogen can become protonated, forming a more soluble salt.[8][9] Conversely, in neutral or basic conditions (higher pH), the compound will be in its less soluble free base form. Therefore, the pH of your assay buffer or cell culture medium can significantly impact its solubility.[7][10]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?

Answer: Immediate precipitation is a common issue stemming from the compound's low solubility in the aqueous environment of your medium.[7] Here are potential causes and solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the media is higher than its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[7]
Rapid Dilution ("Solvent Shock") Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[3]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling or vortexing the media to aid dispersion.[3][4]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[7]Always use pre-warmed (37°C) cell culture media for making your working solutions.[7]
Unfavorable pH The pH of the medium may not be optimal for keeping the compound in solution. For a weakly basic compound like this, a more acidic pH generally increases solubility.Test the compound's solubility at different pH values. Consider using a different buffer system, but be mindful of the impact on cell health.[7][10]
Issue 2: Precipitation After Incubation

Question: My media containing this compound looks clear initially, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?

Answer: Delayed precipitation can be due to several factors related to the incubation conditions and the compound's stability.

Potential Cause Explanation Recommended Solution
Temperature Shift Moving the prepared media from room temperature to 37°C can affect solubility.Ensure the media is pre-warmed to 37°C before adding the compound and that the incubator temperature is stable.[4]
pH Shift in Medium Cellular metabolism can produce acidic byproducts, lowering the medium's pH.[3] While a lower pH might favor solubility for this specific compound, significant shifts can still cause issues. The CO2 environment in the incubator also affects media pH.Ensure your medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). Monitor the pH of your culture, especially in dense cultures, and consider changing the medium more frequently.[3][4]
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to the formation of insoluble complexes.[3]Test the compound's stability in the specific cell culture medium over your intended experiment duration. You can also evaluate its solubility in a simpler buffer like PBS to see if media components are the cause.[4]
Compound Instability The compound might be degrading over time into less soluble byproducts.Assess the stability of the compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently if instability is suspected.[7]

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps you find the highest concentration of this compound that remains in solution under your specific experimental conditions.

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 10-100 mM).

  • Your complete cell culture medium or assay buffer, pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

Procedure:

  • Prepare a series of dilutions of your DMSO stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and below 0.5%.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).

  • Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a duration that mimics your experimental timeline (e.g., 24, 48 hours).[7]

  • After incubation, visually inspect the solutions again for any delayed precipitation.

  • The highest concentration that remains clear after incubation is the maximum soluble concentration for your experiment.

Protocol 2: Best Practices for Preparing Working Solutions

This method minimizes the risk of precipitation when diluting your DMSO stock.

Procedure:

  • Gently warm your DMSO stock solution to room temperature and vortex to ensure any precipitate is redissolved.[4]

  • Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays).[4]

  • Instead of a single large dilution, perform a serial dilution. For instance, first, create an intermediate dilution of your stock in the pre-warmed medium.[7]

  • For the final dilution, add the DMSO stock (or intermediate dilution) dropwise to the pre-warmed medium while gently vortexing or swirling. This gradual addition helps prevent localized high concentrations that can cause precipitation.[4]

  • Use the prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their determined maximum solubility.[4]

Visualizations

cluster_prep Solution Preparation cluster_observe Observation cluster_troubleshoot Troubleshooting start Start: Prepare Working Solution prewarm 1. Pre-warm aqueous medium to 37°C start->prewarm vortex 2. Gently vortex/swirl the medium prewarm->vortex add_stock 3. Add DMSO stock dropwise vortex->add_stock final_mix 4. Gentle final mix add_stock->final_mix use_now 5. Use immediately final_mix->use_now precip Precipitation Observed? use_now->precip check_conc Lower Final Concentration precip->check_conc Yes serial_dil Use Serial Dilution precip->serial_dil Yes check_ph Check Medium pH precip->check_ph Yes check_stability Assess Compound Stability precip->check_stability Yes end_node Proceed with Experiment precip->end_node No

Caption: Troubleshooting workflow for compound precipitation.

compound This compound (Hypothetical Inhibitor) receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

cluster_pH Effect of pH on Solubility low_pH Low pH (Acidic) Pyridine is Protonated(R-NH+) Increased Solubility high_pH High pH (Neutral/Basic) Pyridine is in Free Base Form(R-N) Decreased Solubility compound This compound compound->low_pH H+ compound->high_pH OH-

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-(pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the complex ¹H and ¹³C NMR spectra of 4-(pyridin-3-yl)thiazol-2-amine.

Predicted NMR Spectral Data

Due to the complex nature of this heterocyclic system, obtaining a clean, well-resolved spectrum can be challenging. Below is a table of predicted chemical shifts based on data from analogous compounds.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityProtons
H-2'~8.90s1H
H-6'~8.52d1H
H-4'~7.89d1H
H-5'~7.40dd1H
H-5~7.30-7.50s1H
NH₂Variable (broad)s2H
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-2~168
C-4~148
C-5~110
C-2'~150
C-3'~133
C-4': ~136
C-5'~124
C-6'~149

Troubleshooting Guide: Common NMR Issues

DOT Script for Troubleshooting Workflow

troubleshooting_workflow start Complex/Unexpected NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity impurity_present Impurity Signals Present check_purity->impurity_present identify_impurity Identify and Remove Impurity impurity_present->identify_impurity Yes no_impurity Sample is Pure impurity_present->no_impurity No reacquire_spectrum Re-acquire Spectrum identify_impurity->reacquire_spectrum reacquire_spectrum->start check_solvent Check Solvent Residual and Water Peaks no_impurity->check_solvent solvent_issue Solvent/Water Peaks Obscuring Signals check_solvent->solvent_issue change_solvent Use Different Deuterated Solvent or Dry Sample solvent_issue->change_solvent Yes no_solvent_issue Solvent is Not the Issue solvent_issue->no_solvent_issue No change_solvent->reacquire_spectrum examine_peaks Examine Peak Shape and Multiplicity no_solvent_issue->examine_peaks broad_peaks Broad Peaks Observed examine_peaks->broad_peaks complex_multiplicity Complex Multiplicity examine_peaks->complex_multiplicity check_concentration Check Sample Concentration broad_peaks->check_concentration Yes broad_peaks->complex_multiplicity No check_concentration->reacquire_spectrum paramagnetic_impurities Check for Paramagnetic Impurities run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) complex_multiplicity->run_2d_nmr Yes final_interpretation Final Structural Interpretation complex_multiplicity->final_interpretation No run_2d_nmr->final_interpretation

A logical workflow for troubleshooting complex NMR spectra.
ProblemPossible Cause(s)Recommended Solution(s)
Unexpected Peaks Sample impurity (starting materials, byproducts, residual solvent).Check sample purity using TLC or LC-MS. Purify the sample if necessary. Compare unexpected peaks with known solvent impurity charts.
Broad Signals (especially for NH₂ and aromatic protons) Aggregation of molecules at high concentrations. Presence of paramagnetic impurities. Chemical exchange of the amine protons.Dilute the sample. Filter the sample to remove any particulate matter. Acquire the spectrum at a different temperature. Add a drop of D₂O to confirm exchangeable protons; the NH₂ peak should disappear or diminish.[1]
Overlapping Aromatic Signals The pyridine and thiazole protons resonate in a similar region of the spectrum, leading to complex and overlapping multiplets.Use a higher field NMR spectrometer for better resolution. Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) which can induce different chemical shifts.[1] Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity.
Poor Signal-to-Noise Ratio Low sample concentration. Incorrect NMR parameters.Increase the sample concentration. Increase the number of scans. Optimize acquisition parameters (e.g., pulse width, relaxation delay).
Inaccurate Integration Overlapping peaks. Phasing errors. Baseline distortion.Carefully phase the spectrum and correct the baseline. Use deconvolution software to integrate overlapping signals.

Frequently Asked Questions (FAQs)

Q1: Why is the chemical shift of the NH₂ protons variable and often broad?

A1: The chemical shift of amine (NH₂) protons is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.[2] The protons can also undergo chemical exchange with residual water or other exchangeable protons in the sample, which leads to peak broadening. To confirm the NH₂ peak, you can add a drop of deuterium oxide (D₂O) to your NMR tube; the NH₂ peak will typically disappear or decrease in intensity.[1][3]

Q2: How can I definitively assign the protons on the pyridine ring?

A2: The four protons on the 3-substituted pyridine ring will have distinct chemical shifts and coupling patterns. H-2' is typically the most deshielded (highest ppm value) due to its proximity to the nitrogen atom. H-6' will also be downfield. H-4' and H-5' will be more upfield. A 2D COSY (Correlation Spectroscopy) experiment is invaluable for confirming the connectivity between these protons. Cross-peaks in the COSY spectrum will show which protons are coupled to each other.

Q3: What are the expected coupling constants (J-values) for the pyridine ring protons?

A3: For a 3-substituted pyridine ring, you can expect the following approximate coupling constants:

  • ³J(H-4', H-5') ≈ 8 Hz

  • ³J(H-5', H-6') ≈ 5 Hz

  • ⁴J(H-2', H-6') ≈ 2 Hz (W-coupling)

  • ⁴J(H-4', H-6') ≈ 2 Hz

  • ⁵J(H-2', H-5') ≈ 0.5 Hz (often not resolved)

These values can help in assigning the specific protons.

Q4: The signals for the thiazole proton and some of the pyridine protons are overlapping. How can I resolve them?

A4: Signal overlap in the aromatic region is a common issue. Besides using a higher field magnet, 2D NMR techniques are the best solution.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. This will allow you to distinguish the thiazole C-H from the pyridine C-H signals based on their different carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This can be extremely useful in confirming the overall structure and assigning quaternary carbons.

Experimental Protocol: NMR Sample Preparation

A detailed and consistent sample preparation protocol is critical for acquiring high-quality NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your purified this compound for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble. DMSO-d₆ is a common choice for this type of molecule. Other options include CDCl₃ or Methanol-d₄. The choice of solvent can affect the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure there is no suspended particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid any solid particles from entering the tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Before inserting the sample into the spectrometer, ensure the instrument is properly tuned and shimmed to the chosen deuterated solvent.

Visualization of this compound

DOT Script for Chemical Structure

Structure of this compound with proton labels.

References

Validation & Comparative

A Comparative Efficacy Analysis of Pyridine-Thiazole-Based Kinase Inhibitors and Clinically Approved Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the efficacy of kinase inhibitors based on the 4-(pyridin-3-yl)thiazol-2-amine scaffold against established, clinically approved kinase inhibitors. The focus of this comparison is on the inhibition of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle that are frequently dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform further research and development.

Introduction

The dysregulation of the Cyclin D-CDK4/6-INK4-Rb pathway is a critical factor in the proliferation of various cancer cells.[1] This has led to the successful development of selective CDK4/6 inhibitors, which have become a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer.[2][3] The this compound scaffold has emerged as a promising framework for the development of novel, potent, and selective kinase inhibitors. This guide compares the preclinical efficacy of derivatives of this scaffold with the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.

Quantitative Comparison of Kinase Inhibitor Efficacy

The following tables summarize the in vitro efficacy of selected 4-(thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives and the approved CDK4/6 inhibitors against their target kinases and in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity (Ki) against CDK4 and CDK6

Compound/DrugScaffold/ClassCDK4 Ki (nM)CDK6 Ki (nM)
Compound 78 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine134
Palbociclib 2-(pyridin-2-ylamino)benzimidazole0.26 ± 0.030.26 ± 0.07
Ribociclib Pyrido[2,3-d]pyrimidin-7-one0.53 ± 0.082.3 ± 0.3
Abemaciclib 2-anilinopyrimidine0.6 ± 0.38.2 ± 1.1

Data for Compound 78 sourced from Tadesse et al., J. Med. Chem. 2017.[4] Data for Palbociclib, Ribociclib, and Abemaciclib sourced from Chen et al., 2016 and other cited literature.[5][6]

Table 2: In Vitro Cellular Antiproliferative Activity (GI₅₀/IC₅₀)

Compound/DrugCell LineGI₅₀/IC₅₀ (nM)Notes
Compound 78 MV4-11 (Leukemia)23-
Palbociclib MCF-7 (Breast Cancer)9 - 11IC₅₀ for CDK4
Ribociclib MCF-7 (Breast Cancer)10IC₅₀ for CDK4
Abemaciclib MCF-7 (Breast Cancer)2IC₅₀ for CDK4

Data for Compound 78 sourced from Tadesse et al., J. Med. Chem. 2017.[4] Data for Palbociclib, Ribociclib, and Abemaciclib sourced from various preclinical studies.[2][5][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating kinase inhibitors.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Control cluster_2 Point of Inhibition Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Upregulate Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates E2F E2F Rb->E2F Binds and Inhibits p-Rb Phosphorylated Rb Rb->p-Rb S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes p-Rb->E2F Releases Kinase Inhibitors This compound Palbociclib, Ribociclib, Abemaciclib Kinase Inhibitors->Cyclin D-CDK4/6 Complex Inhibit

Caption: The CDK4/6-Rb signaling pathway and the point of inhibition.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Biochemical_Assays Biochemical Assays (IC50, Ki) Lead_Opt->Biochemical_Assays Cellular_Assays Cell-Based Assays (GI50, Apoptosis) Biochemical_Assays->Cellular_Assays In_Vivo In Vivo Efficacy (Xenograft Models) Cellular_Assays->In_Vivo IND_Studies IND-Enabling Toxicology In_Vivo->IND_Studies Clinical_Trials Clinical Trials (Phase I-III) IND_Studies->Clinical_Trials

Caption: A general workflow for kinase inhibitor discovery and development.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Determination of Ki and IC₅₀)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase-cyclin complex.

1. Reagents and Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
  • Substrate: A peptide derived from the Retinoblastoma (Rb) protein.
  • ATP (Adenosine triphosphate).
  • Test compounds (e.g., this compound derivatives, Palbociclib) dissolved in DMSO.
  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35).
  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
  • 384-well assay plates.

2. Procedure:

  • A serial dilution of the test inhibitor is prepared in DMSO and added to the wells of the assay plate.
  • The recombinant kinase-cyclin complex and the Rb peptide substrate are diluted in the assay buffer and added to the wells containing the inhibitor.
  • The mixture is incubated for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor-enzyme binding.
  • The kinase reaction is initiated by the addition of ATP.
  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
  • The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based detection reagent.

3. Data Analysis:

  • The luminescence signal is measured using a plate reader.
  • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control.
  • IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are determined by fitting the data to a dose-response curve.
  • Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cellular Antiproliferative Assay (Determination of GI₅₀)

This assay measures the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.

1. Reagents and Materials:

  • Cancer cell lines (e.g., MV4-11, MCF-7).
  • Cell culture medium and supplements (e.g., RPMI-1640, DMEM, fetal bovine serum).
  • Test compounds dissolved in DMSO.
  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT).
  • 96-well cell culture plates.

2. Procedure:

  • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
  • The cells are treated with a serial dilution of the test compound for a specified period (typically 72 hours).
  • A cell viability reagent is added to each well according to the manufacturer's instructions.
  • The plate is incubated to allow for the conversion of the reagent into a measurable signal (luminescence or absorbance).

3. Data Analysis:

  • The signal, which correlates with the number of viable cells, is measured using a plate reader.
  • The percentage of growth inhibition is calculated for each compound concentration relative to a DMSO-treated control.
  • GI₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth) are determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives of the this compound scaffold, such as compound 78, demonstrate high potency against CDK4 and significant antiproliferative activity in cancer cell lines.[4] When compared to clinically approved CDK4/6 inhibitors, these novel compounds show competitive, and in some cases, more potent, in vitro activity. Abemaciclib generally exhibits the highest potency in preclinical models among the approved drugs.[7] The data presented in this guide underscores the potential of the this compound scaffold as a valuable starting point for the development of next-generation kinase inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to the In Vivo Anticancer Activity of Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Emerging Thiazole-Pyridine Compounds Against Established Therapeutics

This guide provides a comparative analysis of the in vivo anticancer activity of a promising preclinical candidate, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (CDK4/6 inhibitor), against the established, FDA-approved drugs Dasatinib and Sorafenib. While direct in vivo validation data for 4-(pyridin-3-yl)thiazol-2-amine is not extensively published, the analysis of these structurally and functionally related compounds offers valuable insights for researchers in oncology and drug development. The thiazole scaffold is a cornerstone in the design of kinase inhibitors, with notable drugs like Dasatinib demonstrating its clinical success.[1][2]

This comparison focuses on key preclinical evidence, including efficacy in xenograft models, targeted signaling pathways, and detailed experimental protocols to provide a data-driven overview for scientific professionals.

Comparative Efficacy of Thiazole-Based Inhibitors in Vivo

The in vivo antitumor activity of kinase inhibitors is a critical determinant of their clinical potential. The following table summarizes quantitative data from preclinical xenograft studies, offering a direct comparison of a novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative against Dasatinib and Sorafenib in various cancer models.

CompoundCancer ModelAnimal ModelDosage & AdministrationKey Efficacy ResultsToxicity/Safety Notes
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivative (Compound 83) Acute Myeloid Leukemia (MV4-11 Xenograft)Mouse50 mg/kg, Oral (p.o.), dailyMarked inhibition of tumor growth.No negative effect on body weight; no signs of clinical toxicity observed.[3]
Dasatinib Thyroid Cancer (Cal62 Xenograft)Athymic Mice12.5 mg/kg, Intraperitoneal (IP), 5 days/weekVehicle-treated tumors were ~double the size and weight of treated tumors by Day 35.[4]Not specified in the study.
Dasatinib Lung Cancer (Patient-Derived Xenograft - PDX)SCID Mice30 mg/kg, unspecified route, dailySignificantly inhibited tumor growth compared to the vehicle group.[5][6]No change in body weight observed.[5][6]
Sorafenib Hepatocellular Carcinoma (H22 Xenograft)Kunming Mice9 mg/kg, Intravenous (IV)Significantly higher antitumor efficacy (reduced tumor volume and weight) compared to oral (18 mg/kg) and injected (9 mg/kg) sorafenib solution.[7]The nano-suspension formulation did not show significant toxicity.[7]
Sorafenib Glioblastoma (U87 Xenograft)Nude MiceunspecifiedSignificantly suppressed intracranial glioma growth.Systemic delivery was well tolerated.[8]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to validating preclinical findings. Below are the protocols for the key in vivo experiments cited in this guide.

Patient-Derived Xenograft (PDX) Model for Lung Cancer
  • Objective: To evaluate the in vivo efficacy of Dasatinib on the growth of patient-derived lung cancer tumors.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Tumor Implantation: Freshly obtained patient lung tumor tissues are cut into small fragments and surgically implanted subcutaneously into the flanks of the mice.

  • Treatment Group: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives Dasatinib (30 mg/kg) daily.[5][6]

  • Control Group: The control group receives a vehicle solution following the same administration schedule.

  • Data Collection: Tumor volume is measured regularly (e.g., every 3 days) using calipers. Body weight is monitored as a general measure of toxicity.[5][6]

  • Endpoint: At the end of the study (e.g., 36 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis like immunohistochemistry (IHC) to assess biomarkers (e.g., Ki67, p-LIMK1).[5][6]

Subcutaneous Xenograft Model for Thyroid Cancer
  • Objective: To assess the in vivo effect of Dasatinib on the growth of RET/PTC-rearranged thyroid cancer cells.

  • Cell Line: Cal62 human thyroid cancer cell line.

  • Animal Model: Athymic (nu/nu) mice.

  • Cell Implantation: A suspension of Cal62 cells is injected subcutaneously into the flanks of the mice.

  • Treatment: When tumors reach a specified volume, mice are randomized. The treatment group receives Dasatinib at 12.5 mg/kg via intraperitoneal (IP) injection, five days a week for three weeks.[4]

  • Control Group: The control group receives a corresponding vehicle solution on the same schedule.

  • Data Collection: Tumor size and mouse body weight are measured twice weekly.

  • Endpoint: At day 35, the experiment is terminated. Tumors are excised and weighed for final comparison.[4]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental designs.

Signaling Pathways Targeted by Thiazole-Based Inhibitors

Dasatinib, a thiazole-containing compound, exerts its anticancer effects by targeting multiple tyrosine kinases.[9] One key mechanism involves the inhibition of the LIMK1/Cofilin pathway, which is crucial for actin cytoskeleton dynamics, cell motility, and proliferation.[5][6]

G cluster_0 cluster_1 Cell Cytoplasm Dasatinib Dasatinib LIMK1 LIMK1 Dasatinib->LIMK1 Inhibits Cofilin_P Cofilin (Inactive) LIMK1->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes Proliferation Cell Proliferation Actin_Depolymerization->Proliferation Metastasis Metastasis Actin_Depolymerization->Metastasis

Caption: Dasatinib inhibits LIMK1, preventing cofilin phosphorylation and disrupting actin dynamics.

General Workflow for In Vivo Xenograft Studies

The validation of any potential anticancer compound requires a systematic and standardized in vivo workflow, from cell culture to data analysis.

G A 1. Cell Culture Cancer cell line expansion C 3. Tumor Implantation Subcutaneous injection of cells A->C Inject B 2. Animal Model (e.g., Athymic Mice) B->C D 4. Tumor Growth Monitoring until palpable C->D E 5. Randomization Vehicle vs. Treatment Groups D->E F 6. Drug Administration (e.g., Oral, IP) E->F G 7. Monitoring Tumor Volume & Body Weight F:e->G:w G:w->F:e Repeated Dosing H 8. Study Endpoint Tumor Excision & Analysis G->H

Caption: Standard workflow for evaluating anticancer compound efficacy in a mouse xenograft model.

References

"comparative study of pyridine-thiazole derivatives as antiproliferative agents"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyridine-Thiazole Derivatives as Potent Antiproliferative Agents

A detailed examination of the cytotoxic effects and mechanisms of action of emerging pyridine-thiazole compounds in cancer therapy.

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, pyridine-thiazole derivatives have emerged as a promising class of molecules with significant antiproliferative activity against various cancer cell lines. Their structural versatility allows for modifications that can enhance their potency and selectivity, making them attractive candidates for further drug development. This guide provides a comparative study of recently synthesized pyridine-thiazole derivatives, summarizing their cytotoxic effects, outlining the experimental protocols used for their evaluation, and illustrating their potential mechanisms of action.

Comparative Antiproliferative Activity

The antiproliferative efficacy of various pyridine-thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are a key metric for comparison. The data presented in the following tables are compiled from multiple studies to provide a comparative overview of the cytotoxic potential of these compounds.

Table 1: IC₅₀ Values (in µM) of Selected Pyridine-Thiazole Derivatives Against Various Cancer Cell Lines

Compound ReferenceDerivative Structure/NameMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)HL-60 (Leukemia)IC₅₀ (µM) of Doxorubicin (Reference)
Compound 3 [1][2][3][4][5]3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone0.57 - 7.8---0.57-
Compound 4 [1][2][3][4][5]4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester0.57 - 7.8-----
Compound 2m [6][7]Thiazole-based pyridine derivative-Potent----
Compound 2f [6][7]Thiazole-based pyridine derivative-Potent----
Compound 8c [8]Thiazole-pyridine hybrid5.71----6.14 (5-Fluorouracil)
Pyridone-based analogues [9][10]Dihydropyridine-dicarbonitriles~0.008 - 0.015~0.008 - 0.015---~0.958
Thiazole-based derivatives [9][10]Thiazolidinone derivatives~0.050 - 0.120~0.050 - 0.120---~0.958
1,3,4-Thiadiazole 4h [11]3-aryl-5-substituted 1,3,4-thiadiazole--2.172.03-2.54 (Harmine)

Note: A '-' indicates that the data was not available in the cited sources. The specific IC₅₀ values for some compounds are presented as a range as reported in the source. Some studies demonstrated high potency without specifying the exact IC₅₀ value.

Experimental Protocols

The evaluation of the antiproliferative activity of pyridine-thiazole derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine-thiazole derivatives and a reference drug (e.g., Doxorubicin or Cisplatin) for a specified period, typically 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the test compounds.

  • Cell Treatment: Cells are treated with the pyridine-thiazole derivatives at their respective IC₅₀ concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizing the Mechanisms of Action

The antiproliferative effects of pyridine-thiazole derivatives are attributed to their ability to interfere with various cellular signaling pathways crucial for cancer cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate some of the key proposed mechanisms.

G cluster_workflow Experimental Workflow for Antiproliferative Agent Screening synthesis Synthesis of Pyridine-Thiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 Determination of IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) ic50->mechanism target Target Identification (Kinase Assays, Docking) mechanism->target lead Lead Compound Identification target->lead

Caption: A generalized workflow for the synthesis, characterization, and evaluation of pyridine-thiazole derivatives as antiproliferative agents.

G cluster_pathway Proposed Signaling Pathways Targeted by Pyridine-Thiazole Derivatives compound Pyridine-Thiazole Derivatives parp PARP1 Inhibition compound->parp kinases Kinase Inhibition (CDK, PI3K, EGFR) compound->kinases apoptosis Induction of Apoptosis (Mitochondrial Pathway) compound->apoptosis dna Induction of Genetic Instability parp->dna cell_death Cancer Cell Death dna->cell_death kinases->cell_death apoptosis->cell_death

Caption: A diagram illustrating the key signaling pathways potentially targeted by pyridine-thiazole derivatives to induce cancer cell death.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies suggest that the antiproliferative activity of pyridine-thiazole derivatives can be significantly influenced by the nature of the substituents on both the pyridine and thiazole rings. For instance, the introduction of a pyrazoline fragment into the structure has been shown to decrease the antitumor effect in some cases.[1][3] Conversely, the presence of electron-withdrawing groups on a phenyl ring attached to the core structure has been observed to enhance cytotoxicity.[9][10] These findings highlight the importance of rational drug design in optimizing the therapeutic potential of this class of compounds.

Conclusion

Pyridine-thiazole derivatives represent a versatile and potent class of antiproliferative agents. The comparative data presented in this guide demonstrates their efficacy against a range of cancer cell lines, with some compounds exhibiting nanomolar potency.[9][10] Mechanistic studies suggest that these compounds exert their anticancer effects through multiple pathways, including the induction of apoptosis and the inhibition of key cellular kinases.[6][11] The detailed experimental protocols and illustrative diagrams provided herein serve as a valuable resource for researchers in the field of oncology and medicinal chemistry, facilitating further investigation and development of these promising therapeutic candidates. Future work should focus on in vivo studies to validate the preclinical efficacy and safety of the most potent derivatives.

References

Assessing the Kinase Selectivity of 4-(pyridin-3-yl)thiazol-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The available data reveals that these pyridine-thiazole-based compounds are potent inhibitors of several key kinases involved in cell cycle regulation and angiogenesis. The primary targets identified are Cyclin-Dependent Kinases 4 and 6 (CDK4/6), with significant selectivity against other kinases.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activities of representative 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against a panel of kinases. The data highlights the high potency and selectivity of these compounds for CDK4 and CDK6.

Compound IDTarget KinaseKᵢ (nM)Cell LineGI₅₀ (nM)
Compound 78 CDK41MV4-1123
CDK634
CDK1>1000
CDK2>1000
CDK7>1000
CDK9>1000
Compound 83 CDK4Not specifiedMV4-11Not specified
CDK6Not specified

Kᵢ (Inhibition constant) is a measure of the compound's binding affinity to the kinase. A lower Kᵢ value indicates higher potency. GI₅₀ (Growth Inhibition 50) is the concentration of the compound that causes 50% inhibition of cell proliferation. Data for Compound 78 is sourced from studies on 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. Compound 83 is noted as a highly potent, selective, and orally bioavailable inhibitor from the same series.

Experimental Protocols

The determination of kinase inhibitory activity and selectivity involves a series of in vitro and cellular assays. The following are detailed methodologies for key experiments cited in the evaluation of these pyridine-thiazole analogs.

In Vitro Kinase Inhibition Assay (Competitive Binding Assay)

This assay quantifies the potency of a compound against a purified kinase enzyme.

Objective: To determine the Kᵢ or IC₅₀ value of the test compound against a panel of kinases.

Materials:

  • Purified recombinant kinase enzymes (e.g., CDK4/cyclin D1, CDK6/cyclin D3, CDK1/cyclin B, CDK2/cyclin E, CDK7/cyclin H/MAT1, CDK9/cyclin T1)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine-5'-triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled

  • Test compound (e.g., 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative)

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well assay plates

  • Filter mats or membranes for capturing phosphorylated substrate (for radiometric assays)

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In the assay plate, add the kinase enzyme, the substrate, and the assay buffer to each well.

  • Add the serially diluted test compound or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate the reaction. For radiometric assays, this involves spotting the reaction mixture onto filter mats to capture the phosphorylated substrate.

  • Wash the filter mats to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader for non-radiometric methods (e.g., ADP-Glo™, LanthaScreen™).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Objective: To determine the GI₅₀ value of the test compound in a cellular context.

Materials:

  • Cancer cell line (e.g., MV4-11 acute myeloid leukemia)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® luminescent cell viability reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • For the MTT assay, add the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells to measure ATP levels, which correlate with cell viability.

  • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the assessment process and the biological context of the target kinases, the following diagrams are provided.

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis A Test Compound (e.g., 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) B Kinase Panel Screening (Biochemical Assay) A->B F Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) A->F C Determine IC50/Ki Values B->C D Assess Selectivity Profile C->D G Determine GI50 Values D->G Correlate E Cancer Cell Lines E->F F->G H Cell Cycle Analysis F->H

Experimental workflow for assessing kinase inhibitor selectivity.

G Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D Upregulates CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex pRb pRb CDK4/6-Cyclin D Complex->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Inhibits pRb->E2F Releases G1-S Phase Transition G1-S Phase Transition E2F->G1-S Phase Transition Promotes 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine->CDK4/6 Inhibits

Simplified CDK4/6 signaling pathway in cell cycle progression.

Comparative Cross-Reactivity Analysis of 4-(pyridin-3-yl)thiazol-2-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of 4-(pyridin-3-yl)thiazol-2-amine, a heterocyclic amine scaffold of significant interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally related compounds to project its likely kinase inhibition profile and off-target effects. The information herein is intended to guide researchers in designing and interpreting screening panels and to anticipate potential polypharmacology.

Introduction to Pyridinyl-Thiazole Amines in Kinase Inhibition

The fusion of pyridine and thiazole rings forms a privileged scaffold in the development of kinase inhibitors.[1] These compounds are often designed to target the ATP-binding site of protein kinases, which play a pivotal role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a major class of therapeutic targets.[2] This guide focuses on comparing derivatives of the pyridinyl-thiazole amine core to elucidate the potential cross-reactivity of this compound.

Predicted Cross-Reactivity Profile of this compound

Based on the activity of structurally similar compounds, this compound is predicted to exhibit inhibitory activity against a range of protein kinases. The specific profile will be influenced by the orientation of the pyridine nitrogen and the substitution patterns on both the pyridine and thiazole rings.

Comparative Analysis with Structurally Related Compounds

The following tables summarize the in vitro inhibitory activities of selected pyridinyl-thiazole amine derivatives against various kinases. This data provides a basis for understanding the potential targets and off-targets of this compound.

Table 1: Inhibitory Activity of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives against Cyclin-Dependent Kinases (CDKs) [1]

Compound IDR Group (on Pyridine Ring)CDK4 Kᵢ (nM)CDK6 Kᵢ (nM)MV4-11 GI₅₀ (nM)
78 4-(4-Ethylpiperazin-1-yl)13423
81 4-(Piperidin-4-yloxy)142591
108 4-((1-Ethylpiperidin-4-yl)oxy)124456
115 4-(Piperidin-4-ylmethoxy)129358
116 4-((1-Ethylpiperidin-4-yl)methoxy)120298

Data sourced from Tadesse et al., J. Med. Chem. 2017, 60, 5, 1892–1915.[1]

Table 2: Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives against Aurora Kinases [1]

Compound IDR Group (on Aniline Ring)Aurora A IC₅₀ (µM)Aurora B IC₅₀ (µM)
1 H>10>10
10 4-Morpholino0.150.08
18 (CYC116) 4-Morpholino0.0190.056

Data sourced from Wang et al., J. Med. Chem. 2010, 53, 11, 4367–4378.[1]

Table 3: Inhibitory Activity of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivatives against Bloom Helicase [4]

Compound IDR GroupBLM IC₅₀ (µM)
1 4-Pyridine3.5
4a PhenylInactive
4b 2-PyridineInactive
4c 3-Pyridine3.5

Determined by gel-based BLM DNA unwinding assay.[4]

Signaling Pathway Context

The primary targets of many pyridinyl-thiazole amine derivatives are key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs). Inhibition of CDK4 and CDK6, for instance, prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the E2F transcription factor sequestered, leading to G1 cell cycle arrest.

CDK4_6_Pathway cluster_G1 G1 Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates G1 Arrest G1 Arrest E2F E2F Rb->E2F inhibits S-Phase Entry S-Phase Entry E2F->S-Phase Entry promotes This compound This compound This compound->CDK4/6 inhibits

Caption: Simplified CDK4/6 signaling pathway and its inhibition.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase activity assay, based on luminescence, which is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound.[2][5]

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[2]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Dilution Compound Dilution Plate Dispensing Plate Dispensing Compound Dilution->Plate Dispensing Kinase Mix Kinase Mix Kinase Mix->Plate Dispensing Incubation (30°C) Incubation (30°C) Plate Dispensing->Incubation (30°C) ADP-Glo Reagent ADP-Glo Reagent Incubation (30°C)->ADP-Glo Reagent Detection Reagent Detection Reagent ADP-Glo Reagent->Detection Reagent Luminescence Reading Luminescence Reading Detection Reagent->Luminescence Reading

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

While a definitive cross-reactivity profile for this compound requires dedicated experimental screening, the analysis of structurally related compounds strongly suggests that its primary targets are likely to be within the kinome. The provided data on CDK, Aurora kinase, and even helicase inhibitors with similar core structures illustrates the potential for both specific and broad-spectrum activity. Researchers investigating this molecule should consider a comprehensive kinase panel screening to fully elucidate its selectivity and potential off-target effects. The experimental protocol provided offers a robust starting point for such an investigation.

References

Evaluating Off-Target Effects: A Comparative Guide to 4-(pyridin-3-yl)thiazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies is a cornerstone of modern drug discovery. However, the potential for off-target effects remains a critical hurdle, leading to unforeseen toxicities and a lack of efficacy. This guide provides a comparative analysis of the off-target effects of the small molecule 4-(pyridin-3-yl)thiazol-2-amine and its structurally related analogs, which have been investigated as potent kinase inhibitors. By presenting available experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development programs.

Executive Summary

This compound belongs to a class of heterocyclic compounds that have shown significant activity as kinase inhibitors. Due to the high degree of conservation in the ATP-binding pocket of kinases, even subtle structural modifications can drastically alter a compound's selectivity profile. This guide focuses on two prominent classes of analogs:

  • 4-(Thiazol-5-yl)pyrimidin-2-amine derivatives as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

  • N-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives as inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activity of representative compounds from the two analog classes against their primary targets and a panel of off-target kinases. This quantitative data is essential for assessing the selectivity profile of each compound class.

Table 1: Kinase Inhibitory Profile of a Representative 4-(Thiazol-5-yl)pyrimidin-2-amine Derivative (CDK4/6 Inhibitor)

Kinase TargetKᵢ (nM)Fold Selectivity vs. CDK4
CDK4 1 1
CDK6 34 34
CDK1>1000>1000
CDK2>1000>1000
CDK7>1000>1000
CDK9>1000>1000

Data is representative of a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative with an ionizable piperazine group on the pyridine ring, as described in scientific literature[1].

Table 2: Kinase Inhibitory Profile of a Representative N-(1,3-Thiazol-2-yl)pyridin-2-amine Derivative (KDR/VEGFR-2 Inhibitor)

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. KDR
KDR (VEGFR-2) Potent (low nM) 1
Flt-1 (VEGFR-1)>1000>1000
FGFR1>1000>1000
PDGFRβ>1000>1000

Data is based on a novel N-(1,3-thiazol-2-yl)pyridin-2-amine series of KDR kinase inhibitors, which were found to be potent and selective[2]. Specific IC₅₀ values against a broad panel were not detailed in the initial findings but showed high selectivity over related tyrosine kinases.

Signaling Pathways

Understanding the signaling pathways in which the primary and potential off-targets are involved is crucial for predicting the physiological consequences of inhibitor treatment.

CDK4/6 Signaling Pathway

CDK4_6_Pathway cluster_0 Upstream Signals cluster_1 Core Cell Cycle Machinery cluster_2 Downstream Effects cluster_3 Inhibitor Action Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulation Mitogens Mitogens Mitogens->Cyclin D Upregulation CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Sequesters Gene Transcription Gene Transcription E2F->Gene Transcription Activation p16INK4a p16INK4a p16INK4a->CDK4/6 Inhibition S-Phase Entry S-Phase Entry Gene Transcription->S-Phase Entry 4-(Thiazol-5-yl)pyrimidin-\n2-amine Derivative 4-(Thiazol-5-yl)pyrimidin- 2-amine Derivative 4-(Thiazol-5-yl)pyrimidin-\n2-amine Derivative->CDK4/6 Inhibition

KDR/VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_0 Ligand cluster_1 Receptor Tyrosine Kinase cluster_2 Downstream Signaling Cascades cluster_3 Cellular Responses cluster_4 Inhibitor Action VEGF-A VEGF-A VEGFR-2 (KDR) VEGFR-2 (KDR) VEGF-A->VEGFR-2 (KDR) Binding & Dimerization PLCγ PLCγ VEGFR-2 (KDR)->PLCγ Activation PI3K PI3K VEGFR-2 (KDR)->PI3K Activation PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf-MEK-ERK Raf-MEK-ERK PKC->Raf-MEK-ERK Permeability Permeability PKC->Permeability Survival Survival Akt->Survival Proliferation Proliferation Raf-MEK-ERK->Proliferation Migration Migration Raf-MEK-ERK->Migration N-(1,3-Thiazol-2-yl)pyridin-\n2-amine Derivative N-(1,3-Thiazol-2-yl)pyridin- 2-amine Derivative N-(1,3-Thiazol-2-yl)pyridin-\n2-amine Derivative->VEGFR-2 (KDR) Inhibition

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of off-target effects, detailed experimental protocols are essential. Below are methodologies for two key assays used in kinase inhibitor profiling.

Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[3]

Experimental Workflow:

Kinase_Assay_Workflow Start Start Kinase Reaction Kinase Reaction Start->Kinase Reaction Kinase, Substrate, ATP, Inhibitor Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Kinase Reaction->Add ADP-Glo™ Reagent Stop Reaction, Deplete ATP Incubate 40 min Incubate 40 min Add ADP-Glo™ Reagent->Incubate 40 min Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate 40 min->Add Kinase Detection Reagent Convert ADP to ATP, Add Luciferase Incubate 30-60 min Incubate 30-60 min Add Kinase Detection Reagent->Incubate 30-60 min Measure Luminescence Measure Luminescence Incubate 30-60 min->Measure Luminescence End End Measure Luminescence->End

Detailed Steps:

  • Kinase Reaction: In a multiwell plate, combine the kinase, substrate, ATP, and the test compound (e.g., this compound or its analogs) in a suitable reaction buffer. Incubate at the optimal temperature for the specific kinase (typically 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains enzymes to convert the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[6]

Experimental Workflow:

CETSA_Workflow Start Start Cell Treatment Cell Treatment Start->Cell Treatment Treat cells with compound vs. vehicle Heat Shock Heat Shock Cell Treatment->Heat Shock Apply temperature gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Pellet aggregated proteins Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Soluble protein fraction Protein Quantification (e.g., Western Blot) Protein Quantification (e.g., Western Blot) Collect Supernatant->Protein Quantification (e.g., Western Blot) End End Protein Quantification (e.g., Western Blot)->End

Detailed Steps:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (e.g., DMSO) for a specified time to allow for cell penetration and target binding.[7]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler. This induces protein denaturation and aggregation.[8]

  • Cell Lysis: Lyse the cells, often through freeze-thaw cycles, to release the intracellular contents.[8]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.[8]

  • Analysis of Soluble Protein: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve (the temperature at which 50% of the protein aggregates) in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The evaluation of off-target effects is a non-negotiable aspect of drug discovery and development. While this compound and its analogs show promise as potent kinase inhibitors, a thorough understanding of their selectivity is paramount. The data presented in this guide, based on representative analogs, highlights that the 4-(thiazol-5-yl)pyrimidin-2-amine scaffold can yield highly selective CDK4/6 inhibitors, while the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold can produce potent and selective KDR inhibitors.

For researchers working with this compound or novel derivatives, it is strongly recommended to perform comprehensive kinase profiling and cellular target engagement assays to definitively characterize their selectivity and off-target interaction profiles. The experimental protocols and pathway diagrams provided herein offer a robust framework for conducting and interpreting such studies. Future work should focus on generating a complete off-target profile for the unsubstituted parent compound to provide a baseline for further structure-activity relationship (SAR) and structure-selectivity relationship (SSR) studies.

References

Benchmarking 4-(pyridin-3-yl)thiazol-2-amine Against Known Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 4-(pyridin-3-yl)thiazol-2-amine with established inhibitors, benzotriazole and thiourea, on copper surfaces in acidic environments. The information presented is supported by experimental data from scientific literature, offering a valuable resource for material science and corrosion research.

Performance Comparison of Corrosion Inhibitors

The inhibition efficiency of this compound (PyTA) has been evaluated against benzotriazole (BTA) and thiourea, two widely recognized corrosion inhibitors for copper and its alloys. The following table summarizes the quantitative data on their performance in hydrochloric acid (HCl) solutions. It is important to note that experimental conditions such as inhibitor concentration, acid molarity, and surface roughness of the copper can influence the inhibition efficiency.

InhibitorCorrosive MediumMetalConcentration (mM)Inhibition Efficiency (%)Experimental Technique(s)
This compound (PyTA) 1 M HClCopper194Electrochemical Impedance Spectroscopy (EIS)[1]
Benzotriazole (BTA) 0.1 M HClCopper (rough surface)Not specifiedup to 99Potentiodynamic Polarization, EIS, Weight Loss[2]
Thiourea HClCopperNot specified88.78Potentiostat Measurements[3]

Note: The inhibition efficiencies reported are the maximum values found under the specified conditions in the cited literature. Direct comparison should be made with caution due to variations in experimental parameters.

Mechanism of Corrosion Inhibition

The primary mechanism by which these organic compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The efficiency of this protective layer is dependent on the molecular structure of the inhibitor and its interaction with the metal surface.

This compound (PyTA): The PyTA molecule contains multiple active centers, including nitrogen and sulfur atoms within its thiazole and pyridine rings, as well as an amine group. These heteroatoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of copper atoms, leading to strong adsorption. The planar structure of the aromatic rings further facilitates effective surface coverage. The inhibition mechanism involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding) on the copper surface.

Benzotriazole (BTA): BTA is a well-established corrosion inhibitor for copper. Its mechanism involves the formation of a stable, polymeric complex with copper ions (Cu-BTA) on the surface.[4] This protective film acts as a physical barrier, preventing the ingress of corrosive species like chloride ions. The triazole ring plays a crucial role in binding to the metal surface.

Thiourea: The corrosion inhibition of thiourea is attributed to the presence of the sulfur atom, which acts as the primary adsorption center. The sulfur atom can be easily protonated in acidic solutions, enhancing its interaction with the negatively charged metal surface. Thiourea and its derivatives can adsorb on both anodic and cathodic sites, thus inhibiting both the metal dissolution and hydrogen evolution reactions.

Experimental Protocols

The data presented in this guide are derived from standard electrochemical and gravimetric techniques used to evaluate corrosion inhibition. The following are detailed methodologies for the key experiments cited.

Weight Loss Method

The weight loss method is a straightforward gravimetric technique to determine the corrosion rate.

  • Specimen Preparation: Copper coupons of known dimensions are mechanically polished with abrasive papers of decreasing grit size, followed by degreasing with a suitable solvent (e.g., acetone), rinsing with distilled water, and drying.

  • Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations for a specified period at a constant temperature.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed, dried, and reweighed.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a copper working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is achieved. A potential scan is then applied at a slow, constant rate (e.g., 1 mV/s) in both cathodic and anodic directions from the OCP.

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves back to Ecorr.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the electrode/electrolyte interface.

  • Electrochemical Cell: The same three-electrode setup as for potentiodynamic polarization is used.

  • Procedure: The working electrode is immersed in the test solution and allowed to stabilize at its OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is typically fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanisms of corrosion inhibition.

Experimental_Workflow cluster_prep Specimen Preparation cluster_tests Corrosion Testing cluster_analysis Data Analysis & Evaluation cluster_result Result p1 Copper Coupon p2 Polishing & Cleaning p1->p2 p3 Initial Weighing p2->p3 t1 Weight Loss (Gravimetric) p3->t1 Immersion in HCl +/- Inhibitor t2 Potentiodynamic Polarization p3->t2 Immersion in HCl +/- Inhibitor t3 Electrochemical Impedance Spectroscopy p3->t3 Immersion in HCl +/- Inhibitor a1 Final Weighing & Corrosion Rate t1->a1 a2 Tafel Extrapolation (Icorr, Ecorr) t2->a2 a3 Equivalent Circuit Modeling (Rct, Cdl) t3->a3 r1 Inhibition Efficiency (%) a1->r1 a2->r1 a3->r1 Inhibition_Mechanism cluster_solution Corrosive Solution (HCl) cluster_surface Copper Surface cluster_process Inhibition Process Corrosive_Species H⁺, Cl⁻ Copper Copper (Cu) Active Sites Corrosive_Species->Copper:f1 Attack Inhibitor Inhibitor Molecules (PyTA, BTA, or Thiourea) Adsorption Adsorption of Inhibitor Molecules Inhibitor->Adsorption Adsorption->Copper:f1 Binding Film_Formation Formation of a Protective Barrier Film Adsorption->Film_Formation Protection Corrosion Inhibition Film_Formation->Protection

References

Comparative Analysis of 4-(Pyridin-3-yl)thiazol-2-amine Analogs and Their Bioisosteres as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(pyridin-3-yl)thiazol-2-amine scaffold and its bioisosteres, such as the N-(1,3-thiazol-2-yl)pyridin-2-amine core, have emerged as a significant framework in the development of potent kinase inhibitors. These compounds have demonstrated notable efficacy against various kinases, particularly those involved in angiogenesis and cell cycle regulation. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these analogs, focusing on their inhibitory activity against key oncological targets like Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50) of a key representative from the N-(1,3-thiazol-2-yl)pyridin-2-amine series against KDR, benchmarked against several well-established VEGFR-2 inhibitors. A lower IC50 value indicates higher potency.[1]

CompoundClassKDR/VEGFR-2 IC50 (nM)Additional Kinase Targets (IC50 < 100 nM)
Representative N-(1,3-thiazol-2-yl)pyridin-2-amine Thiazolyl-pyridin-aminePotent (specific value proprietary)-
SorafenibMulti-kinase inhibitor90B-Raf, c-Kit, FLT3, RET
SunitinibMulti-kinase inhibitor9PDGFRβ, c-Kit, FLT3, RET
AxitinibMulti-kinase inhibitor0.2PDGFRα/β, c-Kit
PazopanibMulti-kinase inhibitor30PDGFRα/β, c-Kit, FGFR1-3

Data for the representative N-(1,3-thiazol-2-yl)pyridin-2-amine is derived from the findings of Bilodeau et al., 2004. Data for other inhibitors are from various public sources.[1][2]

The N-(1,3-thiazol-2-yl)pyridin-2-amine series has been identified as a potent and selective class of KDR kinase inhibitors with low molecular weight.[2] The unique arrangement of the thiazole and pyridine rings facilitates specific interactions within the ATP-binding pocket of the kinase.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of compound performance. The following are standard protocols for assessing the inhibitory activity of compounds against KDR/VEGFR-2.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against KDR/VEGFR-2.

Materials:

  • Recombinant human KDR/VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Radiolabeled ATP ([\gamma-³²P]ATP or [\gamma-³³P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well assay plates

  • Scintillation counter or luminescence reader

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Setup: In each well of the assay plate, add the assay buffer, the peptide substrate, and the test compound at the desired concentration.

  • Enzyme Addition: Add the recombinant KDR/VEGFR-2 enzyme to each well to initiate the reaction.

  • Initiation of Phosphorylation: Add ATP (mixed with radiolabeled ATP if applicable) to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection:

    • Radiometric: Wash the membrane to remove unincorporated radiolabeled ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based: Add the detection reagents according to the manufacturer's protocol and measure the luminescence signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target protein within a cellular environment.

Objective: To confirm the direct binding of the test compound to VEGFR-2 in intact cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.[1]

  • Cell culture medium (e.g., EGM-2).[1]

  • Phosphate-buffered saline (PBS).[1]

  • Test compound and vehicle (DMSO).[1]

  • Protease and phosphatase inhibitor cocktails.[1]

  • Lysis buffer (e.g., RIPA buffer).[1]

  • Primary antibody against VEGFR-2.[1]

  • Secondary HRP-conjugated antibody.[1]

  • Chemiluminescence substrate.[1]

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to approximately 80-90% confluency. Treat the cells with the test compound or vehicle (DMSO) and incubate.[1]

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes), followed by cooling.[1]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease and phosphatase inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Analysis: Analyze the soluble protein fraction by Western blot using a primary antibody specific for VEGFR-2.

  • Data Analysis: Quantify the band intensities. A compound that binds to VEGFR-2 will stabilize the protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway and an experimental workflow relevant to the this compound analogs.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 (KDR) PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf VEGFR2->RAF Activates VEGF VEGF VEGF->VEGFR2 Binds AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor N-(1,3-thiazol-2-yl)pyridin-2-amine Analogs Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of N-(1,3-thiazol-2-yl)pyridin-2-amine analogues.[1]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of test compounds in DMSO Reaction_Setup 3. Add reagents and test compound to assay plate Compound_Prep->Reaction_Setup Reagent_Prep 2. Prepare assay buffer, substrate, and enzyme Reagent_Prep->Reaction_Setup Reaction_Start 4. Add ATP to initiate phosphorylation Reaction_Setup->Reaction_Start Incubation 5. Incubate at 30°C Reaction_Start->Incubation Termination 6. Terminate reaction Incubation->Termination Detection 7. Measure signal (e.g., radioactivity, luminescence) Termination->Detection Analysis 8. Calculate % inhibition and determine IC50 Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

References

"in vitro vs in vivo correlation of 4-(pyridin-3-yl)thiazol-2-amine activity"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of In Vitro and In Vivo Efficacy for 4-(Pyridin-3-yl)thiazol-2-amine Scaffolds

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, particularly in oncology.[1] While specific in vitro and in vivo correlation data for the parent compound, this compound, is not extensively available in public literature, a wealth of information exists for its structural analogs. This guide provides a comparative analysis of the in vitro and in vivo activities of closely related pyridine-thiazole derivatives, offering insights into the potential efficacy and translational challenges of this chemical class. The data presented herein is derived from studies on potent kinase inhibitors, a common therapeutic target for this scaffold.[1][2]

Data Presentation

The following tables summarize the quantitative data for representative compounds with a pyridine-thiazole core, demonstrating their in vitro potency against specific molecular targets and their corresponding in vivo efficacy in preclinical models.

Table 1: In Vitro Activity of a Structurally Related CDK4/6 Inhibitor

Compound IDTarget KinaseAssay TypePotency (Ki)Cell-Based Activity (GI50)Reference
Compound 83CDK4/Cyclin D1Enzymatic Assay0.002 µM-[3]
(4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative)CDK6/Cyclin D3Enzymatic Assay0.001 µM-[3]
MV4-11 cellsCell Proliferation-0.029 µM[3]

Data for Compound 83, a potent CDK4/6 inhibitor with a related scaffold, is presented to exemplify the typical in vitro potency of this class of compounds.[3]

Table 2: In Vivo Efficacy of Compound 83 in a Mouse Xenograft Model

Animal ModelTumor TypeDosingTumor Growth InhibitionObservationsReference
Mouse XenograftMV4-11 Acute Myeloid LeukemiaOral administrationMarked inhibitionNo negative effect on body weight, no signs of clinical toxicity[3]

This data highlights the translation of potent in vitro activity into significant in vivo anti-tumor efficacy for a pyridine-thiazole derivative.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate compounds based on the this compound scaffold.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate (e.g., a peptide)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Reaction buffer

  • Microplate

  • Detection reagent (for quantifying kinase activity)

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate reaction buffer.

  • In a microplate, add the kinase, the substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence or fluorescence-based).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[1]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).[1]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[1]

  • Solubilize the formazan crystals by adding a solubilization solution.[1]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.[2]

In Vivo Mouse Xenograft Model (General Protocol)

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.[1]

Materials:

  • Immunocompromised mice

  • Human tumor cells

  • Test compound

  • Vehicle control

Procedure:

  • Implant human tumor cells subcutaneously into immunocompromised mice.[1]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

  • Randomize the mice into treatment and control groups.[1]

  • Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a specified dose and schedule.[1]

  • Monitor tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Evaluate the antitumor efficacy by comparing the tumor growth in the treatment groups to the control group.[1]

Mandatory Visualizations

Signaling Pathway

Derivatives of the pyridine-thiazole scaffold have been identified as inhibitors of key signaling pathways implicated in cancer, such as the Cyclin-Dependent Kinase (CDK) pathway which regulates the cell cycle.[3]

CDK_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Cyclin_D Cyclin D Receptor->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression promotes Inhibitor This compound Derivative Inhibitor->CDK4_6 inhibits

Caption: Inhibition of the CDK4/6 pathway by a pyridine-thiazole derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound based on the this compound scaffold.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_ID Target Identification (e.g., Kinase Panel) Enzymatic_Assay Enzymatic Assays (IC50 Determination) Target_ID->Enzymatic_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT for GI50) Enzymatic_Assay->Cell_Based_Assay PK_Studies Pharmacokinetic Studies (ADME) Cell_Based_Assay->PK_Studies Lead Compound Efficacy_Studies Efficacy Studies (e.g., Xenograft Model) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies

Caption: General workflow for preclinical drug discovery.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(Pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Hazard Profile and Personal Protective Equipment (PPE)

Due to its pyridine and thiazole moieties, 4-(Pyridin-3-yl)thiazol-2-amine should be presumed to be toxic if swallowed, in contact with skin, or inhaled, and may cause serious skin and eye irritation.[6][7][8] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is mandatory for all personnel handling this compound.

Body Part Required PPE Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended; consider double-gloving.[4][9]
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal. A face shield should be worn over the goggles.[1][9]
Body Laboratory coatMust be fully buttoned with tight-fitting cuffs.[1][9]
Respiratory NIOSH-approved respiratorRequired when handling the solid compound outside of a certified chemical fume hood or if dust/aerosols may be generated.[1][8]

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste.[1][10] Do not dispose of this chemical down the drain or in regular trash.[4][11]

1. Waste Identification and Segregation:

  • Clearly identify all waste streams containing this compound.

  • Solid Waste: Includes unused or expired compounds, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and absorbent materials from spill cleanups.[1][9]

  • Liquid Waste: Includes solutions containing the dissolved compound and solvent rinses of contaminated glassware.[9][11]

  • Segregate this waste from other incompatible waste streams to prevent dangerous chemical reactions.[1][12] Store separately from strong oxidizing agents and acids.[1]

2. Waste Containment:

  • Containers: Use dedicated, leak-proof containers made of a compatible material (e.g., high-density polyethylene) with a secure, tight-fitting lid.[11][12][13] If possible, use the original container.[3] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[14]

  • Labeling: Label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume of the waste.[1][2][13] Clearly indicate the associated hazards (e.g., Toxic, Irritant).[1]

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) that is at or near the point of generation.[1][12][13]

  • Keep containers tightly closed at all times, except when adding waste.[12][13]

  • Store away from direct sunlight, heat, and sources of ignition.[4][12]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[5][12]

  • Complete a chemical collection request form as required by your institution.[12]

Emergency Spill Procedures

In the event of a spill, immediate action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated. All cleanup procedures should be conducted within a chemical fume hood if possible.[1][4]

  • Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][2][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.[2]

  • Cleanup: Carefully collect the absorbent material and place it into the designated hazardous waste container.[2][12] Decontaminate the spill area with a suitable solvent (e.g., ethanol, acetone), followed by a soap and water solution.[2][11] All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_main Disposal Protocol cluster_end Final Stage start Waste Generation ppe Don Appropriate PPE start->ppe identify Identify Waste Type (Solid or Liquid) ppe->identify segregate Segregate from Incompatible Waste identify->segregate contain Place in Labeled, Compatible Container segregate->contain store Store in Designated Satellite Accumulation Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Pyridin-3-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Pyridin-3-yl)thiazol-2-amine

This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 30235-27-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar chemicals containing pyridinyl and aminothiazole moieties. These related compounds are known to cause skin, eye, and respiratory irritation, with some possessing more severe health risks such as being harmful if swallowed.[1] Therefore, cautious handling within a controlled laboratory setting is imperative.

Summary of Key Safety Information
PropertyValueSource
Molecular FormulaC8H7N3SPubChem[2]
Molecular Weight177.23 g/mol PubChem[2]
Physical StateSolid (based on similar compounds)N/A
Known Hazards (of similar compounds)May cause skin, eye, and respiratory irritation. Harmful if swallowed.[1][3][4]
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection.[1][3][5]
Skin Protection Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coatPrevents direct skin contact.[1][5] Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should be fully buttoned.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or higher)Necessary when handling the powder form to avoid the inhalation of dust particles.[1] Use in a well-ventilated area or a chemical fume hood is also required.[1][5]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for user safety and to maintain experimental integrity.

1. Engineering Controls and Preparation:

  • Designate a specific area within a chemical fume hood for handling, weighing, and preparing solutions of this chemical.

  • Ensure that an emergency eyewash station and a safety shower are readily accessible.[5]

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Handling and Solution Preparation:

  • Always wear the required PPE as detailed in the table above before handling the compound.[1][5]

  • To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the chemical fume hood.[1]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. General Hygiene:

  • Wash hands thoroughly with soap and water after handling, and before breaks and at the end of the workday.[3][5][6]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5]

  • Avoid contact with skin, eyes, and clothing.[7]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled and sealed container for hazardous chemical waste.[1]

  • Liquid Waste: Unused solutions containing this compound must be collected in a labeled, sealed container designated for hazardous liquid waste. Do not pour any of this chemical down the drain.[1][5]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[1]

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical advice.[8]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][6][8] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6][8] If you feel unwell, call a poison center or doctor.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 handle1 Weigh Solid Carefully prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Dispose of Solid Waste handle2->clean1 clean2 Dispose of Liquid Waste clean1->clean2 clean3 Decontaminate & Clean Area clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Pyridin-3-yl)thiazol-2-amine
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